1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
Description
Properties
IUPAC Name |
1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRBXBVFZCKFNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60347488 | |
| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-97-2 | |
| Record name | 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60347488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diacetyl-9-ethylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, a carbazole derivative with potential applications in medicinal chemistry and materials science. This document details the experimental protocol for its preparation via Friedel-Crafts acylation, presents key characterization data, and explores the relevance of carbazole scaffolds in drug development by illustrating their interaction with a key signaling pathway.
Core Synthesis and Characterization
The synthesis of this compound is achieved through the diacylation of 9-ethylcarbazole. The most common and effective method is the Friedel-Crafts acylation, which utilizes an acyl chloride in the presence of a Lewis acid catalyst.[1][2][3] This electrophilic aromatic substitution introduces acetyl groups at the 3 and 6 positions of the carbazole ring, which are the most electronically favorable sites for such a reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis and characterization of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [4] |
| Molecular Weight | 279.34 g/mol | [4] |
| CAS Number | 1483-97-2 | [4] |
| Yield | 87% | [1] |
| Melting Point | 179-180 °C | [1] |
| ¹H NMR (DMSO-d₆) δ (ppm) | 1.47 (t, J = 7.2 Hz, 3H, CH₃), 2.74 (s, 6H, 2×CH₃), 4.42 (q, J = 7.2 Hz, 2H, CH₂), 7.45-8.79 (m, 6H) | [1] |
| ¹³C NMR (DMSO-d₆) δ (ppm) | 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [1] |
| FT-IR νₘₐₓ (KBr disk, cm⁻¹) | 3450, 2970, 1670, 1249 | [1] |
| Mass Spectrum (m/z) | 307 (M+, 6), 278 (100), 250 (7), 221 (54), 193 (8), 178 (11), 164 (14) | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Synthesis of this compound
Materials:
-
9-Ethylcarbazole
-
Boron trifluoride in acetonitrile (12%)
-
Acetyl chloride
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Dioxane
-
Water
-
Crushed ice
Procedure:
-
In a round-bottom flask, dissolve 9-ethylcarbazole (1.95 g, 10 mmol) in a solution of 12% boron trifluoride in acetonitrile (10 mL).[1]
-
Slowly add acetyl chloride (1.72 g, 22 mmol) to the solution.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
After cooling to room temperature, carefully decompose the excess boron trifluoride by adding crushed ice (5 g).[1]
-
Extract the mixture with dichloromethane (5 mL).[1]
-
Dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Recrystallize the solid product from a 1:9 mixture of dioxane and water to yield pure this compound.[1]
Visualizations
The following diagrams illustrate the synthetic workflow and a relevant biological pathway for carbazole derivatives.
Caption: A flowchart illustrating the key stages in the synthesis of the target compound.
Carbazole derivatives are a significant class of heterocyclic compounds that have garnered attention for their wide range of biological activities, including anticancer properties.[5][6] One of the key mechanisms through which some carbazole derivatives exert their antiproliferative effects is by targeting critical signaling pathways within cancer cells, such as the JAK/STAT pathway.[5]
Caption: A diagram showing the inhibitory effect of certain carbazole derivatives on the JAK/STAT signaling pathway.
References
Preparation of 3,6-diacetyl-9-ethylcarbazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,6-diacetyl-9-ethylcarbazole, a key intermediate in the development of various organic materials and pharmaceutical compounds.[1] This document details established synthetic methodologies, complete with experimental protocols and characterization data, to facilitate its preparation in a laboratory setting.
Introduction
Carbazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse biological activities and applications in materials science.[1] The introduction of acetyl groups at the 3 and 6 positions of the 9-ethylcarbazole scaffold yields 3,6-diacetyl-9-ethylcarbazole, a versatile building block for the synthesis of more complex molecules, including novel quinoline and carbazole derivatives with potential therapeutic applications.[1] This guide outlines two primary synthetic routes for the preparation of this compound: a direct Friedel-Crafts acylation of 9-ethylcarbazole and an alternative route starting from 3,6-dibromo-9-ethylcarbazole.
Synthetic Methodologies
The preparation of 3,6-diacetyl-9-ethylcarbazole is most commonly achieved through a one-pot Friedel-Crafts acylation reaction. This method offers a high-yielding and straightforward approach. An alternative, multi-step synthesis provides a different pathway for obtaining the target compound.
Method 1: Friedel-Crafts Acylation of 9-Ethylcarbazole
This is a convenient and high-yield method for the synthesis of 3,6-diacetyl-9-ethylcarbazole.[2] The reaction involves the treatment of 9-ethylcarbazole with acetyl chloride in the presence of a Lewis acid, such as boron trifluoride, in an acetonitrile solution.[2] The Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution, where the acylium ion, generated from acetyl chloride and the Lewis acid, attacks the electron-rich carbazole ring.[3][4][5][6][7]
Experimental Protocol: [2]
-
Dissolve 9-ethylcarbazole (1.95 g, 10 mmol) in a 12% solution of boron trifluoride in acetonitrile (10 mL).
-
Slowly add acetyl chloride (1.72 g, 22 mmol) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice (5 g).
-
Extract the mixture with dichloromethane (5 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
The crude product can be further purified by recrystallization.
Method 2: Synthesis from 3,6-Dibromo-9-ethylcarbazole
An alternative route to 3,6-diacetyl-9-ethylcarbazole involves the lithiation of 3,6-dibromo-9-ethylcarbazole followed by a reaction with N-methoxy-N-methylacetamide.[8] This method provides an alternative to the direct Friedel-Crafts acylation.
Experimental Protocol: [8]
-
Cool a solution of 3,6-dibromo-9-ethylcarbazole in THF to -78°C.
-
Add n-Butyllithium to the solution and stir for 30 minutes at -78°C to form the 3,6-dilithio-9-ethylcarbazole intermediate.
-
React the dilithio species with N-methoxy-N-methylacetamide to yield 3,6-diacetyl-9-ethylcarbazole.
-
The product is obtained after appropriate workup and purification.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of 3,6-diacetyl-9-ethylcarbazole.
Table 1: Reaction Parameters and Yields
| Method | Starting Material | Key Reagents | Solvent | Reaction Time | Yield | Reference |
| Friedel-Crafts Acylation | 9-Ethylcarbazole | Acetyl chloride, Boron trifluoride | Acetonitrile | 6 hours | 87% | [2] |
| From 3,6-Dibromo-9-ethylcarbazole | 3,6-Dibromo-9-ethylcarbazole | n-Butyllithium, N-methoxy-N-methylacetamide | THF | - | 64% | [8] |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [9][10] |
| Molecular Weight | 279.34 g/mol | [10][11] |
| Melting Point | 179-180 °C | [8] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [2] |
| FT-IR νₘₐₓ (KBr) | 3450, 2970, 1670, 1249 cm⁻¹ | [2] |
| Mass Spec. (m/z) | 307 (M+), 278, 250, 221, 193, 178, 164 | [2] |
Mandatory Visualization
The following diagram illustrates the reaction pathway for the Friedel-Crafts acylation of 9-ethylcarbazole to produce 3,6-diacetyl-9-ethylcarbazole.
Caption: Friedel-Crafts acylation of 9-ethylcarbazole.
References
- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. vanderbilt.edu [vanderbilt.edu]
- 9. PubChemLite - 3,6-diacetyl-9-ethylcarbazole (C18H17NO2) [pubchemlite.lcsb.uni.lu]
- 10. 3,6-Diacetyl-9-ethylcarbazole | C18H17NO2 | CID 622083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fluorochem.co.uk [fluorochem.co.uk]
An In-depth Technical Guide on the Spectroscopic Analysis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shift data for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. These predictions are extrapolated from experimental data for 3,6-dimethyl-9-ethylcarbazole, a structurally analogous compound. The presence of the acetyl groups in the target molecule is expected to cause a downfield shift for the adjacent aromatic protons and carbons due to the electron-withdrawing nature of the carbonyl group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4, H-5 | ~8.2 - 8.4 | d | ~1.8 | 2H |
| H-2, H-7 | ~7.6 - 7.8 | dd | ~8.7, 1.9 | 2H |
| H-1, H-8 | ~7.3 - 7.5 | d | ~8.7 | 2H |
| N-CH₂ | ~4.3 - 4.5 | q | ~7.2 | 2H |
| CO-CH₃ | ~2.6 - 2.8 | s | - | 6H |
| N-CH₂-CH₃ | ~1.3 - 1.5 | t | ~7.2 | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbons | Predicted Chemical Shift (δ, ppm) |
| C=O | ~197 - 199 |
| C-4a, C-4b | ~139 - 141 |
| C-3, C-6 | ~130 - 132 |
| C-2, C-7 | ~127 - 129 |
| C-1, C-8 | ~123 - 125 |
| C-8a, C-9a | ~121 - 123 |
| C-4, C-5 | ~109 - 111 |
| N-CH₂ | ~37 - 39 |
| CO-CH₃ | ~26 - 28 |
| N-CH₂-CH₃ | ~13 - 15 |
Experimental Protocols
A generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of carbazole derivatives is provided below, based on standard laboratory practices.[1][2]
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: A suitable deuterated solvent in which the compound is soluble should be chosen. Common solvents for carbazole derivatives include chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]
-
Concentration: Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[2]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm.
NMR Spectrometer Parameters
The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample characteristics.
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz
-
Pulse Sequence: A standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-32 scans are generally sufficient.
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: A spectral width of -2 to 12 ppm is typically adequate for most organic compounds.
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H coupling.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve a good signal-to-noise ratio.[2]
-
Relaxation Delay: 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic molecules.
Visualization of Molecular Structure and NMR Analysis Workflow
The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignment and a logical workflow for the NMR data acquisition and analysis process.
References
An In-depth Technical Guide to 3,6-diacetyl-9-ethylcarbazole: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-diacetyl-9-ethylcarbazole is a derivative of carbazole, a tricyclic aromatic heterocycle known for its presence in various biologically active compounds and functional materials. The addition of acetyl and ethyl groups to the carbazole core modifies its electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and materials for organic electronics. This technical guide provides a comprehensive overview of the physical and chemical properties of 3,6-diacetyl-9-ethylcarbazole, detailed experimental protocols for its synthesis and characterization, and a discussion of its potential applications.
Physical and Chemical Properties
The physical and chemical properties of 3,6-diacetyl-9-ethylcarbazole are summarized in the tables below, providing a quick reference for researchers.
General Properties
| Property | Value | Reference |
| Chemical Name | 3,6-diacetyl-9-ethyl-9H-carbazole | [1] |
| CAS Number | 1483-97-2 | [1] |
| Appearance | White powder | [1] |
Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 279.33 g/mol | [1] |
| Monoisotopic Mass | 279.125928785 Da | [2] |
| IUPAC Name | 1-(6-acetyl-9-ethylcarbazol-3-yl)ethanone | [2] |
| InChI | InChI=1S/C18H17NO2/c1-4-19-17-7-5-13(11(2)20)9-15(17)16-10-14(12(3)21)6-8-18(16)19/h5-10H,4H2,1-3H3 | [2] |
| InChIKey | RIRBXBVFZCKFNX-UHFFFAOYSA-N | [2] |
| SMILES | CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C | [2] |
Spectroscopic Data
| Spectrum Type | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ (ppm) 1.47 (t, J = 7.2 Hz, 3H, CH₃), 2.74 (s, 6H, 2×CH₃), 4.42 (q, J = 7.2 Hz, 2H, CH₂), 7.45-8.79 (m, 6H) | [3] |
| ¹³C NMR (DMSO-d₆) | δ (ppm) 197.46, 143.43, 129.76, 127.06, 123.01, 122.06, 108.73, 38.19, 26.68, 13.85 | [3] |
| FT-IR νₘₐₓ (KBr disk) | 3450, 2970, 1670, 1249 cm⁻¹ | [3] |
| Mass Spectrum (m/z) | 279 (M+, 43%), 264 (100%) | [3] |
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 179-180 °C | [3] |
| Solubility | Information not widely available, but likely soluble in common organic solvents like DMSO and dichloromethane. | [3] |
| XLogP3 | 3.9 | [2] |
Experimental Protocols
Synthesis of 3,6-diacetyl-9-ethylcarbazole
A common and efficient method for the synthesis of 3,6-diacetyl-9-ethylcarbazole is through the Friedel-Crafts acylation of 9-ethylcarbazole.[3]
Materials:
-
9-Ethylcarbazole
-
Acetyl chloride (AcCl)
-
Boron trifluoride (BF₃) in acetonitrile
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Dissolve 9-ethylcarbazole (1.0 eq) in a solution of boron trifluoride in acetonitrile.
-
Slowly add acetyl chloride (2.2 eq) to the solution.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to obtain a white powder.[3]
Visualizations
Synthetic Pathway and Characterization Workflow
The following diagram illustrates the synthetic route to 3,6-diacetyl-9-ethylcarbazole and the subsequent analytical workflow for its characterization.
Caption: Synthetic pathway and characterization workflow for 3,6-diacetyl-9-ethylcarbazole.
Biological Activity and Potential Applications
While the broader class of carbazole derivatives has been extensively studied for various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, specific data on the biological activity of 3,6-diacetyl-9-ethylcarbazole is limited in publicly available literature.[4][5] Its primary role in the context of drug development appears to be that of a key intermediate or building block for the synthesis of more complex, biologically active molecules.[3]
The acetyl groups at the 3 and 6 positions provide reactive sites for further chemical modifications, allowing for the construction of diverse molecular architectures. For instance, these acetyl groups can be oxidized to form glyoxals, which are versatile precursors for the synthesis of various heterocyclic compounds.[3]
Given the known pharmacological importance of the carbazole scaffold, 3,6-diacetyl-9-ethylcarbazole represents a promising starting point for the development of new therapeutic agents. Further research is warranted to elucidate its specific biological activities and to explore its potential in modulating various signaling pathways.
Future Directions
The well-defined structure and synthetic accessibility of 3,6-diacetyl-9-ethylcarbazole make it an attractive candidate for further investigation. Future research efforts could focus on:
-
Screening for Biological Activity: A comprehensive screening of 3,6-diacetyl-9-ethylcarbazole against a panel of biological targets, such as kinases, proteases, and nuclear receptors, could uncover novel therapeutic applications.
-
Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of a library of derivatives by modifying the acetyl and ethyl groups could lead to the identification of compounds with enhanced potency and selectivity for specific biological targets.
-
Material Science Applications: The photophysical and electronic properties of 3,6-diacetyl-9-ethylcarbazole and its derivatives could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Conclusion
3,6-diacetyl-9-ethylcarbazole is a well-characterized carbazole derivative with readily accessible synthetic routes. While its own biological activity is not yet fully explored, its utility as a versatile synthetic intermediate makes it a compound of significant interest for researchers in drug discovery and materials science. The data and protocols presented in this guide provide a solid foundation for future studies aimed at unlocking the full potential of this intriguing molecule.
References
- 1. 3,6-DIACETYL-9-ETHYLCARBAZOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3,6-Diacetyl-9-ethylcarbazole | C18H17NO2 | CID 622083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. echemcom.com [echemcom.com]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. While direct crystallographic data for this specific compound is not publicly available, this document leverages data from the closely related analogue, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, to infer and present its structural characteristics, experimental protocols, and potential biological significance. The carbazole scaffold is a key pharmacophore in numerous biologically active compounds, exhibiting a range of activities including antitumor, antioxidant, and antimicrobial properties.[1][2]
Crystallographic Data
The crystal structure of this compound is expected to be analogous to that of 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone. The crystallographic data for the octyl analogue is summarized in the table below.[3] It is anticipated that the ethyl analogue would exhibit similar planarity of the carbazole core and coplanarity of the acetyl groups. The primary difference in the crystal packing would arise from the shorter ethyl chain, potentially leading to altered intermolecular interactions.
Table 1: Crystal Data and Structure Refinement for 1,1'-(9-Octyl-9H-carbazole-3,6-diyl)diethanone [3]
| Parameter | Value |
| Empirical Formula | C₂₄H₂₉NO₂ |
| Formula Weight | 363.48 |
| Temperature | 173 K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell Dimensions | |
| a | 18.746(2) Å |
| b | 10.3842(18) Å |
| c | 20.994(3) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 4086.7(10) ų |
| Z | 8 |
| Data Collection | |
| Radiation source | Mo Kα |
| μ | 0.07 mm⁻¹ |
| Crystal size | 0.32 × 0.29 × 0.12 mm |
| Refinement | |
| R[F² > 2σ(F²)] | 0.044 |
| wR(F²) | 0.086 |
| Goodness-of-fit (S) | 0.85 |
| Reflections collected | 3613 |
| Independent reflections | 3613 |
| Parameters | 248 |
Experimental Protocols
A plausible synthetic route to this compound can be devised based on established methods for the synthesis of related carbazole derivatives. The following protocols are adapted from literature procedures for N-alkylation and Friedel-Crafts acylation of carbazoles.
Synthesis of 9-ethyl-9H-carbazole
This procedure is adapted from the synthesis of 9-ethyl-3,6-dimethylcarbazole.[4]
-
Reaction Setup: To a solution of 9H-carbazole in a suitable solvent such as acetone or DMF, add a base (e.g., sodium hydroxide or potassium carbonate).
-
Alkylation: Add ethyl iodide or diethyl sulfate dropwise to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield 9-ethyl-9H-carbazole.
Synthesis of this compound
This procedure is a standard Friedel-Crafts acylation.
-
Reaction Setup: Dissolve 9-ethyl-9H-carbazole in a suitable solvent (e.g., dichloromethane or carbon disulfide) and cool the mixture in an ice bath.
-
Acylation: Add a Lewis acid catalyst (e.g., aluminum chloride) portion-wise, followed by the dropwise addition of acetyl chloride or acetic anhydride.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Workup: Upon completion, the reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, sodium bicarbonate solution, and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, and the solvent is evaporated. The final product is purified by recrystallization or column chromatography.
References
An In-depth Technical Guide to the Solubility of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical principles governing its solubility, presents a standardized experimental protocol for its determination, and provides a framework for the presentation of such data.
Introduction to this compound
This compound, also known as 3,6-diacetyl-9-ethylcarbazole, is a derivative of carbazole.[1][2] Its chemical structure consists of a central carbazole core, functionalized with an ethyl group on the nitrogen atom and two acetyl groups at the 3 and 6 positions. The presence of the aromatic carbazole ring system suggests a largely nonpolar character, while the ketone functionalities of the acetyl groups introduce polarity and potential for hydrogen bonding. This amphiphilic nature suggests that its solubility will be highly dependent on the choice of solvent.
Predicted Solubility in Common Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, predominantly nonpolar carbazole backbone would favor dissolution in nonpolar or moderately polar solvents. The polar acetyl groups may enhance solubility in polar aprotic and, to a lesser extent, polar protic solvents.
Table 1: Predicted Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Moderate | The ethyl and acetyl groups may interact with the hydroxyl group of the solvent, but the large nonpolar core will limit high solubility. Recrystallization of a similar compound from ethanol suggests some solubility. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can effectively solvate the polar acetyl groups without the competing hydrogen bonding network present in protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic system will have favorable van der Waals interactions with these solvents, but the polar acetyl groups will hinder high solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents offer a good balance of polarity to interact with the acetyl groups and nonpolar character to dissolve the carbazole core. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents.
Objective: To determine the saturation solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Scintillation vials with caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Analytical balance
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Add a known volume (e.g., 5 mL) of each selected organic solvent to the respective vials.
-
Place a magnetic stir bar in each vial and seal tightly.
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Stir the mixtures vigorously for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours in the constant temperature bath.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Perform each experiment in triplicate to ensure reproducibility and report the average solubility with the standard deviation.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships governing solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
Caption: Logical relationship between compound structure and predicted solubility in different solvent classes.
References
A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 9-ethyl-9H-carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and decomposition characteristics of 9-ethyl-9H-carbazole derivatives, a class of compounds of significant interest in materials science and pharmaceutical development. Understanding the thermal properties of these molecules is crucial for their application in organic electronics, such as organic light-emitting diodes (OLEDs), and for ensuring the stability and shelf-life of potential drug candidates. This document provides a consolidated overview of quantitative thermal analysis data, detailed experimental protocols for key analytical techniques, and a visual representation of the thermal analysis workflow.
Quantitative Thermal Analysis Data
The thermal stability of 9-ethyl-9H-carbazole derivatives is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing the decomposition temperature (Td), often reported as the temperature at which 5% (T5) or 10% (T10) weight loss occurs. DSC is employed to determine the glass transition temperature (Tg), a critical parameter for amorphous materials, indicating the temperature at which the material transitions from a rigid glassy state to a more rubbery state.
The following table summarizes the thermal properties of a selection of 9-ethyl-9H-carbazole derivatives reported in the literature.
| Compound/Derivative Class | Substitution Pattern | Td (°C) | T5 (°C) | Tg (°C) |
| Poly(phenoxy-imine)s based on 3-amino-9-ethylcarbazole | Polymer | - | - | 145 - 161 |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | 3,3'-disubstituted | > 360 | - | 162 |
| Carbazole-based Hole-Transporting Material (V1207) | 3,6-disubstituted | - | 451 | 121 |
| Carbazole-based Hole-Transporting Material (V1209) | 3,6-disubstituted | - | 440 | 147 |
| Carbazole-based Hole-Transporting Material (V1221) | 3,6-disubstituted | - | 449 | 135 |
| Carbazole-containing platinum(II)–polyyne polymer (36CbzPtP) | Polymer | > 415 | - | - |
| 9-alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles | - | - | 349 - 488 | > 150 |
Experimental Protocols
The following sections detail generalized experimental methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) as applied to the characterization of 9-ethyl-9H-carbazole derivatives.
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to determine the thermal stability and decomposition profile of a material.
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation:
-
A small, precisely weighed amount of the 9-ethyl-9H-carbazole derivative (typically 1-10 mg) is placed in an inert sample pan, commonly made of alumina or platinum.
-
The pan is carefully placed onto the TGA balance.
Analytical Conditions:
-
Purge Gas: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a typical flow rate of 20-100 mL/min to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600-800 °C) at a constant heating rate, typically 10 °C/min or 20 °C/min.
Data Analysis:
-
The mass of the sample is continuously recorded as a function of temperature.
-
The decomposition temperature (Td) is often determined as the onset temperature of the major weight loss step or, more commonly, as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) is observed.
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure heat flow associated with thermal transitions in a material, allowing for the determination of glass transition and melting temperatures.
Instrumentation: A standard differential scanning calorimeter.
Sample Preparation:
-
A small amount of the 9-ethyl-9H-carbazole derivative (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
Analytical Conditions:
-
Purge Gas: A continuous flow of an inert gas, such as nitrogen, is maintained throughout the experiment.
-
Temperature Program: A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from ambient temperature to a temperature above its expected melting point or decomposition temperature at a constant rate (e.g., 10 °C/min).
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., -50 °C).
-
Second Heating Scan: A second heating scan is performed at the same rate as the first to observe the thermal transitions of the amorphous solid.
-
Data Analysis:
-
The heat flow to or from the sample is measured as a function of temperature.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram, typically determined from the second heating scan.
-
Melting temperature (Tm) is identified as the peak temperature of an endothermic event.
Visualization of Thermal Analysis Workflow
The following diagram illustrates the logical workflow for the thermal analysis of 9-ethyl-9H-carbazole derivatives, from sample preparation to data interpretation.
Caption: General workflow for thermal analysis of 9-ethyl-9H-carbazole derivatives.
An In-depth Technical Guide on the Photophysical Properties of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the anticipated photophysical properties of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Due to a lack of specific experimental data for this compound in the public domain, this document leverages data from structurally similar 3,6-disubstituted carbazole derivatives to infer its characteristics. The guide covers the expected absorption and emission properties, factors influencing its fluorescence quantum yield and lifetime, and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers interested in the synthesis and characterization of novel carbazole-based materials for applications in optoelectronics and drug development.
Introduction to Carbazole Derivatives
Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds. They are characterized by a rigid, planar structure and a large π-conjugated system, which imparts desirable electronic and charge-transport properties. These features make them attractive candidates for a wide range of applications, including organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes in biological systems. The photophysical properties of carbazoles can be readily tuned by introducing various functional groups at the 3, 6, and 9 positions of the carbazole core.
The target molecule, this compound, features electron-withdrawing acetyl groups at the 3 and 6 positions and an ethyl group at the 9-position. The acetyl groups are expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which in turn will affect its absorption and emission properties.
Data Presentation: Photophysical Properties of Related Carbazole Derivatives
While specific experimental data for this compound is not available, the following tables summarize the photophysical properties of structurally related 3,6-disubstituted carbazole derivatives to provide a comparative context.
Table 1: Absorption and Emission Properties of Selected 3,6-Disubstituted Carbazole Derivatives
| Compound | Substituents (3,6-positions) | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Reference |
| 3,6-Dimethyl-9-ethylcarbazole | Methyl | THF | ~330, ~345 | ~355, ~370 | ~25 | [1] |
| 3,6-Dibromo-9-ethylcarbazole | Bromo | THF | ~340, ~355 | - | - | [1] |
| 3,6-Di(9H-fluoren-2-yl)-9-octyl-9H-carbazole | 9H-fluoren-2-yl | DCM | ~320, ~410 | ~430 | ~20 | [2] |
| 3,6-Diaminocarbazole | Amino | Phosphate Buffer | ~315 | - | - | [3] |
Table 2: Fluorescence Quantum Yield and Lifetime of Selected Carbazole Derivatives
| Compound | Substituents (3,6-positions) | Solvent | Quantum Yield (Φ_F) | Lifetime (τ, ns) | Reference |
| 9-phenylcarbazole derivative | Phenyl (at 9-pos) | CH2Cl2 | - | ~10 (ISC) | |
| Carbazole-functionalized diazaphosphepines | Varied | Varied | Generally low, increases upon oxidation | - | [4] |
| 3,6-di-tert-butyl-9H-carbazole derivatives | tert-butyl | CH2Cl2 | Varies with functionalization | Varies | [5] |
Note: The data presented above is for illustrative purposes and is derived from various sources on related carbazole compounds. The exact photophysical properties of this compound will need to be determined experimentally.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to characterize the photophysical properties of this compound.
A plausible synthetic route to this compound involves the Friedel-Crafts acylation of 9-ethylcarbazole.
Protocol:
-
Dissolve 9-ethylcarbazole in a suitable dry, non-polar solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath to 0 °C.
-
Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), portion-wise with stirring.
-
Slowly add acetyl chloride (or acetic anhydride) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-water.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Protocol:
-
Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, or acetonitrile) of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis measurements (typically in the micromolar range, ensuring the absorbance is within the linear range of the instrument, usually < 1.0).
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a reference.
-
Fill a matching quartz cuvette with the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
The wavelength of maximum absorbance (λ_abs) should be recorded.
Protocol:
-
Prepare a dilute solution of the compound in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.
-
Use a fluorescence spectrophotometer.
-
Place the cuvette containing the sample solution in the sample holder.
-
Set the excitation wavelength (λ_ex), which is typically the wavelength of maximum absorption (λ_abs) determined from the UV-Vis spectrum.
-
Scan the emission wavelengths over a range that is longer than the excitation wavelength (e.g., if λ_ex is 350 nm, scan from 360 nm to 800 nm).
-
Record the emission spectrum to determine the wavelength of maximum emission (λ_em).
Protocol:
-
Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for blue emitters).
-
Prepare a series of solutions of both the sample and the standard of varying concentrations in the same solvent.
-
Measure the UV-Vis absorption spectra for all solutions and determine the absorbance at the chosen excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrumental settings (e.g., slit widths).
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard. The plots should be linear.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample² / n_standard²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol:
-
Use a time-correlated single-photon counting (TCSPC) system.
-
Prepare a dilute solution of the sample as for fluorescence measurements.
-
Excite the sample with a pulsed light source (e.g., a laser diode or a picosecond laser) at a wavelength where the sample absorbs.
-
Detect the emitted photons with a sensitive, high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode).
-
The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon.
-
A histogram of these time differences is built up over many excitation-emission cycles, which represents the fluorescence decay curve.
-
Analyze the decay curve by fitting it to one or more exponential functions to determine the fluorescence lifetime(s).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the photophysical characterization of a fluorescent compound like this compound.
Caption: General workflow for synthesis and photophysical characterization.
Conclusion
This technical guide provides a foundational understanding of the expected photophysical properties of this compound based on the behavior of related carbazole derivatives. The presence of electron-withdrawing acetyl groups at the 3 and 6 positions is anticipated to significantly influence its electronic structure and, consequently, its absorption and emission characteristics. The detailed experimental protocols provided herein offer a clear roadmap for the empirical determination of these properties. Further experimental investigation is crucial to fully elucidate the photophysical behavior of this compound and to explore its potential in various applications.
References
An In-depth Technical Guide to the Electrochemical Properties of 9-Ethyl-9H-Carbazole Derivatives: Core Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the electrochemical properties of 9-ethyl-9H-carbazole and its derivatives. It is designed for researchers, scientists, and professionals in drug development who are interested in the unique redox characteristics of this important class of heterocyclic compounds. This document details the fundamental electrochemical behavior, experimental methodologies for characterization, and the implications of these properties in the context of therapeutic applications, particularly in oncology and neuroprotection. Quantitative data are presented in structured tables for comparative analysis, and key experimental and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.
Introduction to the Electrochemical Landscape of 9-Ethyl-9H-Carbazole Derivatives
9-Ethyl-9H-carbazole derivatives are a significant class of nitrogen-containing heterocyclic compounds. The carbazole core, with its electron-rich aromatic system, imparts favorable charge transport properties, high thermal stability, and tunable electronic structures.[1] The ethyl group at the 9-position enhances solubility and electron-donating character, influencing the molecule's electrochemical behavior.
The electrochemical properties of these derivatives are of paramount importance as they govern their performance in a wide array of applications, from organic electronics to medicinal chemistry.[2] The ease with which these molecules undergo oxidation and reduction, quantified by their redox potentials, is directly related to their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[3] These energy levels are critical determinants of a molecule's reactivity, stability, and its potential for interaction with biological systems.[4]
In the realm of drug development, the redox properties of 9-ethyl-9H-carbazole derivatives are particularly relevant. Their ability to participate in electron transfer reactions can influence their mechanism of action, potentially modulating signaling pathways involved in cancer progression and neurodegenerative diseases.[5][6] A thorough understanding of their electrochemical characteristics is therefore essential for the rational design of novel therapeutic agents.
Quantitative Electrochemical Data
The electrochemical properties of 9-ethyl-9H-carbazole derivatives are highly sensitive to the nature and position of substituents on the carbazole ring. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.[7] The following tables summarize key electrochemical data for 9-ethyl-9H-carbazole and some of its derivatives, providing a basis for comparative analysis.
Table 1: Oxidation Potentials of Selected 9-Ethyl-9H-Carbazole Derivatives
| Compound | Substituent(s) | Oxidation Potential (V vs. Ag/AgCl) | Notes |
| 9-Ethyl-9H-carbazole | -H | ~1.12 | Serves as a baseline for comparison.[7] |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 3-CHO | Not specified | The electron-withdrawing aldehyde group is expected to increase the oxidation potential.[7] |
| 2-(9-Ethylcarbazol-3-yliminomethyl)phenol | 3-CH=N-(2-hydroxyphenyl) | 1.12 (imine), 1.45 (carbazole) | The imine group introduces an additional oxidation peak.[7] |
| 9-Ethyl-3,6-diformyl-9H-carbazole | 3,6-di-CHO | Not specified | The presence of two electron-withdrawing groups will significantly increase the oxidation potential.[8] |
| 3,6-Diiodo-9-ethyl-9H-carbazole | 3,6-di-I | Not specified | Halogen substituents can influence the electronic properties.[9] |
| 9-Vinyl-9H-carbazole-3,6-dicarbonitrile | 9-vinyl, 3,6-di-CN | Not specified | The strong electron-withdrawing nitrile groups are expected to result in a high oxidation potential.[10] |
Note: Electrochemical potentials can vary depending on experimental conditions (e.g., solvent, electrolyte, reference electrode, scan rate). The data presented here are for comparative purposes.
Table 2: HOMO and LUMO Energy Levels of Selected Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method |
| Carbazole Derivatives (general range) | -5.67 to -6.02 | Not specified | Cyclic Voltammetry[11] |
| Donor-Acceptor Carbazole Derivatives | -5.23 to -5.27 | -2.83 to -3.05 | Cyclic Voltammetry[12] |
Note: The HOMO and LUMO energy levels are often estimated from cyclic voltammetry data. Theoretical calculations, such as Density Functional Theory (DFT), are also used to predict these values.[13]
Experimental Protocols
A comprehensive assessment of the electrochemical properties of 9-ethyl-9H-carbazole derivatives involves a combination of techniques that probe the material's behavior under electrical stress.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a compound and assess its electrochemical stability.
Methodology:
-
Solution Preparation:
-
Dissolve the 9-ethyl-9H-carbazole derivative (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane).[7]
-
Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure sufficient conductivity.[7]
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes prior to the measurement to prevent interference from oxygen reduction.[3]
-
-
Electrochemical Cell Setup:
-
Procedure:
-
Assemble the electrochemical cell and maintain an inert atmosphere over the solution.
-
Connect the electrodes to a potentiostat.
-
Apply a linearly sweeping potential between a set starting and ending potential, and then reverse the sweep.
-
Record the resulting current as a function of the applied potential.
-
Multiple cycles are often run to assess the stability of the compound. Degradation may be indicated by changes in the voltammogram over successive cycles.[7]
-
Chronoamperometry
Chronoamperometry is employed to evaluate the long-term electrochemical stability of a material under a constant potential.
Methodology:
-
Sample Preparation: The experiment can be conducted in solution or with a thin film of the carbazole derivative deposited on the working electrode.[7]
-
Electrochemical Cell Setup: The same three-electrode setup as for cyclic voltammetry is used.
-
Procedure:
-
Apply a constant potential to the working electrode that is sufficient to oxidize or reduce the compound (typically at or slightly above the peak potential observed in the CV).[7]
-
Record the current as a function of time for an extended period (e.g., several hours).[7]
-
A stable material will exhibit a steady current over time, whereas degradation often leads to a decay in the current.[7]
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful technique for characterizing the electronic properties and interfacial processes of organic materials.
Methodology:
-
Film Preparation: Deposit a thin film of the carbazole derivative onto a conductive substrate (e.g., ITO glass).[14]
-
Electrochemical Cell Setup: A three-electrode cell is used, with the carbazole-coated substrate as the working electrode.[14]
-
Procedure:
-
Apply a small amplitude AC voltage over a wide range of frequencies at a specific DC bias.
-
Measure the resulting AC current to determine the impedance of the system.
-
By subjecting the film to electrochemical stress (e.g., prolonged oxidation or multiple CV cycles) and recording EIS spectra at intervals, changes in the material's properties can be monitored.[14]
-
Relevance to Drug Development: Modulating Signaling Pathways
The redox activity of 9-ethyl-9H-carbazole derivatives is a key feature that can be harnessed for therapeutic purposes. Their ability to act as electron donors or acceptors allows them to potentially interfere with cellular signaling cascades that are dysregulated in various diseases.
Anticancer Activity
Carbazole derivatives have shown promise as anticancer agents by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.[5][15]
-
JAK/STAT Pathway: This pathway is crucial for cell growth and survival. Some carbazole derivatives can inhibit the phosphorylation of STAT3, a key protein in this pathway, thereby impeding its activation and downstream signaling.[15]
-
PI3K/Akt/mTOR Pathway: This is a central pathway regulating cell proliferation and survival. Carbazole compounds can block the phosphorylation of key components like Akt and mTOR, leading to cell cycle arrest and apoptosis.[15][16]
-
MAPK Pathway: The MAPK cascade is involved in transmitting extracellular signals to regulate cell proliferation and differentiation. The redox properties of carbazole derivatives may allow them to interfere with the phosphorylation cascade of this pathway.[17]
Neuroprotective Effects
Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. The antioxidant properties of carbazole derivatives, stemming from their ability to donate electrons and scavenge reactive oxygen species, are of significant interest for neuroprotection.[6][18]
-
PI3K/Akt Pathway: This pathway is also crucial for neuronal survival. Some carbazole derivatives have been shown to induce neurite outgrowth and protect neuronal cells from oxidative stress-induced death by activating the PI3K/Akt signaling pathway.[12]
Conclusion
The electrochemical properties of 9-ethyl-9H-carbazole derivatives are a cornerstone of their diverse applications, particularly in the field of drug development. The ability to systematically tune their redox potentials and HOMO/LUMO energy levels through synthetic modification provides a powerful tool for designing molecules with specific biological activities. The detailed experimental protocols provided in this guide offer a framework for the robust characterization of these compounds. Furthermore, the elucidation of their interactions with key signaling pathways, such as JAK/STAT, PI3K/Akt/mTOR, and MAPK, opens new avenues for the development of targeted therapies for cancer and neurodegenerative diseases. A continued interdisciplinary approach, combining synthetic chemistry, electrochemistry, and molecular biology, will be crucial in fully realizing the therapeutic potential of this versatile class of compounds.
References
- 1. Signal Transduction MAP Kinases and Their Function - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. MAPK Family Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 4. Mechanisms and consequences of Jak-STAT signaling in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 9-Ethyl-3,6-diformyl-9H-carbazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 17. cusabio.com [cusabio.com]
- 18. researchgate.net [researchgate.net]
A Technical Guide to the Theoretical Calculation of HOMO/LUMO Levels for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive guide to the theoretical determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the organic compound 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. Understanding the frontier molecular orbitals is critical as they govern the electronic and optical properties of a molecule, influencing its chemical reactivity, stability, and suitability for various applications, including in organic electronics and pharmacology.
Core Concepts: HOMO, LUMO, and the Energy Gap
The HOMO is the highest energy molecular orbital occupied by electrons, and the LUMO is the lowest energy molecular orbital that is unoccupied. The energy difference between these two orbitals is known as the HOMO-LUMO gap (Eg). A smaller gap generally indicates a molecule that is more easily excited and, therefore, more reactive.[1] These parameters are crucial in predicting a molecule's behavior as an electron donor or acceptor and are fundamental to designing molecules with specific electronic properties.
Theoretical Calculation Workflow
Density Functional Theory (DFT) has become a primary computational tool for predicting the structural and electronic properties of organic molecules, offering a favorable balance between accuracy and computational expense.[1][2] A typical workflow for calculating the HOMO and LUMO energy levels of this compound is as follows:
Caption: A typical workflow for the theoretical calculation of HOMO/LUMO levels.
Experimental Protocols: Computational Methodology
A detailed protocol for the theoretical calculation of HOMO and LUMO energy levels involves several key steps:
-
Molecular Geometry Optimization : The initial step is to determine the most stable, lowest-energy three-dimensional conformation of the molecule. This is typically achieved using a DFT functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a suitable basis set like 6-31G(d) or a more extensive one such as 6-311++G(d,p) for enhanced accuracy.[1]
-
Frequency Analysis : After optimization, a frequency calculation is performed at the same level of theory. This step is crucial to verify that the optimized structure corresponds to a true energy minimum on the potential energy surface. A stable structure will have no imaginary frequencies.[1]
-
HOMO and LUMO Energy Calculation : With the optimized geometry confirmed, the energies of the frontier molecular orbitals are extracted from the output of the DFT calculation. These values are typically reported in electron volts (eV). It is important to note that the choice of the functional and basis set can significantly influence the calculated energies.[1] For carbazole-based dyes, calculations at the B3LYP/6-31G(d,p) and B3LYP-D3/6-311+G(2d,p) levels of theory have been reported.[3]
Data Presentation: Expected Theoretical Values
While specific values for this compound are not published, we can present a table of representative theoretical HOMO and LUMO energies for other carbazole derivatives to provide a comparative context. These values are typically obtained using DFT methods.
| Carbazole Derivative | Computational Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbazole-H | B3LYP/6-31G(d,p) | -5.532 | -0.802 | 4.730 |
| Carbazole-CH3 | B3LYP/6-31G(d,p) | -5.452 | -0.812 | 4.640 |
| Carbazole-SH | B3LYP/6-31G(d,p) | -5.758 | -0.908 | 4.850 |
| Carbazole-H | B3LYP-D3/6-311+G(2d,p) | -5.811 | -1.248 | 4.563 |
| Carbazole-CH3 | B3LYP-D3/311+G(2d,p) | -5.751 | -1.249 | 4.502 |
| Carbazole-SH | B3LYP-D3/311+G(2d,p) | -6.058 | -1.342 | 4.716 |
Note: The data presented is for illustrative purposes and is based on calculations for various substituted carbazoles as reported in the literature.[3]
The relationship between these key energy levels is visually represented below:
Caption: The relationship between HOMO, LUMO, and the energy gap.
Correlation with Experimental Data
Theoretical calculations are most powerful when validated by experimental data. For frontier molecular orbitals, the primary experimental techniques are cyclic voltammetry (CV) and UV-Vis spectroscopy.
-
Cyclic Voltammetry (CV): This electrochemical technique measures the oxidation and reduction potentials of a molecule.[1] These potentials can be used to estimate the HOMO and LUMO energy levels.
-
UV-Vis Spectroscopy: The absorption spectrum of a compound can reveal the energy of the electronic transition from the HOMO to the LUMO. The onset of the absorption band can be used to determine the optical HOMO-LUMO gap.[1]
The workflow for correlating theoretical predictions with experimental results is outlined below:
Caption: Workflow for validating theoretical calculations with experimental data.
Conclusion
This technical guide provides a robust framework for the theoretical calculation of the HOMO and LUMO energy levels of this compound. By following the detailed computational protocols based on Density Functional Theory and correlating the results with experimental data from cyclic voltammetry and UV-Vis spectroscopy, researchers can gain deep insights into the electronic properties of this and related carbazole derivatives. Such a combined theoretical and experimental approach is essential for the rational design of novel organic materials for a wide range of applications.
References
Methodological & Application
Application Notes and Protocols for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone in OLED Fabrication
Abstract: This document provides detailed application notes and experimental protocols for the utilization of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone in the fabrication of Organic Light-Emitting Diodes (OLEDs). Due to its carbazole core, this compound is a promising candidate for use as a host material in the emissive layer or as a component of the hole transport layer. These notes cover the synthesis of the material, its expected photophysical and electrochemical properties based on related compounds, and detailed protocols for its incorporation into OLED devices.
Introduction
Carbazole derivatives are a cornerstone in the field of organic electronics, renowned for their excellent thermal stability, high hole mobility, and wide energy bandgap.[1] These properties make them ideal candidates for various roles within an OLED device stack, including as host materials for phosphorescent emitters, hole transporting materials, and electron blocking materials. The specific compound, this compound, features a 9-ethyl-carbazole core functionalized with acetyl groups at the 3 and 6 positions. The ethyl group at the 9-position enhances solubility and film-forming properties, while the acetyl groups, being electron-withdrawing, are expected to influence the material's electronic properties, such as its HOMO and LUMO energy levels.
Potential Applications in OLEDs
Based on the structure of this compound and the known properties of similar 3,6-disubstituted carbazole derivatives, its primary applications in OLEDs are anticipated to be:
-
Host Material for Phosphorescent Organic Light-Emitting Diodes (PhOLEDs): The carbazole moiety generally possesses a high triplet energy, which is a critical requirement for host materials to efficiently confine the triplet excitons of phosphorescent guest emitters (dopants). The high triplet energy of the host prevents back energy transfer from the guest, leading to high quantum efficiency.
-
Hole Transporting Layer (HTL): The electron-rich carbazole core is known to facilitate efficient hole injection and transport from the anode to the emissive layer. Good film-forming properties and appropriate HOMO energy level alignment with the anode are key for this application.
Data Presentation: Properties of Related Carbazole Derivatives
While specific experimental data for this compound is not extensively available in the public domain, the following tables summarize the properties and performance of structurally related 3,6-disubstituted carbazole derivatives to provide a comparative context.
Table 1: Photophysical and Electrochemical Properties of Representative 3,6-Disubstituted Carbazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Bandgap (eV) | Triplet Energy (ET) (eV) | Reference(s) |
| 3,6-diphenyl-9-ethylcarbazole | -5.1 | - | - | - | [2] |
| 3,6-di(fluorene-9)-9-octyl-9H-carbazole | - | - | - | - | [3] |
| 3,6-ditrityl-9-phenyl-9H-carbazole (CCz) | - | - | - | 2.99 | [4] |
| 3,6-bis(triphenylsilyl)-9-phenyl-9H-carbazole (SiCz) | - | - | - | 2.99 | [4] |
| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | - | - | - | 2.99 | [4] |
Table 2: Performance of OLEDs Utilizing 3,6-Disubstituted Carbazole Derivatives as Host Materials
| Host Material | Emitter (Dopant) | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Reference(s) |
| 3,6-bis(N-carbazolyl)-N-phenylcarbazole (BCC-36) | FIrpic (blue) | 14.0 | 27.2 | 11.8 | [5] |
| 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole (PO9) | Ir(dbfmi) (blue) | 21.0 | - | 21.7 | [4] |
| m1BTCBP (a benzothienocarbazole derivative) | Ir(ppy)3 (green) | - | - | - | [6] |
Experimental Protocols
Synthesis of this compound
A plausible and documented synthetic route to this compound is a one-pot reaction involving the Friedel-Crafts acylation of 9-ethylcarbazole.[7]
Materials:
-
9-ethylcarbazole
-
Acetyl chloride (AcCl)
-
Boron trifluoride in acetonitrile (BF3/ACN)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Dioxane
-
Water
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware for extraction and filtration
Procedure:
-
In a round-bottom flask, dissolve 9-ethylcarbazole (10 mmol) in a solution of boron trifluoride in acetonitrile (12%, 10 mL).
-
Slowly add acetyl chloride (22 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6 hours.
-
After cooling to room temperature, carefully decompose the excess boron trifluoride by adding crushed ice.
-
Extract the mixture with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a dioxane:water (1:9) mixture to obtain the purified this compound.
Diagram of Synthesis Workflow:
Caption: Synthetic workflow for this compound.
OLED Device Fabrication Protocol (General)
This protocol describes the fabrication of a multilayer OLED device by thermal evaporation, a common technique for small molecule organic electronics. The device architecture provided is a representative example and can be adapted based on the specific application (e.g., as a host or HTL).
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Detergent, deionized water, acetone, isopropanol
-
UV-Ozone cleaner
-
High-vacuum thermal evaporation system (pressure < 10-6 Torr)
-
Organic materials:
-
Hole Injection Layer (HIL), e.g., HAT-CN
-
Hole Transport Layer (HTL), e.g., TAPC (or the title compound)
-
Emissive Layer (EML): Host material (e.g., the title compound) and a phosphorescent dopant (e.g., Ir(ppy)3 for green emission)
-
Electron Transport Layer (ETL), e.g., TPBi
-
Electron Injection Layer (EIL), e.g., Lithium Fluoride (LiF)
-
-
Metal for cathode, e.g., Aluminum (Al)
-
Quartz crystal microbalance for thickness monitoring
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the cleaned substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Thin Film Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the cathode sequentially without breaking the vacuum. The deposition rate should be controlled at approximately 1-2 Å/s for organic layers and 5-10 Å/s for the metal cathode.
-
Hole Injection Layer (HIL): Evaporate HAT-CN to a thickness of ~10 nm.
-
Hole Transport Layer (HTL): Evaporate TAPC to a thickness of ~40 nm. (Alternatively, this compound could be tested here).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., this compound) and the phosphorescent dopant (e.g., Ir(ppy)3) from separate sources. A typical doping concentration is 5-15 wt%. The total thickness of this layer is typically 20-30 nm.
-
Electron Transport Layer (ETL): Evaporate TPBi to a thickness of ~30 nm.
-
Electron Injection Layer (EIL): Evaporate LiF to a thickness of ~1 nm.
-
Cathode: Evaporate Al to a thickness of ~100 nm.
-
-
Encapsulation:
-
After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Diagram of OLED Fabrication Workflow:
Caption: General workflow for OLED fabrication via thermal evaporation.
Characterization of OLED Devices
After fabrication, the OLED devices should be characterized to evaluate their performance. Key parameters include:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, operating voltage, and luminance.
-
Electroluminescence (EL) Spectrum: To determine the emission color and color coordinates (CIE).
-
Efficiency Measurements: Calculation of current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE).
-
Device Lifetime: Measurement of the time it takes for the initial luminance to decrease by a certain percentage (e.g., LT50, the time to 50% of initial luminance) at a constant current.
Expected Signaling Pathway (Energy Level Diagram)
The following diagram illustrates the expected energy level alignment in a hypothetical OLED device where this compound is used as a host material. The exact HOMO and LUMO values for the title compound would need to be determined experimentally.
Caption: Energy level diagram showing charge injection and transport in an OLED.
Conclusion
This compound is a promising material for OLED applications, likely as a host or in a hole transport layer. The provided synthesis and fabrication protocols offer a solid foundation for researchers to explore its potential. Experimental determination of its photophysical and electrochemical properties is a crucial next step to fully assess its suitability for high-performance OLEDs. The data from related 3,6-disubstituted carbazole derivatives suggest that high efficiency and good device stability may be achievable.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative study of 2,7 versus 3,6 disubstituted carbazole as hole transporting materials in solid state DSSC | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. High-triplet-energy tri-carbazole derivatives as host materials for efficient solution-processed blue phosphorescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. π-Extended Carbazole Derivatives as Host Materials for Highly Efficient and Long-Life Green Phosphorescent Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Notes and Protocols: 9-Ethyl-9H-carbazole Derivatives in Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 9-ethyl-9H-carbazole derivatives as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). It includes a summary of their performance, detailed experimental protocols for synthesis and device fabrication, and diagrams illustrating the device architecture and experimental workflow.
Carbazole-based organic semiconductors have gained significant attention as promising and cost-effective alternatives to the commonly used HTM, spiro-OMeTAD, in perovskite solar cells.[1] The 9-ethyl-9H-carbazole core is a particularly interesting building block due to its favorable electronic properties, thermal stability, and facile functionalization, which allows for the tuning of energy levels and charge-transporting properties.[1][2] Derivatives of 9-ethyl-9H-carbazole have been successfully employed as HTMs, leading to high power conversion efficiencies (PCEs) and improved device stability.
Data Presentation: Performance of 9-Ethyl-9H-carbazole Derivatives in Perovskite Solar Cells
The following table summarizes the key performance parameters of perovskite solar cells incorporating various 9-ethyl-9H-carbazole derivatives as the hole-transporting layer.
| HTM Designation | Voc (V) | Jsc (mA/cm²) | Fill Factor (FF) | PCE (%) | Reference |
| V1207 | - | - | - | ~18 | [3] |
| V1209 | - | - | - | ~18 | [3] |
| V1221 | - | - | - | ~18 | [3] |
| V1225 | - | - | - | ~18 | [3] |
| EtCz-3EHCz+EH44-ox | 1.08 | 22.19 | 0.741 | 17.75 | [4] |
| V950 | 1.07 | 22.5 | 0.74 | 17.8 | [5] |
| SGT-405 | - | - | - | 14.79 | [6][7] |
| KZRD | - | - | - | 20.40 | [8] |
| SFXDAnCBZ | - | - | - | 20.87 | [9] |
| TM-13 | - | - | - | 20.44 | [10] |
| spiro-OMeTAD (Ref.) | 1.08 | 22.80 | 0.754 | 18.57 | [4] |
| spiro-OMeTAD (Ref.) | - | - | - | 18.6 | [5] |
Experimental Protocols
Synthesis of a Representative 9-Ethyl-9H-carbazole Derivative (V1207-like structure)
This protocol describes a general synthesis route for a "half-molecule" derivative, similar to V1207, via Buchwald-Hartwig amination.[3]
Materials:
-
3,6-dibromo-9-ethyl-9H-carbazole
-
9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., P(tBu)₃, XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or other suitable solvent
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, dichloromethane)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 3,6-dibromo-9-ethyl-9H-carbazole (1 equivalent), 9-ethyl-N-(4-methoxyphenyl)-9H-carbazol-3-amine (1.1 equivalents), sodium tert-butoxide (2.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the phosphine ligand (0.04-0.1 equivalents).
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction: Stir the mixture at a reflux temperature (typically 80-110 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final product.
-
Characterization: Confirm the structure and purity of the synthesized derivative using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of Perovskite Solar Cells with a 9-Ethyl-9H-carbazole Derivative HTM
This protocol outlines the fabrication of a standard n-i-p mesoporous perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Cleaning agents: detergent, deionized water, acetone, isopropanol
-
Compact TiO₂ precursor (e.g., titanium diisopropoxide bis(acetylacetonate))
-
Mesoporous TiO₂ paste
-
Perovskite precursor solution (e.g., mixed triple-cation perovskite)[4]
-
9-ethyl-9H-carbazole derivative HTM solution in chlorobenzene (with additives like Li-TFSI and tBP, if required)
-
Antisolvent (e.g., chlorobenzene)
-
Gold (Au) or other metal for the back contact
-
Spin coater, hotplates, thermal evaporator
Procedure:
-
Substrate Preparation: a. Pattern fluorine-doped tin oxide (FTO) coated glass substrates. b. Clean the substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (20 minutes each).[4] Dry with a stream of nitrogen.
-
Deposition of Electron Transport Layer (ETL): a. Deposit a compact TiO₂ (c-TiO₂) layer (~40 nm) by spray pyrolysis at 450 °C.[4] b. Spin-coat a mesoporous TiO₂ (mp-TiO₂) layer on top of the c-TiO₂ layer and anneal at 500 °C for 30 minutes.[4]
-
Perovskite Layer Deposition: a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the perovskite precursor solution onto the mp-TiO₂ layer in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).[4] c. During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.[4] d. Anneal the films on a hotplate at 100-150 °C for 10-60 minutes to form the crystalline perovskite layer.[4][11]
-
Hole Transport Layer (HTL) Deposition: a. Prepare a solution of the 9-ethyl-9H-carbazole derivative in a suitable solvent like chlorobenzene. Dopants such as Li-TFSI and 4-tert-butylpyridine (tBP) may be added to enhance conductivity. b. Spin-coat the HTM solution onto the perovskite layer (e.g., 4500 rpm for 30 s).[4]
-
Back Contact Deposition: a. Deposit the metal back contact (e.g., 100 nm of gold) by thermal evaporation under high vacuum.[4] The active area of the cell is defined by a shadow mask during this step.
-
Device Characterization: a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator.[4] b. Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Low-cost and efficient hole transport materials based on 9-phenyl-9H-carbazole branch for perovskite solar cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. ossila.com [ossila.com]
Application Notes and Protocols for 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone as a Hole Transport Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole derivatives are a prominent class of organic semiconducting materials extensively utilized as hole transport materials (HTMs) in optoelectronic devices such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).[1] Their excellent hole mobility, high thermal stability, and tunable electronic properties make them ideal candidates for facilitating efficient charge extraction and transport, thereby enhancing device performance and longevity. 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone is a carbazole derivative with a molecular formula of C18H17NO2 and a CAS number of 1483-97-2.[2][3] The presence of the electron-donating ethyl-carbazole core and the electron-withdrawing acetyl groups at the 3 and 6 positions suggests that this molecule could possess suitable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for effective hole injection and electron blocking in optoelectronic devices.
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of this compound as a potential hole transport material. While direct experimental data for this specific compound is limited, the protocols provided are based on established methodologies for analogous carbazole derivatives.
Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process starting from carbazole: N-ethylation followed by a Friedel-Crafts diacylation. The following protocol is adapted from the synthesis of a similar compound, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone.[4]
Step 1: Synthesis of 9-ethyl-9H-carbazole
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve carbazole (1 equivalent) in acetone.
-
Reagent Addition: Add powdered sodium hydroxide (2 equivalents) to the solution. While stirring vigorously, add ethyl bromide (1.2 equivalents) dropwise.
-
Reaction: Reflux the reaction mixture for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Dissolve the crude product in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 9-ethyl-9H-carbazole.
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (3 equivalents) to dry chloroform.
-
Reagent Addition: Cool the flask to 0 °C in an ice bath. Slowly add acetyl chloride (3 equivalents) dropwise to the suspension with vigorous stirring. Stir for 10 minutes at 0 °C to form the acylating agent.
-
Carbazole Addition: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in dry chloroform and add it dropwise to the reaction mixture at 0 °C over a period of 15 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and stir until the ice has melted. Separate the organic layer and extract the aqueous layer with chloroform.
-
Purification: Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate. After filtration, remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford this compound as a solid.
Physicochemical Properties (Representative Data)
| Property | Representative Value | Method of Determination |
| HOMO Level | -5.4 to -5.8 eV | Cyclic Voltammetry (CV) |
| LUMO Level | -2.0 to -2.5 eV | CV and Optical Bandgap |
| Optical Bandgap (Eg) | 3.0 to 3.4 eV | UV-Vis Absorption Spectroscopy |
| Hole Mobility (μh) | 10⁻⁵ to 10⁻³ cm²/Vs | Space-Charge Limited Current (SCLC) |
| Glass Transition (Tg) | > 100 °C | Differential Scanning Calorimetry (DSC) |
| Decomposition Temp (Td) | > 350 °C | Thermogravimetric Analysis (TGA) |
Application Protocols
Protocol 1: Fabrication of a Solution-Processed Organic Light-Emitting Diode (OLED)
This protocol describes the fabrication of a multilayer OLED device using this compound as the hole transport layer.
-
Substrate Preparation:
-
Clean patterned indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate at 3000-4000 rpm for 60 seconds.
-
Anneal the substrate at 120-150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound (e.g., 10 mg/mL) in a suitable organic solvent like chlorobenzene or toluene.
-
Spin-coat the HTM solution onto the PEDOT:PSS layer at 2000-3000 rpm for 60 seconds inside the glovebox.
-
Anneal the film at 80-100 °C for 10 minutes.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the emissive material (e.g., a host doped with a phosphorescent emitter) in a suitable solvent.
-
Spin-coat the EML solution onto the HTL.
-
Anneal the film according to the emissive material's specifications.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a thermal evaporator.
-
Deposit the electron transport layer (e.g., TPBi, ~30 nm), an electron injection layer (e.g., LiF, ~1 nm), and the metal cathode (e.g., Al, ~100 nm) sequentially through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a UV-curable epoxy and a glass coverslip to prevent degradation from air and moisture.
-
Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectrum, and external quantum efficiency (EQE).
-
Protocol 2: Fabrication of a Perovskite Solar Cell (PSC)
This protocol outlines the fabrication of a standard n-i-p planar perovskite solar cell.
-
Substrate and ETL Preparation:
-
Clean patterned FTO-coated glass substrates similarly to the OLED protocol.
-
Deposit a compact TiO₂ blocking layer by spin-coating a precursor solution or by spray pyrolysis, followed by sintering at high temperature (e.g., 500 °C).
-
Optionally, deposit a mesoporous TiO₂ layer on top of the compact layer and sinter again.
-
-
Perovskite Layer Deposition:
-
Inside a nitrogen-filled glovebox, prepare the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite solution onto the TiO₂ layer using a two-step program (a slow spin followed by a fast spin).
-
During the fast spin, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the film on a hotplate at 100-150 °C for 10-30 minutes.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of this compound (e.g., 20 mg/mL in chlorobenzene). To enhance conductivity, additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP) are typically added to the HTM solution.
-
Spin-coat the HTM solution onto the perovskite layer at 3000-4000 rpm for 30 seconds.
-
-
Metal Electrode Deposition:
-
Transfer the device to a thermal evaporator.
-
Deposit the back contact (e.g., 80-100 nm of gold or silver) through a shadow mask at a pressure below 10⁻⁶ Torr.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics under simulated AM1.5G solar illumination (100 mW/cm²).
-
Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
-
Measure the external quantum efficiency (EQE) spectrum.
-
Representative Energy Level Diagram
The diagram below illustrates the typical energy level alignment in an OLED device incorporating a carbazole-based HTM. For efficient hole injection and transport, the HOMO level of the HTM should be well-aligned with the work function of the anode (or HIL) and the HOMO of the emissive layer. The LUMO level of the HTM should be sufficiently high to block electron leakage from the emissive layer to the anode.
Conclusion
This compound presents itself as a promising candidate for a hole transport material in organic electronic devices due to its carbazole core, which is known for good charge transport properties. The provided protocols for synthesis and device fabrication, based on well-established procedures for similar materials, offer a comprehensive guide for researchers to explore its potential. Experimental validation of its physicochemical properties and performance in OLEDs and perovskite solar cells is a necessary next step to fully ascertain its utility as a high-performance hole transport material.
References
- 1. 9-Ethyl-3,6-bis(1H-imidazol-1-yl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound 95% | CAS: 1483-97-2 | AChemBlock [achemblock.com]
- 3. 3,6-Diacetyl-9-ethyl-9H-carbazole | 1483-97-2 [chemicalbook.com]
- 4. 1,1′-(9-Octyl-9H-carbazole-3,6-diyl)diethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nanocenter.nankai.edu.cn [nanocenter.nankai.edu.cn]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Electropolymerization of 9-Ethyl-9H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polycarbazoles, a class of conductive polymers, are renowned for their exceptional hole-transporting properties, environmental stability, and distinct optoelectronic characteristics.[1] These attributes make them highly desirable for a multitude of applications, including organic light-emitting diodes (OLEDs), electrochromic devices, photovoltaic cells, and biosensors.[1][2][3] The ability to functionalize the carbazole monomer provides a pathway to precisely tune the properties of the resulting polymer.[1] This document offers a comprehensive protocol for the electropolymerization of 9-ethyl-9H-carbazole derivatives. Electropolymerization is a powerful technique for the fabrication of thin, uniform polymer films directly onto conductive substrates via anodic oxidation.[1][4] This method affords meticulous control over the thickness and morphology of the film.[1]
The electropolymerization of carbazole and its derivatives proceeds through the formation of radical cations upon oxidation. These radical cations then couple to form dimers, which are subsequently oxidized to continue the polymerization process, leading to the growth of a polymer film on the electrode surface.[1] The substitution on the carbazole, particularly at the N-9 position with an ethyl group, can influence the polymerization process and the properties of the resulting polymer.[2]
Data Presentation
The following tables summarize typical experimental parameters for the electropolymerization of carbazole derivatives, which can be adapted for 9-ethyl-9H-carbazole derivatives.
Table 1: Typical Reagents and Materials
| Component | Description/Specification | Common Suppliers |
| Monomer | 9-ethyl-9H-carbazole or its derivative | Sigma-Aldrich, TCI, etc. |
| Solvent | Acetonitrile (ACN) or Dichloromethane (CH₂Cl₂) | Fisher Scientific, Sigma-Aldrich |
| Supporting Electrolyte | Lithium perchlorate (LiClO₄) or Tetrabutylammonium perchlorate (TBAP) | Sigma-Aldrich, Alfa Aesar |
| Working Electrode | Indium Tin Oxide (ITO) coated glass, Platinum (Pt), or Glassy Carbon (GC) | Various |
| Counter Electrode | Platinum wire or foil | Various |
| Reference Electrode | Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE) | Various |
Table 2: Typical Experimental Conditions for Electropolymerization
| Parameter | Typical Range/Value | Notes |
| Monomer Concentration | 1 mM - 100 mM | Higher concentrations can lead to faster film growth.[2] |
| Supporting Electrolyte Concentration | 0.1 M | Provides conductivity to the solution. |
| Solvent | Acetonitrile (ACN) | A commonly used solvent for electropolymerization of carbazoles.[2][4] |
| Potential Range (Cyclic Voltammetry) | 0 V to ~1.5 V (vs. Ag/AgCl) | The upper potential limit should be sufficient to oxidize the monomer.[4] |
| Scan Rate (Cyclic Voltammetry) | 50 mV/s - 100 mV/s | Affects the morphology and thickness of the polymer film.[4] |
| Number of Cycles (Cyclic Voltammetry) | 5 - 20 cycles | More cycles generally result in a thicker polymer film.[5] |
| Deposition Potential (Potentiostatic) | ~1.2 V (vs. Ag/AgCl) | Held constant for a specific duration to grow the film. |
| Deposition Time (Potentiostatic) | 60 s - 600 s | Controls the thickness of the polymer film. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent unwanted side reactions with oxygen.[1] |
Experimental Protocols
Protocol 1: Preparation of the Electrolytic Solution
-
Monomer Dissolution : Dissolve the 9-ethyl-9H-carbazole derivative in the chosen solvent (e.g., acetonitrile) to the desired concentration (e.g., 10 mM).
-
Electrolyte Addition : Add the supporting electrolyte (e.g., 0.1 M LiClO₄) to the monomer solution and stir until fully dissolved.
-
Degassing : Purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.[1]
Protocol 2: Electrochemical Cell Setup
-
Electrode Cleaning : Thoroughly clean the working electrode (e.g., ITO glass) by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol.[1] Dry the electrode under a stream of inert gas.
-
Cell Assembly : Assemble a three-electrode electrochemical cell. The cleaned working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl) are immersed in the prepared electrolytic solution.
-
Inert Atmosphere : Maintain an inert atmosphere over the solution throughout the experiment by continuously purging with nitrogen or argon.[1]
Protocol 3: Electropolymerization via Cyclic Voltammetry
-
Instrument Connection : Connect the electrodes to a potentiostat.
-
Parameter Setup : Set the parameters for cyclic voltammetry, including the potential window, scan rate, and number of cycles. A typical potential window for carbazole derivatives is from 0 V to a potential sufficient to oxidize the monomer (e.g., +1.5 V vs. Ag/AgCl).[4]
-
Initiate Polymerization : Start the cyclic voltammetry experiment. The growth of the polymer film on the working electrode can be observed by an increase in the peak currents with each successive cycle.
-
Post-Polymerization Cleaning : After the desired number of cycles, remove the working electrode from the solution, rinse it with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and electrolyte, and dry it under a stream of inert gas.
Mandatory Visualization
Caption: Experimental workflow for the electropolymerization of 9-ethyl-9H-carbazole derivatives.
Caption: Simplified reaction pathway for the electropolymerization of 9-ethyl-9H-carbazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrodeposition and Characterization of Conducting Polymer Films Obtained from Carbazole and 2-(9H-carbazol-9-yl)acetic Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of Acetyl Groups on 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the chemical modification of the acetyl groups on 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. This versatile starting material, featuring two reactive acetyl groups on a carbazole scaffold, serves as a valuable building block for the synthesis of novel organic materials and potential therapeutic agents. The carbazole core is a well-known pharmacophore present in numerous biologically active compounds.[1] Functionalization of the acetyl groups allows for the introduction of diverse molecular complexities, enabling the exploration of new chemical space for applications in medicinal chemistry and materials science.
Key Functionalization Strategies
The acetyl groups of this compound are amenable to a variety of chemical transformations. This document outlines protocols for three such reactions:
-
Friedländer Annulation: A condensation reaction to form quinoline-containing carbazole derivatives.
-
Knoevenagel Condensation: A reaction with active methylene compounds to yield α,β-unsaturated systems.
-
Wittig Reaction: The reaction with phosphorus ylides to produce alkenes.
Data Presentation
Table 1: Synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazoles via Friedländer Annulation[2]
| Entry | β-Amino Carbonyl Compound | Product | Yield (%) |
| 1 | 2-Aminobenzaldehyde | 9-Ethyl-3,6-bis(quinolin-2-yl)-9H-carbazole | 65 |
| 2 | 2-Aminobenzophenone | 9-Ethyl-3,6-bis(4-phenylquinolin-2-yl)-9H-carbazole | 72 |
| 3 | 2-Amino-4,5-methylenedioxybenzaldehyde | 9-Ethyl-3,6-bis([2][3]dioxolo[4,5-g]quinolin-7-yl)-9H-carbazole | 52 |
Experimental Protocols
Protocol 1: Friedländer Annulation for the Synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazoles[2]
This protocol describes the synthesis of quinoline-carbazole hybrids through the condensation of this compound with various β-amino carbonyl compounds.
Materials:
-
This compound
-
2-Aminobenzaldehyde, 2-aminobenzophenone, or 2-amino-4,5-methylenedioxybenzaldehyde
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
Procedure:
-
To a solution of this compound (1 mmol) and the desired β-amino carbonyl compound (2 mmol) in absolute ethanol (5 mL), add sodium ethoxide (2 mmol).
-
Heat the resulting mixture under reflux for 8–15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up.
-
Isolate the product, which is typically the main component of the reaction mixture.
Protocol 2: Knoevenagel Condensation with Malononitrile (Hypothetical)
This protocol outlines a plausible method for the Knoevenagel condensation of this compound with malononitrile to introduce exocyclic double bonds with cyano groups.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and malononitrile (2.4 eq.) in ethanol (40 mL).
-
Add a catalytic amount of piperidine (0.2 eq.) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC.
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the desired product.
Protocol 3: Wittig Reaction with Methyltriphenylphosphonium Bromide (Hypothetical)
This protocol describes a potential Wittig reaction to convert the acetyl groups of this compound into terminal double bonds.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Schlenk flask and line
-
Magnetic stirrer
-
Syringes
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (2.2 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (2.2 eq.) dropwise via syringe. The formation of a deep red or orange color indicates the generation of the phosphorus ylide.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Slowly add the solution of the carbazole derivative to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Friedländer Annulation Pathway
Caption: Knoevenagel Condensation Pathway
Caption: Wittig Reaction Pathway
References
Application Notes and Protocols for the Friedländer Condensation Reaction with 3,6-diacetyl-9-ethyl-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivatives via the Friedländer condensation reaction. This method offers an efficient pathway to construct complex heterocyclic systems, which are of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with both carbazole and quinoline moieties.[1][2][3] Carbazole-based compounds have demonstrated anti-tumor, anti-oxidative, and anti-inflammatory properties, while the quinoline framework is a key pharmacophore in many pharmaceuticals.[1][2][4]
The described protocol utilizes 3,6-diacetyl-9-ethyl-9H-carbazole as the dicarbonyl component, which undergoes a base-catalyzed condensation with β-aminoaldehydes or β-aminoketones to yield the target 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivatives.[1][2] This reaction is a classic example of the Friedländer annulation for the synthesis of quinolines.[5][6][7]
Data Presentation
The following table summarizes the quantitative data for the synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivatives from 3,6-diacetyl-9-ethyl-9H-carbazole and various β-amino carbonyl compounds.[1][2]
| Product | β-Amino Carbonyl Compound | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 5a | 2-Aminobenzaldehyde | 8 | 66 | 208–209 |
| 5b | 2-Aminobenzophenone | 11 | 58 | 245–247 |
| 5c | 2-Amino-4,5-methylenedioxybenzaldehyde | 15 | 52 | 260–262 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivatives via the Friedländer condensation.
Materials:
-
3,6-diacetyl-9-ethyl-9H-carbazole (Substrate)
-
2-Aminobenzaldehyde (Reagent)
-
2-Aminobenzophenone (Reagent)
-
2-Amino-4,5-methylenedioxybenzaldehyde (Reagent)
-
Sodium ethoxide (Catalyst)
-
Absolute Ethanol (Solvent)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Apparatus for filtration (e.g., Büchner funnel)
-
Rotary evaporator
General Procedure for the Synthesis of 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole (5a-c): [1][2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 mmol of 3,6-diacetyl-9-ethyl-9H-carbazole and 2 mmol of the appropriate β-amino carbonyl compound (2-aminobenzaldehyde, 2-aminobenzophenone, or 2-amino-4,5-methylenedioxybenzaldehyde) in 5 mL of absolute ethanol.
-
Catalyst Addition: To this solution, add 2 mmol of sodium ethoxide.
-
Reaction: Heat the resulting mixture to reflux with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time will vary depending on the β-amino carbonyl compound used (see data table for specific times).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: Perform an aqueous work-up. The exact procedure for the aqueous work-up is not detailed in the source literature but typically involves pouring the reaction mixture into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the pure 3,6-bis(quinolin-2-yl)-9-ethyl-9H-carbazole derivative.
-
Characterization: The structure and purity of the final products should be confirmed by spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR), Mass Spectrometry (MS), and elemental analysis.[1][2]
Note on Catalyst: The use of 1 molar equivalent of sodium ethoxide per acetyl group is sufficient to promote the reaction. Increasing the amount of catalyst or using other bases such as NaOH or K₂CO₃ did not show any improvement in reaction rates or yields.[1]
Visualizations
Caption: Experimental workflow for the Friedländer condensation.
Caption: Generalized mechanism of the Friedländer condensation.
References
- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oxidation of 3,6-Diacetyl-9-ethylcarbazole to 3,6-Diglyoxalyl-9-ethylcarbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the oxidation of 3,6-diacetyl-9-ethylcarbazole to its corresponding diglyoxal, 2,2'-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-oxoacetaldehyde). Aryl glyoxals are valuable synthons in organic synthesis, serving as precursors for a variety of biologically active heterocyclic compounds such as imidazoles, oxazoles, and quinolines.[1] The protocols outlined below describe various oxidation methods, including the use of selenium dioxide, hydrogen bromide in dimethyl sulfoxide, and iodine-based systems, offering a range of options to suit different laboratory setups and reagent availability. The quantitative data from these methods are summarized for comparative analysis.
Introduction
The conversion of aryl methyl ketones to aryl glyoxals is a crucial transformation in synthetic organic chemistry.[1] The target molecule, 3,6-diglyoxalyl-9-ethylcarbazole, possesses two reactive glyoxal moieties, making it a key intermediate for the synthesis of bis-heterocyclic compounds, which are of significant interest in drug discovery and materials science.[1] The starting material, 3,6-diacetyl-9-ethylcarbazole, can be synthesized in high yield from 9-ethylcarbazole.[1] This application note details reliable methods for the subsequent oxidation step.
Data Presentation
The efficacy of various oxidizing agents for the conversion of 3,6-diacetyl-9-ethylcarbazole to 3,6-diglyoxalyl-9-ethylcarbazole is summarized in the table below. The yields reported are for the hydrated form of the product.[1]
| Oxidizing System | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| SeO₂ | Dioxane/H₂O | Reflux | 8 | 89 |
| HBr/DMSO | H₂O | 55 | 12 | 79 |
| I₂/CuO/DMSO | - | 65 | 8 | 65 |
| I₂/Al₂O₃/DMSO | - | 65 | 8 | 53 |
| I₂/NaI/DMSO | - | 65 | 8 | 48 |
| I₂/KI/DMSO | - | 65 | 8 | 43 |
| I₂/FeCl₃/DMSO | - | 65 | 8 | 35 |
| I₂/SbCl₃/DMSO | - | 65 | 8 | 27 |
| I₂/As₂O₃/DMSO | - | 65 | 8 | 23 |
| CuCl₂/DMSO | H₂O | - | - | Not specified |
Experimental Protocols
The following are detailed experimental procedures for the oxidation of 3,6-diacetyl-9-ethylcarbazole.
Protocol 1: Oxidation using Selenium Dioxide
This method, a variation of the Riley oxidation, provides the highest yield of the desired product.[1][2][3]
Materials:
-
3,6-diacetyl-9-ethylcarbazole
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Water (H₂O)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a solution of 3,6-diacetyl-9-ethylcarbazole (1 mmol) in dioxane (10 mL), add selenium dioxide (2.5 mmol) and a few drops of water.
-
Heat the reaction mixture to reflux for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the precipitated selenium.
-
Dilute the filtrate with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a dioxane:water (1:9) mixture to obtain 2,2'-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-oxoacetaldehyde) hydrate in 89% yield.[1]
Protocol 2: Oxidation using Hydrogen Bromide in DMSO
This protocol offers a good yield and avoids the use of selenium compounds.[1]
Materials:
-
3,6-diacetyl-9-ethylcarbazole
-
Dimethyl sulfoxide (DMSO)
-
48% aqueous hydrobromic acid (HBr)
-
Ice
-
Dioxane
-
Water
-
Open flask
-
Stirring plate
-
Filtration apparatus
Procedure:
-
In an open flask, dissolve 3,6-diacetyl-9-ethylcarbazole (1.39 g, 5 mmol) in DMSO (16 mL) with stirring.
-
Slowly add 48% aqueous HBr (3.4 mL, 30 mmol).
-
Stir the solution at 55 °C and monitor the reaction by TLC using a butanol and acetic acid (1:1) eluent.
-
After 12 hours, or upon consumption of the starting material, pour the reaction mixture onto ice.
-
Filter the resulting solid product and wash it with water.
-
Recrystallize the product from a dioxane:water (1:9) mixture to yield 2,2'-(9-ethyl-9H-carbazole-3,6-diyl)bis(2-oxoacetaldehyde) hydrate (1.35 g, 79%).[1]
Protocol 3: Oxidation using Iodine and a Metal Catalyst in DMSO
This method provides a range of yields depending on the metal catalyst used. The procedure for I₂/CuO/DMSO is detailed below as a representative example.
Materials:
-
3,6-diacetyl-9-ethylcarbazole
-
Iodine (I₂)
-
Copper(II) oxide (CuO)
-
Dry Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Reaction vessel with a dry nitrogen atmosphere
-
Heating and stirring apparatus
Procedure:
-
To a solution of 3,6-diacetyl-9-ethylcarbazole (1 mmol) in dry DMSO (4 mL) under a dry nitrogen atmosphere, add iodine (2.6 mmol) and copper(II) oxide (3 mmol).
-
Heat the mixture to 65 °C for 8 hours.
-
After the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic extract with water and dry it over anhydrous sodium sulfate.
-
Remove the solvent and recrystallize the product from a dioxane:water (1:9) mixture to obtain the hydrated product.[1]
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the oxidation of 3,6-diacetyl-9-ethylcarbazole.
References
Application Notes and Protocols for Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Organic Field-Effect Transistors (OFETs), detailing their fabrication, characterization, and key performance metrics. The information is intended to guide researchers in the application of organic semiconductor materials for developing next-generation flexible and low-cost electronics.[1][2][3]
Introduction to Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are a class of transistors that utilize organic semiconductor materials as the active channel layer.[3] Unlike their inorganic counterparts, such as silicon-based transistors, OFETs offer several unique advantages, including mechanical flexibility, lightweight nature, and low-cost fabrication through solution-based techniques like printing.[1][4] These characteristics make them highly attractive for a wide range of applications, including flexible displays, wearable electronics, biosensors, and radio-frequency identification (RFID) tags.[1][3][5]
An OFET operates by modulating the flow of current between two electrodes, the source and the drain, through the application of a voltage to a third electrode, the gate.[6] The gate is separated from the organic semiconductor by a dielectric layer. The performance of an OFET is primarily evaluated by three key parameters:
-
Field-Effect Mobility (µ): This parameter quantifies how quickly charge carriers (holes or electrons) move through the organic semiconductor in the presence of an electric field. Higher mobility values are desirable for faster device operation.[7]
-
On/Off Current Ratio (Ion/Ioff): This is the ratio of the current flowing through the transistor when it is in the "on" state to the current when it is in the "off" state. A high on/off ratio is crucial for the switching functionality of a transistor.[1][8]
-
Threshold Voltage (Vth): This is the minimum gate voltage required to turn the transistor "on" and allow current to flow. A low threshold voltage is desirable for low-power applications.[1]
Performance of Common Organic Semiconductors in OFETs
The choice of the organic semiconductor is critical in determining the performance of an OFET.[9] Below is a table summarizing the typical performance parameters for several commonly used p-type and n-type organic semiconductors.
| Organic Semiconductor | Type | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Pentacene | p-type | Vacuum Evaporation | ~1.0 | > 106 | -10 to -30 |
| Poly(3-hexylthiophene) (P3HT) | p-type | Solution Processing | 0.01 - 0.1 | 102 - 104 | 0 to -20 |
| Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) | p-type | Vacuum Evaporation | > 1.0 | > 107 | -5 to -20 |
| Fullerene (C60) | n-type | Vacuum Evaporation | 0.1 - 1.0 | 105 - 107 | 20 to 50 |
| Phenyl-C61-butyric acid methyl ester (PCBM) | n-type | Solution Processing | ~0.01 | ~104 | 10 to 30 |
Note: The performance of OFETs is highly dependent on fabrication conditions, device architecture, and the quality of the materials used. The values presented here are representative and may vary.
Experimental Protocols
The following protocols outline the general procedures for the fabrication and characterization of OFETs. A bottom-gate, top-contact (BGTC) architecture is described here as it is a commonly used configuration in research.[10]
Protocol 1: Substrate Cleaning and Preparation
-
Substrate Selection: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is a common choice, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.[6]
-
Cleaning: The substrate is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each to remove organic and particulate contaminants.
-
Drying: The cleaned substrate is dried under a stream of nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the interface quality between the dielectric and the organic semiconductor, a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (OTS) can be applied. This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent (e.g., toluene or hexane) for a specified time, followed by rinsing and annealing.
Protocol 2: Organic Semiconductor Deposition
The organic semiconductor layer can be deposited using various techniques, depending on the material's properties (e.g., solubility, thermal stability).[9]
A. Solution-Based Deposition (for soluble polymers and small molecules):
-
Solution Preparation: Dissolve the organic semiconductor in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration. The solution may need to be heated and stirred to ensure complete dissolution.
-
Spin Coating: Dispense the semiconductor solution onto the center of the prepared substrate. Spin the substrate at a specific speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve a thin, uniform film.
-
Annealing: The substrate is then annealed on a hot plate at a specific temperature for a defined time to remove residual solvent and improve the molecular ordering of the organic semiconductor film.
B. Vacuum Thermal Evaporation (for small molecules):
-
Source Preparation: Place the organic semiconductor powder in a crucible inside a high-vacuum chamber.
-
Substrate Mounting: Mount the prepared substrate in the chamber, facing the crucible.
-
Evaporation: Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr). Heat the crucible to sublimate the organic material, which then deposits as a thin film onto the substrate. The deposition rate and thickness are monitored using a quartz crystal microbalance.
Protocol 3: Source and Drain Electrode Deposition
For a top-contact architecture, the source and drain electrodes are deposited on top of the organic semiconductor layer.
-
Shadow Mask Alignment: A shadow mask with the desired electrode pattern is carefully aligned on top of the organic semiconductor film.
-
Metal Deposition: A conductive material, typically gold (Au), is deposited through the shadow mask using thermal evaporation. A thin adhesion layer of chromium (Cr) or titanium (Ti) is often deposited before the gold. The thickness of the electrodes is typically in the range of 30-100 nm.
Protocol 4: Electrical Characterization
The electrical performance of the fabricated OFET is characterized using a semiconductor parameter analyzer or a source-measure unit connected to a probe station.[6][11]
-
Probing: The device is placed on the probe station, and probes are brought into contact with the source, drain, and gate electrodes.[12]
-
Output Characteristics (Ids vs. Vds): The drain-source voltage (Vds) is swept over a range of values for different constant gate-source voltages (Vgs). This measurement reveals the current modulation by the gate voltage.
-
Transfer Characteristics (Ids vs. Vgs): The gate-source voltage (Vgs) is swept over a range of values for a constant drain-source voltage (Vds). This measurement is used to extract key performance parameters like mobility, on/off ratio, and threshold voltage.
Visualizing OFET Concepts
Device Architecture
The following diagram illustrates the common device architectures for OFETs.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thegrenze.com [thegrenze.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. ossila.com [ossila.com]
- 7. Organic Field-Effect Transistors (OFET) and Organic Electrochemical Transistors (OECT) - Fraunhofer IPMS [ipms.fraunhofer.de]
- 8. web.mit.edu [web.mit.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ossila.com [ossila.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Host Materials in Phosphorescent OLEDs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of host materials for phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs). This document includes key performance data, detailed experimental protocols for device fabrication and characterization, and diagrams illustrating the fundamental principles and workflows.
Introduction to Host Materials in Phosphorescent OLEDs
Phosphorescent OLEDs (PhOLEDs) have garnered significant attention for next-generation displays and lighting applications due to their potential for achieving 100% internal quantum efficiency (IQE).[1][2][3] This high efficiency is realized by harvesting both singlet and triplet excitons for light emission.[1][4][5] In a typical PhOLED, a phosphorescent guest emitter is dispersed within a host material matrix in the emissive layer (EML).[1][5][6] The host material plays a crucial role in the device's performance, facilitating efficient energy transfer to the guest and managing charge transport.[5]
A well-designed host material should possess several key characteristics:
-
High Triplet Energy: The host's triplet energy level must be higher than that of the phosphorescent guest to ensure efficient and irreversible energy transfer from the host to the guest and to confine the triplet excitons on the guest molecules.[3][4][7]
-
Balanced Charge Transport: Ambipolar host materials, capable of transporting both electrons and holes, are desirable to ensure a wide recombination zone within the EML and to prevent charge accumulation at interfaces, which can lead to efficiency roll-off.[5][8]
-
Good Thermal and Morphological Stability: The host material should be thermally stable to withstand the heat generated during device operation and morphologically stable to prevent crystallization, which can lead to device degradation.[2][9][10]
-
Appropriate HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels of the host should align with the adjacent charge transport layers to facilitate efficient charge injection into the EML.[3][7]
Data Presentation: Performance of Host Materials
The selection of a host material significantly impacts the performance of a PhOLED. The following table summarizes the performance of various host materials with different phosphorescent emitters, providing key metrics for comparison.
| Host Material | Guest Emitter | Color | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| B15 | Blue Emitter | Blue | 31.8 | Low |
| B8 | 4CzIPN | Green | 21.7 | - |
| B24 | Red Emitter | Red | 16.6 | - |
| C2 | Ir(ppy)₃ | Green | 11.4 | 3.0 |
| C2 | FIrpic | Blue | 9.4 | 2.9 |
| C23 | FCNIrpic | Deep Blue | 24.3 | - |
| A27 | FIrpic | Blue | 28.0 | 2.7 |
| A29 | Ir(ppy)₃ | Green | 29.08 | - |
| 1-mtp-SBF | FIrpic | Blue | 25.6 | - |
| 1-mtp-SBF | White Emitter | White | 27.7 | - |
| SPA-2,7-F(POPh₂)₂ | FIrpic | Sky Blue | 18.0 | - |
| SPA-2-FPOPh₂ | FIr6 | Blue | 9.1 | < 3.0 |
Data compiled from various research articles.[1][11][12]
Signaling Pathways and Experimental Workflows
Energy Transfer Mechanism in Phosphorescent OLEDs
The fundamental process of light emission in a PhOLED involves the transfer of energy from the host material to the phosphorescent guest emitter. This process is crucial for achieving high efficiency.
Caption: Energy transfer pathway in a PhOLED.
Experimental Workflow for OLED Fabrication and Characterization
The following diagram outlines the standard workflow for the fabrication and subsequent characterization of a phosphorescent OLED device.
Caption: Workflow for PhOLED fabrication and testing.
Experimental Protocols
Protocol 1: OLED Device Fabrication
This protocol details the steps for fabricating a multilayer PhOLED device using thermal evaporation.
1. Substrate Preparation:
-
Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.[6][13]
2. Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).[6]
-
Sequentially deposit the organic layers. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a hole-transporting material like NPB.[6]
-
Emissive Layer (EML): Co-evaporate the host material and the phosphorescent guest emitter from separate sources. The doping concentration of the guest is typically between 6-10 wt%. The thickness of the EML is generally around 20-40 nm.[6]
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material like Bphen.[6]
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of an electron-injection material like LiF.
-
3. Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode through a shadow mask to define the active area of the device.
-
A common cathode consists of a 100 nm thick layer of aluminum (Al).[13]
4. Encapsulation:
-
To protect the device from atmospheric moisture and oxygen, encapsulate the device in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip.
Protocol 2: Device Characterization
This protocol outlines the procedures for evaluating the performance of the fabricated PhOLEDs.
1. Electrical and Optical Measurements:
-
Use a source measure unit and a calibrated photodiode or spectroradiometer to measure the current density-voltage-luminance (J-V-L) characteristics of the device.
-
The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
2. Electroluminescence (EL) Spectrum:
-
Measure the EL spectrum of the device at a constant driving voltage or current using a spectroradiometer.
-
Determine the peak emission wavelength and the Commission Internationale de l'Éclairage (CIE) color coordinates.
3. External Quantum Efficiency (EQE) Calculation:
-
The EQE is calculated from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile. The formula for EQE is:
-
EQE (%) = (Number of photons emitted / Number of electrons injected) x 100
-
4. Device Lifetime:
-
Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant initial luminance (e.g., 1000 cd/m²).
-
The lifetime (LT50) is defined as the time it takes for the luminance to decrease to 50% of its initial value.
Conclusion
The judicious selection and design of host materials are paramount for the development of high-performance phosphorescent OLEDs. By understanding the key properties of host materials and following standardized fabrication and characterization protocols, researchers can systematically improve device efficiency, color purity, and operational stability, paving the way for the next generation of OLED-based technologies.
References
- 1. Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review [mdpi.com]
- 2. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. madison-proceedings.com [madison-proceedings.com]
- 4. Organic host materials for phosphorescent organic light-emitting diodes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. ossila.com [ossila.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Materials Design Concepts for Efficient Blue OLEDs: A Joint Theoretical and Experimental Study [sigmaaldrich.com]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Organic host materials for phosphorescent organic light-emitting diodes. | Semantic Scholar [semanticscholar.org]
- 10. Blue Host Materials for Phosphorescent Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 11. Pure Hydrocarbon Materials as Highly Efficient Host for White Phosphorescent Organic Light‐Emitting Diodes: A New Molecular Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Universal host materials for red, green and blue high-efficiency single-layer phosphorescent organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Friedel-Crafts Acylation of 9-Ethylcarbazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Friedel-Crafts acylation of 9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the Friedel-Crafts acylation of 9-ethylcarbazole?
The primary products are the mono- and di-acylated derivatives. Acylation typically occurs at the 3 and 6 positions of the carbazole ring, which are the most electronically activated sites. The main products are 3-acetyl-9-ethylcarbazole and 3,6-diacetyl-9-ethylcarbazole.
Q2: Which catalysts are most effective for this reaction?
Commonly used Lewis acid catalysts for the Friedel-Crafts acylation of 9-ethylcarbazole include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃).[1][2][3] The choice of catalyst can influence the reaction's selectivity and yield.
Q3: What solvents are recommended for this acylation?
Typical solvents for this reaction are non-polar and inert, such as dichloromethane (CH₂Cl₂), acetonitrile, and carbon disulfide (CS₂). The choice of solvent can affect the solubility of the reactants and the Lewis acid-product complex, thereby influencing the product distribution.[4]
Q4: How can the degree of acylation (mono- versus di-substitution) be controlled?
The extent of acylation can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions. To favor mono-acylation (3-acetyl-9-ethylcarbazole), it is advisable to use a near-equimolar ratio of 9-ethylcarbazole to the acylating agent. To promote di-acylation (3,6-diacetyl-9-ethylcarbazole), an excess of the acylating agent and catalyst should be employed.[2]
Q5: What are the standard methods for purifying the acylated products?
The purification of acylated 9-ethylcarbazole products is typically achieved through recrystallization from a suitable solvent, such as ethanol or a dioxane-water mixture.[1][2] Column chromatography on silica gel can also be employed for separating mixtures of mono- and di-acylated products or for removing impurities.[5] The progress of the purification can be monitored by thin-layer chromatography (TLC).[1][5]
Troubleshooting Guide
This guide addresses common issues encountered during the Friedel-Crafts acylation of 9-ethylcarbazole.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture and can become deactivated upon exposure to air.[6] | Ensure all glassware is thoroughly dried before use. Use a freshly opened or properly stored container of the Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Moisture: Water in the solvent or on the glassware will quench the catalyst. | Use anhydrous solvents. Dry all glassware in an oven and cool it under a stream of dry inert gas before use. | |
| Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures.[6] | Start the reaction at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, then gradually warm to room temperature or reflux as needed.[6] The optimal temperature will depend on the specific substrate and catalyst. | |
| Formation of Multiple Products | Incorrect Stoichiometry: An excess of the acylating agent will favor the formation of the di-acylated product. | To obtain the mono-acylated product, use a 1:1 molar ratio of 9-ethylcarbazole to the acylating agent. For the di-acylated product, use at least a 2:1 ratio of the acylating agent to 9-ethylcarbazole.[2] |
| Dark, Tarry Product | Reaction Temperature Too High: Excessive heat can lead to polymerization and decomposition of the starting material and/or product. | Maintain a controlled temperature throughout the reaction. Consider using a milder Lewis acid catalyst if decomposition persists. |
| Difficult Purification | Product-Catalyst Complex: The ketone product can form a stable complex with the Lewis acid, making workup challenging.[7] | During workup, slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will break down the complex and facilitate the separation of the organic product.[6] |
| Incomplete Reaction: The presence of unreacted starting material can complicate purification. | Monitor the reaction progress using TLC. If the reaction has stalled, consider adding more catalyst or increasing the reaction time. |
Data Presentation
Table 1: Comparison of Catalysts for Friedel-Crafts Acylation of 9-Ethylcarbazole
| Catalyst | Acylating Agent | Solvent | Product | Yield (%) | Reference |
| AlCl₃ | Acetyl chloride | - | 3-acetyl-9-ethylcarbazole | - | [1] |
| ZnCl₂ | - | - | 3-acetyl-9-ethylcarbazole | 80% | [3] |
| BF₃ | Acetyl chloride | Acetonitrile | 3,6-diacetyl-9-ethylcarbazole | 87% | [2] |
Experimental Protocols
Synthesis of 3-acetyl-9-ethylcarbazole using Aluminum Chloride[1]
-
In a reaction vessel, dissolve 9-ethylcarbazole in a suitable anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add anhydrous aluminum chloride to the cooled solution with stirring.
-
Add acetyl chloride dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to quench the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Synthesis of 3,6-diacetyl-9-ethylcarbazole using Boron Trifluoride[2]
-
Dissolve 9-ethylcarbazole in a solution of boron trifluoride in acetonitrile.
-
Slowly add acetyl chloride to the solution.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, decompose the excess boron trifluoride with crushed ice.
-
Extract the mixture with dichloromethane and dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Recrystallize the solid product from a dioxane-water mixture (1:9) to yield pure 3,6-diacetyl-9-ethylcarbazole.
Visualizations
Caption: General experimental workflow for the Friedel-Crafts acylation of 9-ethylcarbazole.
Caption: A decision tree for troubleshooting common issues in Friedel-Crafts acylation.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 1,1'-(9-Ethyl-9H-carbazole-3,6-diyl)diethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The crude product is an oil or sticky solid and does not crystallize.
| Possible Cause | Suggested Solution |
| Residual Solvent: High boiling point solvents from the reaction (e.g., nitrobenzene, if used) or workup may be trapped in the product. | Dry the crude product under high vacuum for an extended period. Gentle heating may be applied if the compound is thermally stable. |
| Presence of Impurities: Unreacted starting material (9-ethylcarbazole) or the mono-acylated intermediate (3-acetyl-9-ethylcarbazole) can lower the melting point and inhibit crystallization. | Attempt to purify a small portion of the crude material via flash column chromatography to isolate the pure compound, which can then be used as a seed crystal. Alternatively, triturate the oil with a non-polar solvent like hexanes or pentane to try and induce solidification and remove highly soluble impurities. |
| Incorrect Recrystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures. | If the product is completely soluble in the chosen solvent at room temperature, the solvent is not suitable. A solvent system where the compound is sparingly soluble at room temperature but fully soluble at elevated temperatures is ideal. |
Issue 2: Low purity of the final product after recrystallization.
| Possible Cause | Suggested Solution |
| Co-precipitation of Impurities: Impurities with similar solubility profiles to the desired product may crystallize along with it. | Perform a second recrystallization using a different solvent system. For example, if the first recrystallization was done with ethyl acetate/hexanes, try a dioxane/water mixture. Ensure the solution cools slowly to allow for selective crystallization. |
| Incomplete Reaction: A significant amount of the mono-acylated intermediate may be present. | If recrystallization is ineffective, purify the material using flash column chromatography. A gradient of ethyl acetate in hexanes is a good starting point. |
| Trapped Solvent in Crystals: Solvent molecules can be incorporated into the crystal lattice. | Dry the crystals under high vacuum for several hours. |
Issue 3: The purified product has a persistent color (e.g., yellow or brown).
| Possible Cause | Suggested Solution |
| Baseline Impurities: Small amounts of highly colored impurities may be present from the Friedel-Crafts reaction. | Add a small amount of activated charcoal to the hot solution during recrystallization, then filter through a pad of celite while hot to remove the charcoal and adsorbed impurities. Be aware that this may reduce the overall yield. |
| Degradation: The compound may be sensitive to light or air, especially at elevated temperatures during purification. | Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) and protect the sample from light by wrapping the flask in aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
The most common impurities arise from an incomplete reaction during the Friedel-Crafts acylation. These are typically:
-
Unreacted 9-ethylcarbazole: The starting material for the acylation.
-
3-acetyl-9-ethylcarbazole: The mono-acylated intermediate. Due to the electron-withdrawing nature of the acetyl group, the second acylation is slower than the first, which can lead to the presence of this intermediate.
Q2: Which purification technique is better for this compound: recrystallization or column chromatography?
The choice depends on the purity of your crude product.
-
Recrystallization is often sufficient if the crude product is relatively clean and contains small amounts of impurities. It is a faster and more scalable method.
-
Flash column chromatography is recommended when the crude product is a complex mixture with significant amounts of the mono-acylated intermediate or other side products that have similar solubility to the desired compound.
Q3: What are the recommended solvent systems for the purification of this compound?
| Purification Method | Solvent System | Notes |
| Recrystallization | Ethyl Acetate / Hexanes | Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[1] |
| Recrystallization | Dioxane / Water (9:1 or 1:9) | Dioxane/water mixtures have been reported for recrystallization. The ratio may need to be optimized depending on the impurity profile.[2] |
| Recrystallization | Ethanol | For similar carbazole derivatives, ethanol has been used successfully.[3] |
| Flash Column Chromatography | Hexanes / Ethyl Acetate Gradient | A gradient elution starting with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increasing the polarity is likely to effectively separate the di-acetylated product from the mono-acetylated and unreacted starting material. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Ethyl Acetate/Hexanes
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
While the solution is still hot, slowly add hexanes dropwise until a slight turbidity persists.
-
If too much hexanes is added, add a small amount of hot ethyl acetate to redissolve the precipitate.
-
Cover the flask and allow it to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath for 30 minutes.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum. The expected product is a white powder.[1]
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a slurry method with hexanes.
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or a 1:1 mixture of hexanes and ethyl acetate. Adsorb this solution onto a small amount of silica gel by evaporating the solvent.
-
Loading the Column: Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a low polarity solvent mixture (e.g., 95:5 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 hexanes:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC). The desired di-acetylated product will have a lower Rf value than the unreacted 9-ethylcarbazole and the mono-acylated intermediate.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: A decision-making workflow for troubleshooting the purification of this compound.
References
minimizing side products in the synthesis of 3,6-diacetyl-9-ethylcarbazole
This guide provides troubleshooting advice and frequently asked questions to assist researchers in minimizing side products and optimizing the synthesis of 3,6-diacetyl-9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: My reaction yielded a significant amount of 3-acetyl-9-ethylcarbazole alongside the desired 3,6-diacetyl product. How can I increase the yield of the di-substituted product?
A1: The presence of the mono-acetylated product is a common issue and typically indicates that the reaction has not gone to completion. 3-acetyl-9-ethylcarbazole is the intermediate in the formation of the final di-acetylated product. The acetyl group is deactivating, which can make the second acylation slower than the first.[1][2]
To drive the reaction towards the di-substituted product, consider the following troubleshooting steps:
-
Increase Equivalents of Acylating Agent and Catalyst: Ensure you are using at least two equivalents of the acylating agent (e.g., acetyl chloride) and the Lewis acid catalyst. A slight excess (e.g., 2.2 equivalents) can help push the equilibrium towards the di-acetylated product.[3]
-
Extend Reaction Time: The second acylation is slower than the first. Increasing the reaction time will allow for a more complete conversion of the mono-acetylated intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[3][4]
-
Increase Reaction Temperature: Gently increasing the reaction temperature can provide the necessary activation energy for the second acylation step. However, be cautious, as excessively high temperatures can lead to the formation of undesired side products and degradation.
Q2: I've isolated byproducts that are not the mono-acetylated starting material. What could they be and how can I avoid them?
A2: While the primary side product is typically the mono-acetylated carbazole, other isomers can form. The carbazole nucleus is highly activated, and while the 3 and 6 positions are electronically favored for electrophilic substitution, minor substitution at other positions (e.g., 1 or 8) can occur, leading to isomeric di-acetylated products.
To minimize the formation of these isomers:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the regioselectivity of the acylation, favoring the thermodynamically more stable 3,6-isomer.
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent system can influence the isomeric ratio. The BF3-acetonitrile system is reported to give a high yield of the desired product, suggesting good selectivity.[3] Milder reaction conditions are generally preferable for minimizing side reactions.
Q3: The final product is difficult to purify, showing multiple spots on TLC even after recrystallization. What purification strategies do you recommend?
A3: Purification challenges often arise from the presence of closely related isomers or unreacted starting materials.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is the most reliable method for separating the desired 3,6-diacetyl-9-ethylcarbazole from its isomers and the mono-acetylated precursor. A silica gel stationary phase with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), should provide good separation.[5][6]
-
Recrystallization Solvent System: Experiment with different solvent systems for recrystallization. A mixture of solvents (e.g., dioxane/water or ethanol) can sometimes provide better separation than a single solvent.[3][7]
Reaction Condition Optimization
The following table summarizes various conditions for the acylation of 9-ethylcarbazole, which can be adapted to optimize the synthesis of the 3,6-diacetyl derivative.
| Catalyst System | Acylating Agent | Solvent | Temperature | Yield of 3,6-diacetyl Product | Reference |
| AlCl₃ | AcCl | Not specified | Not specified | 83% (for N-methylcarbazole) | [3] |
| BF₃ | AcCl | Acetonitrile | Reflux | 87% | [3] |
| n-Butyllithium / TMEDA | N-methoxy-N-methylacetamide | THF | -78°C to RT | 64% | [8] |
Experimental Protocols
Protocol: Synthesis of 3,6-diacetyl-9-ethylcarbazole via Friedel-Crafts Acylation[3]
This protocol is adapted from a reported high-yield synthesis.
Materials:
-
9-Ethylcarbazole
-
Boron trifluoride in acetonitrile (12%)
-
Acetyl chloride (AcCl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Crushed ice
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 9-ethylcarbazole (10 mmol) in a solution of boron trifluoride in acetonitrile (10 mL, 12%).
-
Slowly add acetyl chloride (22 mmol) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully quench the reaction by adding crushed ice to decompose the excess boron trifluoride.
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Visual Guides
Reaction Pathway
Caption: Main reaction pathway for the synthesis of 3,6-diacetyl-9-ethylcarbazole.
Troubleshooting Workflow for Low Yield
Caption: Logical workflow for troubleshooting low product yield.
Potential Side Reactions
Caption: Potential side reactions in the acylation of 9-ethylcarbazole.
References
- 1. homework.study.com [homework.study.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. scispace.com [scispace.com]
- 4. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. vanderbilt.edu [vanderbilt.edu]
optimizing reaction conditions for the N-ethylation of 3,6-diacetylcarbazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the N-ethylation of 3,6-diacetylcarbazole. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data tables.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the N-ethylation of 3,6-diacetylcarbazole.
Q1: My reaction shows low or no conversion to the N-ethylated product. What are the likely causes and solutions?
A1: Low or no conversion can stem from several factors. Consider the following troubleshooting steps:
-
Base Inactivity: The choice and quality of the base are critical for deprotonating the carbazole nitrogen.
-
Insufficient Reaction Temperature: The reaction may require heating to proceed at an adequate rate.
-
Solution: Gradually increase the reaction temperature. For instance, reactions with bromoethane in toluene using a phase-transfer catalyst can be heated to around 80-85°C.[2]
-
-
Poor Solubility: The starting material or reagents may not be sufficiently soluble in the chosen solvent.
-
Alkylating Agent Degradation: The ethylating agent (e.g., bromoethane, diethyl sulfate) may have degraded.
-
Solution: Use a fresh bottle of the ethylating agent or purify it before use.
-
Q2: I am observing significant side product formation. How can I improve the selectivity of the reaction?
A2: Side product formation often arises from reactions at other sites of the molecule or over-alkylation.
-
O-Alkylation: The acetyl groups could potentially undergo O-alkylation, although this is less common under standard N-alkylation conditions.
-
Solution: Using a less polar solvent and a solid-liquid phase-transfer catalysis (PTC) system can favor N-alkylation.
-
-
Multiple Alkylations: While unlikely for the carbazole nitrogen, impurities could lead to other reactions.
-
Solution: Ensure the purity of the starting 3,6-diacetylcarbazole. Purification by recrystallization or column chromatography may be necessary.
-
Q3: The reaction is proceeding very slowly. How can I increase the reaction rate?
A3: To accelerate a sluggish reaction, consider these strategies:
-
Phase-Transfer Catalysis (PTC): A phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride can significantly enhance the reaction rate by facilitating the transfer of the carbazole anion to the organic phase.[2][4][5][6]
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the N-alkylation of carbazoles, often leading to high yields in minutes.[5][7]
-
Higher Temperature: As mentioned, increasing the temperature will generally increase the reaction rate. However, monitor for potential decomposition or side product formation at elevated temperatures.
-
Choice of Ethylating Agent: The reactivity of the ethylating agent plays a role. Iodoethane is more reactive than bromoethane, which is more reactive than chloroethane. Diethyl sulfate is also a highly effective ethylating agent.
Q4: What is the role of a phase-transfer catalyst and which one should I choose?
A4: A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this context, it helps transfer the deprotonated carbazole anion from the solid or aqueous phase to the organic phase containing the ethylating agent.
-
Common Choices: Tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride are commonly used and effective for N-alkylation of carbazoles.[2][4][6] 18-crown-6 can also be employed.[8]
-
Selection Criteria: The choice of PTC can depend on the specific reaction conditions (solvent, base). For initial attempts, TBAB is a robust and widely used option.
Experimental Protocols & Data
Protocol 1: N-Ethylation using Phase-Transfer Catalysis
This protocol is based on typical conditions for N-alkylation of carbazoles using a phase-transfer catalyst.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-diacetylcarbazole (1 equivalent).
-
Add a suitable solvent such as toluene or acetonitrile.[2]
-
Add a powdered base, such as potassium hydroxide (KOH) (1.2-1.5 equivalents).[2]
-
Add a phase-transfer catalyst, for example, benzyltriethylammonium chloride (0.01-0.02 equivalents).[2]
-
-
Reaction Execution:
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.[2]
-
Comparative Reaction Conditions
The following table summarizes various conditions reported for the N-alkylation of carbazole derivatives, which can be adapted for 3,6-diacetylcarbazole.
| Parameter | Condition A (PTC) | Condition B (Strong Base) | Condition C (Microwave) |
| Ethylating Agent | Bromoethane | Iodoethane | Bromoethane |
| Base | KOH | NaH | K₂CO₃ (adsorbed) |
| Catalyst | Benzyltriethylammonium chloride | None | None |
| Solvent | Toluene | Anhydrous DMF | Solvent-free |
| Temperature | 80-85 °C | Room Temperature to 60 °C | Microwave Irradiation |
| Reaction Time | 3-5 hours | 4-12 hours | 5-15 minutes |
| Typical Yield | >95% | >90% | >90% |
Note: These conditions are general and may require optimization for 3,6-diacetylcarbazole.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the N-ethylation of 3,6-diacetylcarbazole.
Caption: General workflow for the N-ethylation of 3,6-diacetylcarbazole.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting logic for optimizing the N-ethylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101328145A - Method for producing N- ethyl carbazole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Carbazole-Based Materials in OLEDs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of carbazole-based materials in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of degradation in my carbazole-based OLEDs?
A1: Degradation of carbazole-based materials in OLEDs is a multifaceted issue stemming from a combination of intrinsic and extrinsic factors. The primary intrinsic mechanisms include:
-
Chemical Degradation: Exciton-induced cleavage of the carbon-nitrogen (C-N) bond within the carbazole molecule is a significant factor.[1][2][3] This is particularly prevalent in blue emitters where the energy of the first excited singlet state can be close to the C-N bond dissociation energy.[1][4]
-
Morphological Changes: Under electrical stress, carbazole-based molecules can undergo aggregation or dimerization.[1][2] This leads to the formation of new species that can act as quenching centers or create trap sites, ultimately reducing device efficiency and altering the emission spectrum.[2]
-
Exciton-Polaron Interactions: Interactions between excitons and positive polarons (holes) on the carbazole host material can induce molecular aggregation, leading to the emergence of longer-wavelength emission bands and a decrease in electroluminescence (EL) stability.[5]
-
Formation of Non-Emissive Species: The generation of reactive species like free radicals and triplet excitons can lead to chemical reactions that form non-emissive products, thereby reducing the overall quantum efficiency.[6]
Extrinsic factors such as exposure to moisture, oxygen, and UV light, as well as impurities in the organic materials, can also significantly accelerate device degradation.[6][7]
Q2: My device's emission spectrum is showing a red shift over time. What is causing this color instability?
A2: A gradual red shift in the electroluminescence spectrum is a common indicator of degradation in carbazole-based OLEDs. This phenomenon is often attributed to:
-
Molecular Aggregation: As the device operates, carbazole molecules, such as 4,4′-bis(N-carbazolyl)-1,1′-biphenyl (CBP), can form molecular aggregates. These aggregates have lower energy gaps than the individual molecules and can act as new emission centers, resulting in a shift towards longer wavelengths (a red shift).[1][2]
-
Exciplex Formation: An exciplex, an excited-state complex formed between two different molecules at an interface (e.g., between the emissive layer and an adjacent transport layer), can lead to a broad, red-shifted, and often inefficient emission.[3]
-
Degradation Products: Chemical decomposition of the carbazole material can create new chemical species that emit at longer wavelengths.[2]
Q3: Why is the external quantum efficiency (EQE) of my phosphorescent OLED (PhOLED) with a carbazole-based host lower than expected?
A3: Low External Quantum Efficiency (EQE) in PhOLEDs using carbazole hosts can stem from several issues:
-
Inadequate Triplet Energy of the Host: For efficient energy transfer, the triplet energy of the carbazole host material must be higher than that of the phosphorescent guest emitter.[3][8] If the host's triplet energy is too low, it can lead to energy back-transfer from the guest to the host, quenching the phosphorescence.
-
Poor Charge Balance: An imbalance in the injection and transport of holes and electrons within the emissive layer leads to charge carrier leakage and reduced recombination efficiency.[3] Carbazole derivatives are generally better hole transporters, so an excess of holes is a common issue.
-
Triplet-Triplet Annihilation (TTA): At high current densities, the long lifetime of triplet excitons can lead to TTA, a process where two triplet excitons interact, with one or both being annihilated non-radiatively.[8]
-
Concentration Quenching: An excessively high concentration of the phosphorescent dopant can lead to self-quenching, where excited emitter molecules transfer their energy non-radiatively to other emitter molecules.[8]
-
Material Impurities: Impurities within the carbazole host or other layers can act as quenching sites for excitons.[8]
Troubleshooting Guides
Issue 1: Rapid Decrease in Luminance and Short Operational Lifetime
This is a critical stability issue often linked to material degradation and inefficient device architecture.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting short OLED lifetimes.
Corrective Actions & Experimental Protocols:
-
Verify Material Purity:
-
Protocol: Purify carbazole derivatives and other organic materials using temperature-gradient sublimation. Purity can be verified by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3] Impurities can act as non-radiative recombination centers, severely limiting device lifetime.
-
-
Optimize Charge Balance:
-
Protocol: Systematically vary the thickness of the hole transport layer (HTL) and electron transport layer (ETL) to balance the flux of holes and electrons into the emissive layer (EML).[3] For example, if using TCTA as the HTL, try varying its thickness from 20 nm to 50 nm while keeping other layers constant and monitor the device lifetime and efficiency.
-
-
Incorporate Charge/Exciton Blocking Layers:
-
Protocol: To confine charge recombination and excitons within the EML, introduce a hole-blocking layer (HBL) between the EML and ETL, and an electron-blocking layer (EBL) between the EML and HTL.[3] For a blue PhOLED with a CBP host, a common HBL is 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi).
-
-
Utilize a Co-Host or Exciplex-Forming System:
-
Protocol: Instead of a single host, use a mixed co-host system to improve charge balance and stability. For instance, combining a carbazole-type host (like mCBP) with a triazine-type host can form an electroplex that enhances stability and efficiency compared to single-host devices.[7][9] The ratio of the two host materials in the EML should be optimized, starting with a 1:1 ratio and varying from there.
-
Issue 2: Significant Efficiency Roll-Off at High Brightness
Efficiency roll-off, the decrease in EQE as luminance increases, is a major challenge, particularly for phosphorescent devices.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting high efficiency roll-off.
Corrective Actions & Experimental Protocols:
-
Optimize Dopant Concentration:
-
Protocol: Fabricate a series of devices where the phosphorescent guest concentration in the carbazole host is varied (e.g., 3%, 6%, 9%, 12%). Measure the EQE as a function of current density for each device. High concentrations can increase triplet-triplet annihilation (TTA), a primary cause of roll-off.[3]
-
-
Ensure Sufficient Host Triplet Energy:
-
Protocol: The triplet energy of the host material should be at least 0.2 eV higher than that of the phosphorescent dopant. This can be determined from the onset of the phosphorescence spectrum of the neat host film at low temperature (77 K).[3] If the energy gap is insufficient, select an alternative carbazole-based host with a higher triplet energy.
-
-
Broaden the Recombination Zone:
-
Protocol: A narrow recombination zone leads to a high density of excitons, exacerbating TTA. Broaden the zone by:
-
Using a mixed-host system with both hole- and electron-transporting character.
-
Grading the dopant concentration within the emissive layer.
-
Inserting a thin interlayer of a different material within the EML.
-
-
Quantitative Data Summary
The stability and performance of carbazole-based OLEDs are highly dependent on the device architecture and materials used. The following tables summarize key performance data from cited research.
Table 1: Influence of Electron Transport Layer (ETL) on the Stability of TCTA-based OLEDs
| ETL Material | Initial Luminance (cd/m²) at 15 mA | Luminance after 30 min (cd/m²) | Luminance Decrease (%) | Reference |
| BCP | ~1100 | ~700 | ~36% | [1] |
| TPBi | ~1000 | ~550 | ~45% | [1] |
| Bphen | ~950 | ~450 | ~53% | [1] |
TCTA: Tris(4-carbazoyl-9-ylphenyl)amine
Table 2: Performance Comparison of Single Host vs. Electroplex Host in Blue PhOLEDs
| Host System | Emitter | Max EQE (%) | Lifetime (LT₅₀ in hours) | Color Coordinates (x, y) | Reference |
| mCBP (Single Host) | Ir(CNpi)₃ | 12.8% | 2.8 h | (0.16, 0.29) | [7][9] |
| DBFTrz (Single Host) | Ir(CNpi)₃ | 12.7% | 1.3 h | (0.16, 0.29) | [7][9] |
| mCBP:DBFTrz (Electroplex) | Ir(CNpi)₃ | 18.0% | 11.2 h | (0.16, 0.29) | [7][9] |
| mCBP:SiCzTrz (Electroplex) | Ir(cb)₃ | 27.6% | 170 h | (0.12, 0.13) | [7] |
mCBP: 3,3-Di(9H-carbazol-9-yl)biphenyl
Key Experimental Methodologies
1. OLED Fabrication by Thermal Evaporation
A standard method for creating multilayer OLEDs with precise thickness control.
Workflow Diagram:
Caption: Sequential steps for OLED fabrication via thermal evaporation.
Protocol:
-
Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.
-
Vacuum Deposition: The substrates are loaded into a high-vacuum chamber (<10⁻⁵ mbar).
-
Layer Deposition: Organic materials (HTL, EML, HBL, ETL) are deposited sequentially by thermal evaporation from resistively heated crucibles. The deposition rate and thickness are monitored in situ using a quartz crystal microbalance (QCM).[1] For the EML, host and guest materials are co-evaporated from separate sources with their rates adjusted to achieve the desired doping concentration.
-
Cathode Deposition: A thin layer of an electron injection material (e.g., LiF) followed by a thicker metal layer (e.g., Al) is deposited to form the cathode.
-
Encapsulation: The completed device is encapsulated under an inert atmosphere (e.g., nitrogen) using a glass lid and UV-cured epoxy to prevent degradation from atmospheric moisture and oxygen.
2. Device Stability and Degradation Analysis
This protocol outlines how to stress a device and analyze the resulting degradation.
Protocol:
-
Initial Characterization: Measure the initial current-voltage-luminance (J-V-L) characteristics and the electroluminescence (EL) spectrum of the pristine device using a source meter (like a Keithley) and a spectroradiometer.[1]
-
Electrical Stressing: Operate the device at a constant current density (e.g., 15 mA/cm²) for an extended period (e.g., 30 minutes to hundreds of hours).[1][2]
-
Periodic Measurement: Periodically (e.g., every minute or every hour), measure the luminance and the EL spectrum to monitor their changes over time.
-
Optical Stressing (Optional): To decouple electrical and optical degradation pathways, expose a device to UV light (e.g., 365 nm) and measure the photoluminescence (PL) spectrum over time to observe any photo-degradation.[1]
-
Data Analysis: Plot luminance vs. time to determine the device lifetime (e.g., LT₅₀, the time for luminance to drop to 50% of its initial value). Analyze the changes in the EL spectrum, such as peak shifts and the appearance of new emission bands, to identify degradation mechanisms.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Blue Problem: OLED Stability and Degradation Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Quantum Yield of Carbazole-Based Emitters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the quantum yield of carbazole-based emitters.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield and why is it a critical parameter for carbazole-based emitters?
A1: The fluorescence quantum yield (Φ) represents the efficiency of the fluorescence process, defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield, approaching 1 (or 100%), signifies that a significant portion of the absorbed photons are re-emitted as light, leading to a brighter fluorescent signal. For carbazole-based emitters used in applications like organic light-emitting diodes (OLEDs), bio-imaging, and sensors, a high quantum yield is crucial as it directly influences the sensitivity, brightness, and overall performance of the device or assay.[1]
Q2: What are the common reasons for observing a low quantum yield in my carbazole-based emitter?
A2: A low quantum yield is typically a result of non-radiative decay pathways becoming dominant, where the excited state energy is lost as heat instead of light. Key causes include:
-
Fluorescence Quenching: Processes that diminish fluorescence intensity. This can be due to collisional (dynamic) quenching by substances like molecular oxygen, static quenching through complex formation, or Förster Resonance Energy Transfer (FRET) to another molecule.[1]
-
Environmental Factors: The surrounding environment significantly impacts the fluorophore. Factors such as solvent polarity, viscosity, temperature, and pH can modify the rates of radiative and non-radiative decay.[1][2][3]
-
Aggregation-Caused Quenching (ACQ): At higher concentrations, planar carbazole derivatives can form π–π stacks, leading to self-quenching and a decrease in quantum yield.[4][5]
-
Molecular Flexibility: Conformational flexibility, especially in donor-acceptor-donor (D-A-D) type structures, can lead to intramolecular rotations and vibrations that dissipate energy non-radiatively.[4][5]
-
Photobleaching: Irreversible photochemical degradation of the emitter upon prolonged exposure to excitation light results in a permanent loss of fluorescence.[1]
Q3: How can I mitigate aggregation-caused quenching (ACQ) in my carbazole emitters?
A3: To counter ACQ, you can employ several molecular design strategies:
-
Introduce Steric Hindrance: Incorporating bulky groups into the carbazole structure can physically prevent the molecules from getting close enough to form quenching π–π stacks.[6]
-
Create Non-Planar Structures: Designing molecules with a twisted or non-planar geometry disrupts parallel stacking. For instance, using a carbazole unit as a rigid, non-planar bridge in thermally activated delayed fluorescence (TADF) emitters has proven effective.[4][5]
-
Leverage Aggregation-Induced Emission (AIE): Some carbazole derivatives are designed to be "AIE-gens," where aggregation restricts intramolecular rotations, blocking non-radiative decay channels and thus enhancing the quantum yield upon aggregation.[7][8][9][10]
Q4: Can modifying the chemical structure of my carbazole derivative enhance its quantum yield?
A4: Absolutely. Structural modifications are a primary method for tuning the photophysical properties of carbazole emitters:
-
Protonation: For carbazole emitters functionalized with pyridine, protonation can restrict the intramolecular rotation of the molecule. This planarization and change in the electronic profile can dramatically increase the fluorescence quantum yield.[11][12] For example, the quantum yield of one such compound in solution increased from 16% to 80% upon protonation.[11][12]
-
Donor-Acceptor Architecture: In the context of TADF emitters, creating a donor-acceptor (D-A) structure with a carbazole donor helps to spatially separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This separation reduces the singlet-triplet energy gap (ΔEST), facilitating reverse intersystem crossing (RISC) and boosting the quantum yield.[4][5][13]
-
Substituent Effects: Adding electron-withdrawing or electron-donating groups to the carbazole core can tune the emission wavelength and quantum yield.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Quantum Yield in Solution | 1. Solvent Polarity: The solvent may be quenching fluorescence or promoting non-radiative decay pathways.[2][3] 2. Dissolved Oxygen: Oxygen is a known collisional quencher of fluorescence.[16] 3. Concentration Quenching: At high concentrations, emitters can self-quench.[1] 4. Intramolecular Rotations: The molecule may have flexible components that dissipate energy.[4][5] | 1. Solvent Screening: Test the emitter in a range of solvents with varying polarities and viscosities.[17] 2. Deoxygenate Solutions: Degas the solvent by bubbling with an inert gas (e.g., nitrogen or argon) or by freeze-pump-thaw cycles.[16] 3. Dilute the Sample: Ensure the absorbance of the solution is below 0.1 at the excitation wavelength to minimize re-absorption and quenching effects.[1][18] 4. Molecular Redesign: If feasible, modify the molecular structure to restrict intramolecular rotations, for instance, by protonation of an attached pyridyl moiety.[11][12] |
| Low Quantum Yield in Solid State (Thin Film) | 1. Aggregation-Caused Quenching (ACQ): Molecules are forming π-π stacks.[4][5] 2. Poor Host-Guest Interaction: In doped films, inefficient energy transfer from the host to the emitter can occur.[19][20] 3. Conformational Disorders: The solid-state packing may favor conformations with low emissivity. | 1. Promote AIE: Synthesize derivatives with AIE properties where aggregation enhances emission.[7] 2. Introduce Bulky Groups: Modify the emitter with sterically hindering groups to disrupt packing.[6] 3. Optimize Host Material: Select a host material with a suitable triplet energy level and good charge transport properties to ensure efficient energy transfer.[19][21] 4. Control Film Morphology: Investigate different film deposition techniques and annealing conditions to influence molecular packing. |
| Rapid Signal Decrease (Photobleaching) | 1. High Excitation Power: The intensity of the excitation light is too high, causing photochemical destruction. 2. Reactive Environment: The presence of oxygen or other reactive species can accelerate photobleaching. | 1. Reduce Excitation Intensity: Use neutral density filters or lower the power of the light source. 2. Minimize Exposure Time: Use shutters to expose the sample to excitation light only during data acquisition. 3. Use an Inert Atmosphere: Conduct experiments under a nitrogen or argon atmosphere. |
Quantitative Data Summary
The following tables summarize the impact of different strategies on the quantum yield (QY) of carbazole-based emitters as reported in the literature.
Table 1: Effect of Protonation on Quantum Yield
| Compound | State | Initial QY (%) | QY after Protonation (%) | Fold Increase | Reference |
| Pyridine-functionalized Carbazole (L1) | Solution | 16 | 80 | 5.0 | [11][12] |
| Pyridine-functionalized Carbazole | Solid-State | 1 | 49 | 49.0 | [11][12] |
Table 2: Effect of Aggregation on Quantum Yield (AIE)
| Compound Type | State | QY in Solution (%) | QY in Aggregate/Solid State (%) | Key Feature | Reference |
| Carbazole-based N-salicylidene aniline (5a) | THF vs. Solid | Near 100 (in some solvents) | Strong Emission | Aggregation-Induced Emission Enhancement | [7] |
| Carbazole-bithiophene (CBTSH) | Alone vs. on CdSe QD | Low | ~5x higher | Restriction of motion on QD surface | [22] |
Experimental Protocols & Methodologies
Protocol 1: Relative Quantum Yield Measurement
This is the most common method for determining the fluorescence quantum yield. It involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[18]
Objective: To determine the relative fluorescence quantum yield of a carbazole-based emitter in solution.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes
-
Your carbazole emitter (sample)
-
A quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[23]
-
High-purity solvent
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of both your sample and the standard in the chosen solvent. If possible, use the same solvent for both. If not, the refractive index of the solvents must be accounted for in the calculation.
-
Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the chosen excitation wavelength should be kept below 0.1 to minimize inner filter effects.[18][24]
-
Measure Absorbance: Using the UV-Vis spectrophotometer, record the absorbance of each solution at the excitation wavelength.
-
Measure Fluorescence Emission:
-
Set the excitation wavelength on the spectrofluorometer. If possible, excite the sample and standard at the same wavelength where both absorb light.[24]
-
Record the fluorescence emission spectrum for each solution, ensuring identical experimental settings (e.g., excitation/emission slit widths).
-
Record the emission spectrum of a solvent blank.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from each of the sample and standard emission spectra.
-
Integrate the area under the corrected emission spectrum for each solution to get the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.[1]
-
The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)
Where:
-
Φ_R is the quantum yield of the reference standard.
-
Grad_S and Grad_R are the gradients of the intensity vs. absorbance plots for the sample and reference, respectively.
-
n_S and n_R are the refractive indices of the sample and reference solutions, respectively.[24]
-
-
Protocol 2: Investigating Aggregation-Induced Emission (AIE)
Objective: To determine if a carbazole derivative exhibits AIE properties.
Methodology:
-
Prepare a Stock Solution: Dissolve the compound in a good solvent (e.g., THF).
-
Induce Aggregation: Prepare a series of solutions with varying fractions of a poor solvent (e.g., water). For example, create mixtures of THF:water with water fractions (f_w) ranging from 0% to 90% or higher.[7][10]
-
Measure Fluorescence: Record the fluorescence emission spectrum for each mixture under the same experimental conditions.
-
Analyze Results: Plot the fluorescence intensity at the emission maximum against the water fraction (f_w). A significant increase in fluorescence intensity at high water fractions indicates AIE behavior.[7][10]
Visualizations
Caption: Workflow for relative quantum yield measurement.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Solvent effects on the electronic spectral characteristics of carbazone | Faculty of Science [b.aun.edu.eg]
- 4. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00731C [pubs.rsc.org]
- 6. Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intermolecular interactions boost aggregation induced emission in carbazole Schiff base derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore [frontiersin.org]
- 11. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 12. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. emergentmind.com [emergentmind.com]
- 14. Tuning the emission of carbazole-triazine based emitters through aryl substituents: towards efficient TADF materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Substitution effect on carbazole-centered donors for tuning exciplex systems as cohost for highly efficient yellow and red OLEDs - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. static.horiba.com [static.horiba.com]
- 19. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Emission enhancement of a carbazole-based fluorophore on a quantum dot surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. edinst.com [edinst.com]
Technical Support Center: Strategies to Improve the Solubility of Carbazole Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: Why do many carbazole derivatives exhibit poor water solubility?
A1: The low aqueous solubility of many carbazole derivatives is primarily due to their molecular structure. The carbazole core is a large, hydrophobic aromatic ring system. The presence of additional lipophilic groups, such as phenyl rings, further increases this "grease-ball" characteristic, making it difficult for the molecule to dissolve in polar solvents like water and aqueous buffers.[1] Many newly discovered drug candidates, including carbazole derivatives, exhibit poor water solubility, which is a significant challenge in pharmaceutical development.[1][2][3]
Q2: What are the general strategies to improve the solubility of carbazole derivatives?
A2: There are two main approaches to enhance the solubility of carbazole derivatives: chemical modification and formulation strategies.
-
Chemical Modification: This involves altering the chemical structure of the carbazole derivative to introduce more polar or ionizable groups.[4][5]
-
Formulation Strategies: This approach focuses on how the compound is prepared and delivered, without changing its chemical structure. Techniques include using co-solvents, cyclodextrins, salt formation, solid dispersions, and nanotechnology-based approaches.[2][3][6][7][8][9]
Q3: How do different solvents affect the solubility of carbazole?
A3: The solubility of carbazole and its derivatives is highly dependent on the nature of the solvent.[10]
-
Polar Solvents: Carbazole is generally sparingly soluble in water due to its non-polar aromatic structure. However, it shows better solubility in polar organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO).[10][11]
-
Non-Polar Solvents: It exhibits higher solubility in non-polar organic solvents such as toluene and benzene, which is indicative of its hydrophobic nature.[10]
-
Temperature Effect: The solubility of carbazole compounds tends to increase with a rise in temperature.[10][11][12]
Troubleshooting Guides
Guide 1: Initial Dissolution Attempts and Stock Solution Preparation
Problem: My carbazole derivative precipitates or fails to dissolve when added directly to an aqueous buffer.
Solution Workflow:
Caption: Workflow for initial compound dissolution.
Experimental Protocol: Stock Solution Preparation
-
Co-solvent Selection: Choose a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice as it can dissolve a wide range of compounds.[1] Other options include ethanol or dimethylformamide (DMF).[1]
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of your carbazole derivative.
-
Add the chosen organic solvent to achieve a high concentration (e.g., 10-50 mM).[1]
-
Gently vortex or sonicate the mixture at room temperature to ensure complete dissolution.[1]
-
Visually inspect the solution to confirm no solid particles remain.[1]
-
-
Aqueous Buffer Dilution:
-
Perform a stepwise dilution of the stock solution into your pre-warmed (if applicable) aqueous buffer.
-
It is critical to add the stock solution to the buffer while vortexing to facilitate rapid mixing and prevent localized high concentrations that can lead to precipitation.[1]
-
The final concentration of the organic solvent in the buffer should be kept to a minimum (typically ≤1% v/v) to avoid artifacts in biological assays.[1]
-
Co-solvent Selection Table
| Co-solvent | Typical Stock Concentration | Recommended Final Concentration in Buffer | Notes |
| DMSO | 10-50 mM | ≤ 1% (v/v) | Can be toxic to some cell lines at higher concentrations.[1] |
| Ethanol | 10-50 mM | ≤ 1% (v/v) | Generally less toxic than DMSO for many cell types.[1] |
| DMF | 10-50 mM | ≤ 0.5% (v/v) | Use with caution due to potential toxicity.[1] |
Guide 2: Chemical Modification Strategies
Problem: My lead carbazole derivative has poor solubility that cannot be overcome by simple formulation changes, impacting its potential for further development.
Logical Relationship of Chemical Modifications to Improve Solubility:
Caption: Chemical modification pathways to enhance solubility.
Strategies for Chemical Modification:
-
Introduce Alkyl Groups: Adding alkyl substituents (e.g., methyl, ethyl) can increase the solubility of carbazole derivatives in organic solvents.[13]
-
Introduce Polar Functional Groups: The introduction of polar groups like hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH) can significantly enhance solubility in polar solvents and introduce hydrogen bonding capabilities.[13] This is particularly useful for biological applications.[13]
-
Introduce Electron-Donating Groups: Groups like methoxy (-OCH3) can enhance the electron density of the carbazole moiety and improve its properties.[13]
-
Salt Formation: For carbazole derivatives with ionizable groups (acidic or basic), salt formation is a highly effective method to increase aqueous solubility and dissolution rates.[12][14][15][16] The selection of an appropriate counterion is crucial.[14]
Guide 3: Advanced Formulation Strategies
Problem: My carbazole derivative's solubility remains a challenge even with co-solvents, and chemical modification is not a viable option.
Workflow for Advanced Formulation Selection:
Caption: Decision workflow for advanced formulation strategies.
Advanced Formulation Techniques:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drugs like carbazole derivatives, forming inclusion complexes that enhance their aqueous solubility.[17][18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[8]
-
Solid Dispersions: This technique involves dispersing the poorly soluble drug in a highly soluble solid hydrophilic matrix.[6] This enhances the dissolution of the drug. Common methods for preparing solid dispersions include melting (fusion), solvent evaporation, and hot-melt extrusion.[20][21]
-
Nanotechnology Approaches: Reducing the particle size of the drug to the nanoscale can significantly increase its surface area, leading to improved dissolution rates and solubility.[20][22][23][24][25][26]
-
Nanosuspensions: These are submicron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[23]
-
Lipid-Based Nanocarriers: Formulations like solid lipid nanoparticles (SLNs) and nanoemulsions can encapsulate lipophilic carbazole derivatives, enhancing their solubility and oral bioavailability.[8][23]
-
Comparison of Advanced Formulation Techniques
| Technique | Mechanism of Solubility Enhancement | Advantages |
| Cyclodextrin Complexation | Formation of water-soluble inclusion complexes.[17][19] | Improves stability, can be used for various administration routes.[17][19] |
| Solid Dispersions | Drug is dispersed at a molecular level in a hydrophilic carrier.[6] | Can yield amorphous forms with higher solubility.[6] |
| Nanotechnology | Increases surface area-to-volume ratio, leading to faster dissolution.[20][26][27] | Can improve bioavailability and allow for targeted delivery.[23][25] |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol is a standard method for determining the equilibrium solubility of a compound in a given solvent.
-
Preparation:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, buffer, organic solvent).
-
Add an excess amount of the carbazole derivative to each vial to ensure that a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, it is recommended to filter the sample through a 0.45 µm filter.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved carbazole derivative using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrophotometry at a specific wavelength (e.g., 292 nm for carbazole).[28]
-
-
Calculation:
-
Calculate the solubility of the compound in the chosen solvent, typically expressed in mg/mL or µg/mL.
-
Protocol 2: Preparation of a Carbazole Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
This protocol describes a simple method for preparing an inclusion complex to enhance solubility.
-
Molar Ratio Calculation: Determine the desired molar ratio of the carbazole derivative to the cyclodextrin (e.g., 1:1 or 1:2).
-
Mixing:
-
Accurately weigh the calculated amounts of the carbazole derivative and the cyclodextrin (e.g., HP-β-CD).
-
Place the powders in a mortar.
-
-
Kneading:
-
Add a small amount of a suitable solvent (e.g., a water-ethanol mixture) to the powders to form a paste.
-
Knead the paste thoroughly with a pestle for a specified period (e.g., 30-60 minutes).
-
-
Drying:
-
Transfer the resulting paste to a drying oven and dry at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Sieving:
-
Grind the dried complex into a fine powder and pass it through a sieve to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), or X-ray Diffraction (XRD).
-
Determine the solubility of the prepared complex using the shake-flask method described in Protocol 1.
-
References
- 1. benchchem.com [benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jddtonline.info [jddtonline.info]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Pharmaceutical approaches for enhancing solubility and oral bioavailability of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. oled-intermediates.com [oled-intermediates.com]
- 14. research.aston.ac.uk [research.aston.ac.uk]
- 15. researchgate.net [researchgate.net]
- 16. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ascendiacdmo.com [ascendiacdmo.com]
- 22. iipseries.org [iipseries.org]
- 23. Nanotechnology based approaches for enhancing bioavailability of poorly soluble drugs (2024) | Smriti Dewangan [scispace.com]
- 24. journal.appconnect.in [journal.appconnect.in]
- 25. mdpi.com [mdpi.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
controlling regioselectivity in the acylation of 9-ethylcarbazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on the acylation of 9-ethylcarbazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for acylation on the 9-ethylcarbazole ring and why?
The most common positions for electrophilic substitution reactions like Friedel-Crafts acylation on 9-ethylcarbazole are the C3 and C6 positions. This is due to the carbazole ring's electronic properties, where the nitrogen atom's lone pair increases electron density at these positions, making them more nucleophilic.[1]
Q2: How can I achieve regioselective acylation at the C3 position?
Standard Friedel-Crafts acylation conditions often lead to a mixture of 3- and 6-acylated products. However, specific conditions can favor the 3-position. For instance, using a Lewis acid catalyst like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) with an acyl chloride (e.g., acetyl chloride) can provide good yields of the 3-acyl-9-ethylcarbazole.[2][3] The Vilsmeier-Haack reaction is another reliable method for achieving formylation (a specific type of acylation) exclusively at the C3 position.[4][5]
Q3: Is it possible to introduce an acyl group at the C1 position of 9-ethylcarbazole?
Direct acylation at the C1 position is challenging due to the lower electron density at this position compared to C3 and C6.[1] However, recent advances in catalysis have enabled regioselective C1 acylation. This is typically achieved using a palladium-catalyzed reaction with a directing group, or through a palladium/norbornene cooperative catalysis.[6][7][8]
Q4: What are some alternative acylating agents I can use besides acyl chlorides?
While acyl chlorides and anhydrides are common, other reagents can be used for acylation.[9][10] These include carboxylic acids in the presence of an activating agent, and in some specialized reactions, reagents like aldehydes, amides, or esters can serve as acyl surrogates.[11] The choice of acylating agent can influence reactivity and selectivity.[9]
Troubleshooting Guides
Issue 1: Low Yield in Friedel-Crafts Acylation
Low yields are a common problem in Friedel-Crafts acylation.[12] The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
| Potential Cause | Troubleshooting Steps |
| Deactivated Aromatic Ring | Although 9-ethylcarbazole is an electron-rich aromatic, ensure no strong electron-withdrawing groups are present on your starting material if you are using a derivative.[12] |
| Moisture Contamination | Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[12] |
| Poor Reagent Quality | Use freshly distilled or purified acylating agents and solvents. Ensure the 9-ethylcarbazole starting material is pure. |
| Suboptimal Reaction Temperature | Some acylations require heating to proceed at a reasonable rate, while others may need cooling to prevent side reactions. Experiment with a range of temperatures (e.g., 0 °C, room temperature, reflux). |
| Incorrect Stoichiometry | A stoichiometric amount of the Lewis acid catalyst is often required because it complexes with the product ketone.[13][14] Vary the ratio of 9-ethylcarbazole to the acylating agent and Lewis acid to find the optimal conditions. |
| Inefficient Work-up or Purification | Ensure complete quenching of the catalyst and proper extraction of the product. Optimize chromatographic conditions to minimize product loss during purification.[12] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
The formation of a mixture of 3- and 6-acylated products, and potentially di-acylated products, is a common regioselectivity issue.
Decision Tree for Improving Regioselectivity
Caption: Decision-making flow for addressing poor regioselectivity in the acylation of 9-ethylcarbazole.
| Factor | Strategy to Improve Regioselectivity |
| Catalyst | The choice of Lewis acid can influence regioselectivity. While AlCl₃ is common, other catalysts like ZnCl₂ or iron(III) chloride might offer better selectivity under certain conditions.[2] For C1 acylation, a palladium catalyst is necessary.[6][7] |
| Solvent | The polarity of the solvent can affect the reaction. Common solvents for Friedel-Crafts reactions include dichloromethane (DCM), carbon disulfide (CS₂), and nitrobenzene. Experiment with different solvents to see their effect on the isomer ratio. |
| Temperature | Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product. |
| Acylating Agent | The steric bulk of the acylating agent can influence the position of attack. A bulkier acylating agent might favor the less sterically hindered position. |
| Alternative Reactions | For 3-formylation, the Vilsmeier-Haack reaction is highly regioselective and a good alternative to Friedel-Crafts acylation.[4][15] |
Experimental Protocols
Protocol 1: Synthesis of 3-Acetyl-9-ethylcarbazole via Friedel-Crafts Acylation
This protocol is adapted from procedures using Lewis acids for the acetylation of 9-ethylcarbazole.[2][3]
Reaction Scheme:
Materials:
-
9-ethylcarbazole
-
Acetyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.
-
In a separate flask, dissolve 9-ethylcarbazole (1.0 equivalent) in anhydrous DCM.
-
Add the 9-ethylcarbazole solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and dilute HCl.
-
Stir vigorously for 15-20 minutes to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 3-acetyl-9-ethylcarbazole.
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water. Handle it in a fume hood.[12]
-
Acetyl chloride is corrosive and a lachrymator. Use it in a well-ventilated fume hood.[12]
-
Dichloromethane is a suspected carcinogen. Handle with appropriate personal protective equipment.[12]
Protocol 2: Synthesis of 3-Formyl-9-ethylcarbazole via Vilsmeier-Haack Reaction
This protocol is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich arene, adapted for 9-ethylcarbazole.[4][15]
Reaction Scheme:
Vilsmeier-Haack Reaction Workflow
Caption: Standard experimental workflow for the Vilsmeier-Haack reaction.[4]
Materials:
-
9-ethylcarbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc) or Sodium hydroxide (NaOH)
-
Diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-necked round-bottom flask, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent in situ. Stir at 0 °C for 30-60 minutes.[4]
-
Dissolve 9-ethylcarbazole (1.0 equivalent) in a minimal amount of DMF and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
Heat the reaction mixture (e.g., to 90°C) for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture back to 0 °C and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by adding a solution of sodium acetate or carefully adding a dilute sodium hydroxide solution until the pH is basic.
-
Stir until the hydrolysis is complete and a precipitate forms.
-
Filter the solid product and wash it with water. Alternatively, extract the product with a suitable organic solvent like DCM or Et₂O.
-
If extracted, wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 3-formyl-9-ethylcarbazole.[4]
Data Presentation
Table 1: Comparison of Acylation Methods for 9-Ethylcarbazole
| Method | Acylating Agent | Catalyst/Reagent | Position of Acylation | Typical Yield | Reference |
| Friedel-Crafts Acetylation | Acetyl chloride | ZnCl₂ | 3 | 80% | [2] |
| Friedel-Crafts Acetylation | Acetyl chloride | AlCl₃ | 3 | Not specified | [3] |
| Vilsmeier-Haack Formylation | DMF/POCl₃ | - | 3 | Not specified | [4] |
| Palladium-Catalyzed Acylation | Acyl chloride | Pd(OAc)₂ / Norbornene | 1 | Varies | [6][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Collection - Regioselective Pd-Catalyzed C1âH Acylation of Carbazoles via Pd/Norbornene Cooperative Catalysis - The Journal of Organic Chemistry - Figshare [acs.figshare.com]
- 7. Site-Selective C-H Functionalization of Carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Acylating agents – Ace Chemistry [acechemistry.co.uk]
- 11. Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 15. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone Film Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, a promising material for various applications in organic electronics. This guide will help you address common challenges encountered during thin film formation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: What is a recommended starting point for a spin coating protocol?
A2: A good starting point for spin coating this compound is to prepare a solution in a suitable solvent (e.g., chloroform or THF) at a concentration of 5-10 mg/mL. The spin coating process can be initiated with a two-step program: a slow step at 500 rpm for 10 seconds to allow for solution spreading, followed by a faster step at 2000-4000 rpm for 30-60 seconds to achieve the desired film thickness.
Q3: How do the acetyl groups at the 3 and 6 positions influence film formation?
A3: The acetyl groups are electron-withdrawing and can increase the intermolecular interactions, potentially leading to a higher tendency for crystallization compared to unsubstituted carbazole. The planarity of the diacetyl-carbazole core, as seen in similar molecules, can facilitate π-π stacking, which may result in the formation of ordered domains or crystallites within the film.[3][4] This can be advantageous for charge transport but may also lead to issues like film roughness or dewetting if not properly controlled.
Q4: Is post-deposition annealing recommended for films of this material?
A4: Yes, post-deposition annealing can be a crucial step to improve film quality. Both thermal annealing and solvent vapor annealing can be employed. Thermal annealing, typically performed at temperatures below the material's melting point (182 °C), can enhance crystallinity and promote the formation of larger, more ordered domains.[5] Solvent vapor annealing, where the film is exposed to the vapor of a good solvent, can also be used to induce self-assembly and control the film morphology, leading to structures ranging from fibers to spherulites.[6]
Troubleshooting Guides
Issue 1: Poor Film Quality (Non-uniform, Streaks, or Comet Tails)
Possible Causes:
-
Inadequate Substrate Cleaning: Residues or particulates on the substrate surface can disrupt the uniform spreading of the solution.
-
Inappropriate Spin Speed or Acceleration: A spin speed that is too high or an acceleration that is too rapid can lead to uneven drying and the formation of streaks.
-
Solution Dispensing Issues: Dispensing the solution off-center or in an inconsistent manner can result in an uneven initial coating.
Solutions:
-
Substrate Preparation: Ensure a thorough substrate cleaning procedure. A typical process involves sequential sonication in detergent, deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen and an optional UV-ozone treatment to create a hydrophilic surface.
-
Optimize Spin Coating Parameters: Experiment with a lower initial spin speed (e.g., 300-500 rpm) for a longer duration (10-15 seconds) to allow for better spreading before ramping up to the final spin speed.
-
Refine Dispensing Technique: Dispense the solution at the center of the substrate while it is stationary or rotating at a very low speed. Use a micropipette for accurate and consistent volume delivery.
Issue 2: Film Dewetting or Aggregation
Possible Causes:
-
Low Solution Viscosity: Solutions with very low viscosity may not wet the substrate surface effectively, leading to beading up of the solution.
-
Poor Solvent-Substrate Compatibility: A large difference in surface energy between the solvent and the substrate can promote dewetting.
-
Strong Intermolecular Interactions: The acetyl groups on the carbazole core can lead to strong intermolecular attractions, causing the molecules to aggregate in solution or on the substrate surface rather than forming a uniform film.
Solutions:
-
Adjust Solution Concentration: Increasing the concentration of the solute can increase the viscosity of the solution, which may improve wetting.
-
Solvent Selection: Choose a solvent that has a surface tension that is better matched to the substrate. A solvent with a slightly higher boiling point may also allow for a more controlled drying process, reducing the time for dewetting to occur.
-
Substrate Surface Modification: Modify the substrate surface to improve its wettability. For example, a self-assembled monolayer (SAM) can be used to tune the surface energy of the substrate.
Issue 3: Formation of Crystalline Aggregates or Needles
Possible Causes:
-
High Solution Concentration: A supersaturated solution can lead to rapid crystallization upon solvent evaporation.
-
Slow Solvent Evaporation: Using a solvent with a very low vapor pressure can provide enough time for large crystalline domains to form during the spin coating process.
-
High Propensity for Crystallization: As mentioned, the molecular structure may inherently favor crystallization.
Solutions:
-
Optimize Solution Concentration: Reduce the concentration of the solution to stay below the saturation limit at room temperature.
-
Use a More Volatile Solvent: A solvent with a higher vapor pressure will evaporate more quickly, kinetically trapping the molecules in a more amorphous or nanocrystalline state.
-
Solvent Vapor Annealing: If a more crystalline film is desired but with better control over the morphology, consider using solvent vapor annealing after deposition to induce a more ordered structure in a controlled manner.[6]
Quantitative Data Summary
The following tables provide a summary of relevant physical properties and suggested starting parameters for experimental protocols.
Table 1: Physical Properties of this compound and Related Compounds
| Property | This compound | 3,6-diacetyl-9H-carbazole |
| Melting Point | 182 °C[5] | Not specified |
| Solubility | Recrystallizable from acetic acid[2] | Soluble in dichloromethane, THF, acetone, DMF[1] |
Table 2: Suggested Starting Parameters for Spin Coating
| Parameter | Recommended Range |
| Solvent | Chloroform, Tetrahydrofuran (THF), Dichloromethane |
| Concentration | 5 - 15 mg/mL |
| Spin Speed (Step 1) | 300 - 800 rpm |
| Spin Time (Step 1) | 5 - 15 seconds |
| Spin Speed (Step 2) | 1500 - 5000 rpm |
| Spin Time (Step 2) | 30 - 60 seconds |
| Substrate | Silicon wafer, Glass, ITO-coated glass |
Experimental Protocols
Protocol 1: Standard Spin Coating Procedure
-
Solution Preparation: Dissolve 10 mg of this compound in 1 mL of chloroform to prepare a 10 mg/mL solution. Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.
-
Substrate Cleaning: a. Sonicate the substrate in a solution of laboratory detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 15 minutes. d. Sonicate in isopropanol for 15 minutes. e. Dry the substrate with a stream of high-purity nitrogen. f. (Optional) Treat the substrate with UV-ozone for 10 minutes to remove any remaining organic residues and improve surface wettability.
-
Film Deposition: a. Place the cleaned substrate on the spin coater chuck. b. Dispense 50 µL of the prepared solution onto the center of the substrate. c. Start the spin coater with the following program: i. Step 1: 500 rpm for 10 seconds (acceleration of 100 rpm/s). ii. Step 2: 3000 rpm for 45 seconds (acceleration of 1000 rpm/s).
-
Post-Deposition Annealing (Optional): a. Thermal Annealing: Place the coated substrate on a hotplate in a nitrogen-filled glovebox and heat to 150 °C for 10 minutes. b. Solvent Vapor Annealing: Place the coated substrate in a sealed chamber containing a small vial of THF for 1-2 hours at room temperature.
Visualizations
Troubleshooting Workflow
Caption: A flowchart for systematic troubleshooting of film formation issues.
Parameter Interdependencies in Spin Coating
Caption: Interplay of key parameters affecting final film characteristics.
References
- 1. osti.gov [osti.gov]
- 2. scispace.com [scispace.com]
- 3. 1,1′-(9-Octyl-9H-carbazole-3,6-diyl)diethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,1'-(9-Octyl-9H-carbazole-3,6-di-yl)diethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-Diacetyl-9-ethyl-9H-carbazole | 1483-97-2 [chemicalbook.com]
- 6. Self-assembly of carbazole-based dendrimers by solvent vapor annealing: from fibers to spherulites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Charge Mobility of Carbazole-Based Hole Transport Materials
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and optimization of carbazole-based hole transport materials (HTMs).
Frequently Asked Questions (FAQs)
Q1: What are the key molecular design strategies to enhance the hole mobility of carbazole-based HTMs?
A1: Enhancing the hole mobility of carbazole-based HTMs primarily involves strategic molecular design to facilitate efficient charge hopping between molecules. Key strategies include:
-
Planarization and π-Conjugation Extension: Creating a more planar molecular structure and extending the π-conjugated system can significantly improve intermolecular electronic coupling, a critical factor for charge transport. This can be achieved by linking carbazole units or fusing them with other aromatic systems.
-
Substitution Pattern: The positions of substituents on the carbazole core profoundly impact electronic properties and charge mobility. The 2,7-substitution pattern often leads to better planar conjugation and potentially higher mobility compared to the 3,6-substitution.[1][2][3][4]
-
Donor-Acceptor (D-A) Architecture: Introducing electron-donating and electron-accepting moieties can modulate the frontier molecular orbital energy levels (HOMO/LUMO) and enhance intramolecular charge transfer, which can positively influence hole mobility.[5]
-
Alkyl Chain Engineering: The introduction of alkyl chains can improve the solubility of the material in organic solvents, which is crucial for device fabrication. While long or branched alkyl chains can sometimes hinder π-π stacking, their role in improving processability is a critical consideration.[3]
-
Self-Assembly Functionalization: Incorporating functional groups that promote the formation of well-ordered, self-assembled monolayers (SAMs) can dramatically improve charge transport.
Q2: I've synthesized a new carbazole derivative, but the measured hole mobility is much lower than expected. What are the potential causes and how can I troubleshoot this?
A2: Low hole mobility in a newly synthesized carbazole-based HTM can stem from several factors, ranging from material purity to experimental setup. Here's a troubleshooting guide:
-
Purity of the Material: Impurities can act as charge traps, significantly reducing charge carrier mobility. Ensure the final product is thoroughly purified, typically through techniques like column chromatography followed by recrystallization or sublimation.
-
Molecular Aggregation: While π-π stacking is crucial for charge transport, excessive aggregation can lead to the formation of traps and disrupt optimal molecular packing. Consider modifying the molecular structure with bulky side groups to control aggregation.
-
Film Morphology: The quality of the thin film is critical. A non-uniform film with pinholes or a rough surface will lead to poor device performance and inaccurate mobility measurements. Optimize spin-coating parameters (speed, time, concentration of the solution) or consider thermal annealing to improve film quality.
-
Energy Level Mismatch: For accurate measurement in a device structure (e.g., SCLC), ensure proper energy level alignment between your HTM and the electrodes to facilitate efficient hole injection. A large injection barrier will result in an underestimation of the mobility.
-
Measurement Technique: The choice of measurement technique and the device architecture can influence the results. Ensure your experimental setup is correctly calibrated and the chosen method is appropriate for your material. For instance, in SCLC measurements, a true ohmic contact is necessary for accurate results.
Q3: What are the common techniques for measuring hole mobility in carbazole-based HTMs, and what are their key differences?
A3: Several techniques are commonly used to measure the charge carrier mobility of organic semiconductors. The most prevalent methods include:
-
Space-Charge-Limited Current (SCLC): This is a steady-state measurement performed on a single-carrier (hole-only) device. By analyzing the current-voltage (J-V) characteristics in the space-charge limited region, the mobility can be extracted. It is a relatively straightforward technique but requires the fabrication of a specific device structure with ohmic contacts.
-
Time-of-Flight (TOF): This is a transient measurement where a sheet of charge carriers is photogenerated by a laser pulse near one electrode. The time it takes for these carriers to drift across the material under an applied electric field (the transit time) is measured, from which the mobility is calculated. TOF can independently measure electron and hole mobities but typically requires thicker films (on the order of micrometers).
-
Field-Effect Transistor (FET): In an OFET configuration, the charge carrier mobility can be extracted from the transfer and output characteristics of the device. This method measures the lateral charge transport along the semiconductor-dielectric interface.
Quantitative Data Summary
The hole mobility of carbazole-based HTMs is highly dependent on their molecular structure. The following tables summarize reported hole mobility values for various 2,7- and 3,6-disubstituted carbazole derivatives.
Table 1: Hole Mobility of 2,7-Disubstituted Carbazole Derivatives
| Compound | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| 2,7-Cbz-EDOT | > 10⁻⁵ | SCLC | [1] |
| TPE-based HTM with 2,7-carbazole | Higher than 3,6-carbazole counterpart | Not specified | [4] |
| Arylamine-substituted 2,7-carbazole | up to 10⁻⁴ | Not specified | [1] |
Table 2: Hole Mobility of 3,6-Disubstituted Carbazole Derivatives
| Compound | Hole Mobility (cm²/Vs) | Measurement Technique | Reference |
| 3,6-Cbz-EDOT | < 10⁻⁵ | SCLC | [1] |
| KZRD | Higher than KZ and KZIC | SCLC | [5] |
| CZ1-2 | Not specified (Theoretical) | DFT | [6] |
Experimental Protocols
Protocol 1: Hole Mobility Measurement using the Space-Charge-Limited Current (SCLC) Method
This protocol outlines the fabrication of a hole-only device and the subsequent measurement to determine the hole mobility.
1. Substrate Cleaning: a. Sequentially sonicate pre-patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a nitrogen gun and then treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
2. Hole Injection Layer (HIL) Deposition: a. Spin-coat a layer of PEDOT:PSS onto the cleaned ITO substrate. b. Anneal the substrate at 120-150°C for 15 minutes in a nitrogen-filled glovebox.
3. Carbazole HTM Layer Deposition: a. Prepare a solution of your carbazole-based HTM in a suitable organic solvent (e.g., chlorobenzene, toluene). b. Spin-coat the HTM solution onto the PEDOT:PSS layer. The spin-coating speed and time should be optimized to achieve a uniform film of desired thickness (typically 50-200 nm). c. Anneal the film at an optimized temperature to remove residual solvent and potentially improve film morphology.
4. Top Electrode Deposition: a. Transfer the substrate to a thermal evaporator. b. Deposit a high work function metal, such as Gold (Au) or Silver (Ag), as the top electrode through a shadow mask to define the active area of the device.
5. J-V Measurement: a. Using a semiconductor parameter analyzer, measure the current density-voltage (J-V) characteristics of the fabricated hole-only device in the dark. b. Plot J vs. V² on a log-log scale. In the ideal SCLC region, this plot should be linear. c. The hole mobility (μ) can be calculated from the slope of the linear region of the J-V curve in the SCLC regime using the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) where:
- J is the current density
- ε₀ is the permittivity of free space
- εᵣ is the relative dielectric constant of the material
- V is the applied voltage
- d is the thickness of the HTM layer
Protocol 2: Hole Mobility Measurement using the Time-of-Flight (TOF) Method
This protocol provides a general procedure for performing a TOF measurement.
1. Sample Preparation: a. Prepare a relatively thick film (typically 1-10 µm) of the carbazole-based HTM on a conductive substrate (e.g., ITO-coated glass). The film can be deposited by solution casting or thermal evaporation. b. Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) via thermal evaporation.
2. Experimental Setup: a. Place the sample in a cryostat to control the temperature. b. Apply a DC voltage across the sample using a voltage source. c. Use a pulsed laser (e.g., a nitrogen laser) with a photon energy greater than the bandgap of the material to generate a sheet of charge carriers near the semi-transparent electrode.
3. Data Acquisition: a. The photogenerated holes will drift across the film under the applied electric field. b. The transient photocurrent is measured as a function of time using a fast oscilloscope connected in series with the sample and a load resistor.
4. Data Analysis: a. The transit time (tₜ) is determined from the transient photocurrent plot. For non-dispersive transport, the transit time is observed as a clear plateau followed by a drop-off. For dispersive transport, the transit time is often determined from a double logarithmic plot of photocurrent versus time. b. The hole mobility (μ) is calculated using the formula: μ = d / (E * tₜ) = d² / (V * tₜ) where:
- d is the film thickness
- E is the applied electric field (V/d)
- V is the applied voltage
- tₜ is the transit time
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Simple 3,6-disubstituted Carbazoles as Potential Hole Transport Materials: Photophysical, Electrochemical and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3,6- and 2,7-Functionalized Carbazole Derivatives in Optoelectronics and Beyond
For Researchers, Scientists, and Drug Development Professionals
Carbazole and its derivatives have emerged as a critical class of materials in the advancement of organic electronics and medicinal chemistry.[1][2][3] Their rigid, electron-rich heterocyclic structure provides exceptional thermal stability and charge transport properties.[1][2] The versatility of the carbazole core allows for functionalization at various positions, with the 3,6- and 2,7-positions being the most extensively studied for tuning their optoelectronic and biological characteristics.[1][4] This guide provides a comparative study of 3,6- versus 2,7-functionalized carbazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in material selection and design.
The strategic placement of substituents on the carbazole scaffold significantly influences the electronic conjugation, and consequently, the photophysical and electrochemical properties of the resulting molecules. Functionalization at the 3,6-positions often leads to a more linear conjugation pathway, while 2,7-substitution can result in a more extended and effective conjugation length.[5][6] These structural differences have profound implications for their performance in various applications, including Organic Light-Emitting Diodes (OLEDs), solar cells, and their potential as therapeutic agents.[4][5][7]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key photophysical and electrochemical properties of representative 3,6- and 2,7-functionalized carbazole derivatives, as well as their performance in selected applications.
Table 1: Photophysical Properties
| Derivative Type | Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |
| 3,6-disubstituted | 3,6-Cbz-EDOT (in CH2Cl2) | 362 | - | - | [5] |
| 2,7-disubstituted | 2,7-Cbz-EDOT (in CH2Cl2) | 435 | - | - | [5] |
| 3,6-disubstituted | 3,6-di-tert-butyl-9H-carbazole derivatives | 400-600 (emission range) | 400-600 | High | [8] |
| 2,7-disubstituted | BCz | - | 450 (in toluene) | 0.85 | [9] |
| 2,7-disubstituted | BPACz | - | 475 (in toluene) | 0.92 | [9] |
Table 2: Electrochemical Properties
| Derivative Type | Compound | HOMO (eV) | LUMO (eV) | Band Gap (Eg, eV) | Reference |
| 3,6-disubstituted | 3,6-Cbz-EDOT | -5.11 | - | - | [5] |
| 2,7-disubstituted | 2,7-Cbz-EDOT | -5.23 | - | - | [5] |
| 3,6-disubstituted | Representative Derivative | -5.1 | - | - | [10] |
| 2,7-disubstituted | Representative Derivative | -4.7 | - | - | [10] |
Table 3: Performance in Perovskite Solar Cells
| Derivative Type | Hole-Transporting Material | Power Conversion Efficiency (PCE, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm2) | Fill Factor (FF) | Reference |
| 3,6-disubstituted | 3,6-Cbz-EDOT | 3.98 | 0.80 | 14.7 | 0.32 | [5][6] |
| 2,7-disubstituted | 2,7-Cbz-EDOT | 4.47 | 0.81 | 16.5 | 0.33 | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of these derivatives.
1. Synthesis of 3,6- and 2,7-Disubstituted Carbazole Derivatives
The functionalization of the carbazole core is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions.[1][5] The synthesis of the precursor dihalogenated carbazoles is a key initial step.
-
Synthesis of 3,6-Dibromo-9-alkylcarbazole:
-
N-Alkylation: To a solution of carbazole in a suitable solvent like DMF, a base such as potassium hydroxide is added, followed by the dropwise addition of an alkyl halide (e.g., 1-bromooctane). The reaction is typically stirred at room temperature.[1]
-
Bromination: The N-alkylated carbazole is then brominated using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform. The reaction is stirred at room temperature to yield the 3,6-dibromo-9-alkylcarbazole.[1]
-
-
Synthesis of 2,7-Dibromo-9-alkylcarbazole: The synthesis of 2,7-dihalogenated carbazoles is often more complex, sometimes involving a Cadogan ring-closure reaction starting from 2-nitrobiphenyl derivatives.[12]
-
Cross-Coupling Reaction (e.g., Suzuki-Miyaura):
-
A mixture of the dibrominated carbazole derivative, a boronic acid derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) is prepared in a solvent system like toluene/ethanol/water.[1]
-
The mixture is degassed and then refluxed under an inert atmosphere for an extended period.[1]
-
After cooling, the product is extracted, purified by column chromatography, and characterized.[1]
-
2. UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy
These techniques are fundamental for characterizing the optical properties of the carbazole derivatives.
-
Sample Preparation: Solutions of the carbazole derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, THF) at a low concentration (typically 10⁻⁵ M) to minimize aggregation effects.[13]
-
UV-Vis Spectroscopy: The absorption spectra are recorded using a spectrophotometer, typically over a wavelength range of 200-800 nm.[5]
-
Photoluminescence Spectroscopy: The emission spectra are recorded using a spectrofluorometer. The sample is excited at a wavelength corresponding to its absorption maximum, and the emission is scanned over a relevant wavelength range.[14] The quantum yield can be determined using a relative method with a known standard.[8]
3. Cyclic Voltammetry (CV)
CV is employed to determine the electrochemical properties, such as the HOMO and LUMO energy levels.
-
Experimental Setup: A three-electrode cell is used, consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).[15][16]
-
Procedure: The carbazole derivative is dissolved in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile). The potential is scanned, and the resulting current is measured. The onset oxidation and reduction potentials are used to calculate the HOMO and LUMO energy levels, respectively.[5][17]
Visualizing the Differences: Synthesis and Energy Levels
The following diagrams illustrate the general synthetic approach and the resulting differences in energy levels between 3,6- and 2,7-functionalized carbazoles.
Caption: Synthetic routes to 3,6- and 2,7-functionalized carbazoles.
Caption: Energy level comparison of 3,6- vs. 2,7-carbazole derivatives.
Discussion and Conclusion
The choice between 3,6- and 2,7-functionalization of the carbazole core has significant consequences for the properties and performance of the resulting materials.
-
Photophysical Properties: As evidenced by the data, 2,7-disubstituted derivatives tend to have red-shifted absorption and emission spectra compared to their 3,6-counterparts.[5] This is attributed to a more effective extension of the π-conjugation along the polymer backbone in the 2,7-isomers.
-
Electrochemical Properties: The position of substitution also impacts the HOMO and LUMO energy levels. In some comparative studies, 2,7-derivatives have shown higher HOMO levels (less negative values) compared to 3,6-derivatives, which can be advantageous for hole injection in certain device architectures.[10] However, other studies have shown deeper HOMO levels for 2,7-derivatives, which can lead to better device performance in other contexts, such as perovskite solar cells.[5][11] This highlights the importance of considering the specific application and device architecture when selecting a substitution pattern.
-
Device Performance: In the context of perovskite solar cells, a comparative study of 3,6-Cbz-EDOT and 2,7-Cbz-EDOT as hole-transporting materials revealed that the device based on the 2,7-linked polymer exhibited a higher power conversion efficiency.[5][11] This was attributed to its more suitable HOMO level and higher hole mobility.[5][11] Conversely, in dye-sensitized solar cells, a 3,6-disubstituted carbazole showed better performance due to superior pore filling in the mesoporous TiO₂ layer.[10]
-
Medicinal Chemistry: In the realm of drug development, carbazole derivatives are recognized for a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[7][18][19] The substitution pattern plays a crucial role in determining the interaction of these molecules with biological targets. While a direct comparative study of 3,6- vs 2,7-isomers in medicinal chemistry is less common in the literature, the principles of structure-activity relationships suggest that the different shapes and electronic distributions of these isomers would lead to distinct pharmacological profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mini-review on the novel synthesis and potential applications of carbazole and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic–organic hybrid perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. 3,6-Carbazole vs 2,7-carbazole: A comparative study of hole-transporting polymeric materials for inorganic-organic hybrid perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iieta.org [iieta.org]
- 16. researchgate.net [researchgate.net]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. echemcom.com [echemcom.com]
- 19. mdpi.com [mdpi.com]
A Comparative Performance Analysis of Hole-Transporting Materials: Spiro-OMeTAD vs. Carbazole-Based Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of perovskite solar cells (PSCs), the hole-transporting material (HTM) plays a pivotal role in achieving high power conversion efficiencies (PCE) and long-term device stability. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene, commonly known as spiro-OMeTAD, has been the gold-standard HTM. However, its complex synthesis, high cost, and susceptibility to degradation have driven the search for viable alternatives. Among the most promising candidates are carbazole-based derivatives, which offer the potential for simplified synthesis, improved stability, and competitive performance.
This guide provides a comprehensive performance comparison of spiro-OMeTAD with notable 3,6-disubstituted carbazole derivatives. It is important to note that while this guide aims to compare with 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone , a thorough search of scientific literature did not yield specific experimental data on its performance as an HTM in perovskite solar cells. Therefore, this comparison utilizes data from closely related and high-performing 3,6-disubstituted carbazole derivatives to provide a valuable performance benchmark.
Quantitative Performance Comparison
The following table summarizes the key photovoltaic performance parameters of spiro-OMeTAD and select carbazole-based HTMs in n-i-p perovskite solar cell architectures.
| Hole Transporting Material (HTM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (VOC) (V) | Short-Circuit Current Density (JSC) (mA/cm2) | Fill Factor (FF) (%) | Hole Mobility (μh) (cm2V-1s-1) |
| spiro-OMeTAD (dopant-free) | ~17-19 | ~1.0-1.1 | ~22-24 | ~70-75 | 10-5 - 10-4 |
| spiro-OMeTAD (doped) | ~20-25+ | ~1.1-1.2 | ~24-26 | ~75-82 | 10-4 - 10-3 |
| KZRD [1] | 20.40 | - | - | - | Higher than KZ and KZIC |
| Cz-Pyr [2] | >22 | - | - | >80 | High |
| V1205 [3] | 16.9 | - | - | - | - |
Note: The performance of HTMs can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. Doped spiro-OMeTAD typically includes additives like Li-TFSI and t-BP to enhance conductivity and performance.
Experimental Protocols
Accurate and reproducible characterization of HTMs is crucial for meaningful performance comparisons. Below are detailed methodologies for key experiments.
Perovskite Solar Cell Fabrication (n-i-p architecture)
A standard fabrication process for n-i-p perovskite solar cells is outlined below.
-
Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes.
-
Electron Transport Layer (ETL) Deposition: An ETL, such as a tin oxide (SnO₂) nanoparticle solution, is spin-coated onto the cleaned FTO substrate and subsequently annealed.
-
Perovskite Layer Deposition: The perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) is spin-coated onto the ETL in a nitrogen-filled glovebox. An anti-solvent, such as chlorobenzene, is often dripped onto the spinning substrate to induce uniform crystallization. The film is then annealed at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite layer.
-
Hole Transport Layer (HTL) Deposition: The HTM solution (e.g., spiro-OMeTAD or the carbazole derivative dissolved in chlorobenzene, often with additives like 4-tert-butylpyridine and lithium bis(trifluoromethanesulfonyl)imide for doped layers) is spin-coated on top of the perovskite layer.
-
Electrode Deposition: Finally, a top electrode, typically gold (Au), is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
Characterization Techniques
Power Conversion Efficiency (PCE) Measurement: The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. The PCE is calculated using the formula: PCE (%) = (VOC × JSC × FF) / Pin where Pin is the incident power density.
Hole Mobility Measurement (Space-Charge Limited Current - SCLC): The hole mobility of the HTMs is determined by fabricating hole-only devices with the structure FTO/PEDOT:PSS/HTM/Au. The current density is measured as a function of the applied voltage in the dark. In the space-charge limited region, the current density (J) is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμh(V²/d³) where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μh is the hole mobility, V is the applied voltage, and d is the thickness of the HTM layer. By plotting J vs. V², the hole mobility can be extracted from the slope.
References
- 1. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cross-linkable carbazole-based hole transporting materials for perovskite solar cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validating the Structure of Synthesized 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Comparative Guide
For researchers, scientists, and professionals engaged in drug development, the unambiguous structural confirmation of newly synthesized compounds is a critical checkpoint. This guide provides a comparative framework for validating the structure of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, a key intermediate in various synthetic pathways. By juxtaposing its expected analytical data with that of a known analogue, 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone, this document outlines the experimental methodologies and data interpretation necessary for rigorous structural elucidation.
Comparative Analysis of Spectroscopic and Physical Data
The structural integrity of a synthesized compound is typically confirmed by a suite of analytical techniques. Below is a comparison of the expected data for the title compound against published data for a structurally related molecule.
| Property | Expected Data for this compound | Published Data for 1,1'-(9-octyl-9H-carbazole-3,6-diyl)diethanone[1][2] |
| Molecular Formula | C₁₈H₁₇NO₂[3] | C₂₄H₂₉NO₂[1][2] |
| Molecular Weight | 279.34 g/mol [3] | 363.49 g/mol [1] |
| ¹H NMR (CDCl₃, ppm) | ~8.4 (d, 2H), ~8.0 (dd, 2H), ~7.4 (d, 2H), ~4.4 (q, 2H), ~2.7 (s, 6H), ~1.5 (t, 3H) | Not Available |
| ¹³C NMR (CDCl₃, ppm) | ~197, ~143, ~130, ~127, ~123, ~122, ~109, ~38, ~27, ~14 | Not Available |
| Mass (m/z) | Expected [M]⁺ at 279.13 | [M]⁺ at 363.48 |
| Elemental Analysis | C, 77.39%; H, 6.13%; N, 5.01% | C, 79.30%; H, 8.04%; N, 3.85% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results.
Synthesis of this compound
The synthesis of the title compound is typically achieved via a Friedel-Crafts acylation of 9-ethyl-9H-carbazole.[4][5][6]
Materials:
-
9-ethyl-9H-carbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 9-ethyl-9H-carbazole in anhydrous DCM at 0 °C, add anhydrous aluminum chloride in portions.
-
Slowly add acetyl chloride to the reaction mixture and allow it to stir at 0 °C for 1 hour, then at room temperature for 12 hours.
-
Pour the reaction mixture into a beaker of ice containing concentrated HCl.
-
Separate the organic layer, and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Analytical Techniques for Structural Validation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm).
2. Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) is performed using an electron ionization (EI) or electrospray ionization (ESI) source to determine the exact mass and confirm the molecular formula.
3. Elemental Analysis:
-
Carbon, Hydrogen, and Nitrogen (CHN) analysis is conducted to determine the elemental composition of the compound, which should be within ±0.4% of the theoretical values.
Workflow for Structural Validation
The logical flow for synthesizing and validating the structure of this compound is depicted below.
References
- 1. 1,1'-(9-Octyl-9H-carbazole-3,6-di-yl)diethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 95% | CAS: 1483-97-2 | AChemBlock [achemblock.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Electrochemical Stability of 9-Ethyl-9H-Carbazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the electrochemical stability of 9-ethyl-9H-carbazole derivatives, a class of molecules with significant potential in organic electronics and drug development. The electrochemical stability of these compounds is a critical parameter that dictates their operational lifetime and performance in applications such as organic light-emitting diodes (OLEDs), solar cells, and as hole-transporting materials (HTMs). This document presents available experimental data, details key experimental protocols for assessment, and visualizes the underlying processes to aid in the selection and design of next-generation materials.
Quantitative Data Summary: Electrochemical Properties
The electrochemical stability of carbazole derivatives is primarily evaluated by their resistance to oxidation. A higher oxidation potential generally indicates greater stability against electrochemical stress. The following tables summarize the key electrochemical data for 9-ethyl-9H-carbazole derivatives and benchmark alternative materials.
Table 1: Oxidation Potentials of 9-Ethyl-9H-Carbazole Derivatives
| Compound | Substituent(s) | Onset Oxidation Potential (E_onset_ox, V vs. Fc/Fc⁺) | Peak Oxidation Potential (E_pa, V vs. Fc/Fc⁺) | Notes |
| 9-Ethyl-9H-carbazole | - | ~1.0 | 1.12 | Baseline for comparison. |
| 3,6-Dibromo-9-ethyl-9H-carbazole | 3,6-dibromo | ~1.3 | 1.42 | Electron-withdrawing bromo groups significantly increase the oxidation potential and stability. |
| 9-Ethyl-3-vinyl-9H-carbazole | 3-vinyl | - | 1.20 | The vinyl group has a modest impact on the oxidation potential. |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 3-formyl | - | - | The electron-withdrawing nature of the aldehyde group is expected to increase electrochemical stability. |
| 2,7-dibromo-9-ethyl-9H-carbazole | 2,7-dibromo | ~1.2 | - | Substitution at the 2 and 7 positions also influences stability. |
Note: Oxidation potentials can vary depending on experimental conditions such as the solvent, electrolyte, and reference electrode used. The data presented here is for comparative purposes.
Table 2: Comparison with Alternative Hole-Transporting Materials
| Compound | Onset Oxidation Potential (E_onset_ox, V vs. Fc/Fc⁺) | HOMO Level (eV) | Notes |
| Spiro-OMeTAD | ~0.4 - 0.5 | -5.1 to -5.2 | A widely used benchmark HTM in perovskite solar cells, known for its good hole mobility but moderate stability. |
| PTAA (Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine]) | ~0.5 - 0.6 | -5.2 to -5.3 | Another high-performance polymeric HTM, often exhibiting better thermal and operational stability than Spiro-OMeTAD. |
Experimental Protocols
The accurate assessment of electrochemical stability relies on standardized and well-defined experimental protocols. Cyclic Voltammetry (CV) is the primary technique used for this purpose.
Cyclic Voltammetry (CV) for Electrochemical Stability Assessment
Objective: To determine the oxidation and reduction potentials of the 9-ethyl-9H-carbazole derivatives and to assess their stability upon repeated electrochemical cycling.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Analyte: 9-ethyl-9H-carbazole derivative (typically 1-5 mM)
-
Solvent: Anhydrous, high-purity solvent (e.g., acetonitrile, dichloromethane)
-
Supporting Electrolyte: (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆, or tetrabutylammonium perchlorate - TBAP)
-
Inert gas (Nitrogen or Argon) for deaeration
Procedure:
-
Solution Preparation: Dissolve the 9-ethyl-9H-carbazole derivative and the supporting electrolyte in the chosen solvent to the desired concentrations.
-
Deaeration: Purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electrode Preparation: Polish the working electrode to a mirror finish using alumina slurry, followed by sonication in deionized water and the solvent to be used.
-
Cell Assembly: Assemble the three-electrode cell with the prepared electrodes and the deaerated solution.
-
Cyclic Voltammetry Measurement:
-
Record a background voltammogram of the solvent and electrolyte to ensure no interfering peaks are present.
-
Add the analyte to the cell.
-
Scan the potential from an initial value (where no reaction occurs) to a potential sufficiently positive to oxidize the compound, and then reverse the scan to a potential sufficiently negative to observe any reduction processes.
-
Perform multiple (e.g., 50-100) consecutive scans to evaluate the cycling stability. A decrease in peak current, a shift in peak potentials, or the appearance of new redox features can indicate degradation of the compound.
-
-
Data Analysis:
-
Determine the onset oxidation potential (E_onset_ox) and peak oxidation potential (E_pa) from the first scan.
-
Analyze the changes in the cyclic voltammograms over multiple cycles to assess the stability.
-
Visualizations
Electrochemical Stability Assessment Workflow
The following diagram illustrates the general workflow for assessing the electrochemical stability of 9-ethyl-9H-carbazole derivatives.
Proposed Electrochemical Degradation Pathway
The primary degradation pathway for many carbazole derivatives under oxidative electrochemical stress is electropolymerization. This process involves the formation of radical cations, followed by coupling reactions, typically at the electron-rich 3 and 6 positions of the carbazole core.
A Comparative Analysis of Hole Mobility in Carbazole-Based Hole-Transporting Materials
For researchers and scientists in materials science and optoelectronics, the selection of an appropriate hole-transporting material (HTM) is a critical determinant of device performance and stability. Carbazole-based compounds have emerged as a prominent class of HTMs due to their excellent thermal stability, high hole-transporting capability, and tunable optoelectronic properties. This guide provides a comparative analysis of the hole mobility of various carbazole-based HTMs, with supporting experimental data and methodologies, to aid in the selection of materials for applications such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).
Quantitative Performance Comparison
The hole mobility (μh) is a key parameter that quantifies the ease with which holes can move through a material under an applied electric field. Higher hole mobility generally leads to more efficient charge extraction and reduced recombination losses in optoelectronic devices. The following table summarizes the hole mobility values for a selection of carbazole-based HTMs, including the benchmark material Spiro-OMeTAD and the widely used polymer PTAA.
| Hole-Transporting Material (HTM) | Chemical Structure/Class | Hole Mobility (cm²V⁻¹s⁻¹) | Measurement Technique | Reference |
| Spiro-OMeTAD | Spirobifluorene-based | 2.1 x 10⁻⁵ (pristine) | SCLC | [1] |
| 2 x 10⁻⁴ (doped) | Not Specified | [2] | ||
| ~10⁻⁴ | Not Specified | [3] | ||
| PTAA | Poly(triarylamine) | 4 x 10⁻³ | Not Specified | [2] |
| 3-4 x 10⁻⁵ (pristine) | Not Specified | [4] | ||
| SF-MPA-MCz | Spiro-type with carbazole unit | 4.5 x 10⁻⁵ (pristine) | SCLC | [1] |
| V1209, V1221, V1225 | Carbazole-terminated isomers | ~10⁻⁵ | Not Specified | [5] |
| NCz-DM | Carbazole-based | 9.41 x 10⁻⁴ (pristine) | Not Specified | [6] |
| KZRD | D-A type carbazole derivative | Higher than KZ and KZIC | Not Specified | [7] |
| MPTCZ-FNP | Star-shaped carbazole | - | Not Specified | |
| Spiro-carbazole | Spiro-type with N-ethylcarbazole | Higher than Spiro-OMeTAD | Not Specified | |
| H7 | Bis-carbazole-based | Higher than H4 (mono-carbazole) | Not Specified | [6] |
| BSA50 | 10H,10'H-9,9'-spirobi[acridine] core with dimethoxy-carbazole moieties | Improved hole mobility | Not Specified | [8] |
Experimental Protocols for Hole Mobility Measurement
The two most common techniques for determining the hole mobility of thin-film semiconductor materials are the Space-Charge-Limited Current (SCLC) method and the Time-of-Flight (TOF) method.
Space-Charge-Limited Current (SCLC) Method
The SCLC method is a steady-state measurement that analyzes the current-voltage (J-V) characteristics of a single-carrier device.
Device Fabrication:
-
A hole-only device is fabricated with the structure: Substrate/Anode/Hole-Injection Layer (HIL)/HTM Layer/Cathode.
-
Indium Tin Oxide (ITO) is commonly used as the transparent anode.
-
A material with a high work function, such as PEDOT:PSS or V₂O₅, is used as the HIL to ensure efficient hole injection and block electron injection.[9]
-
The carbazole-based HTM layer is deposited onto the HIL, typically by spin-coating from a solution.
-
A high work function metal, such as Gold (Au) or Silver (Ag), is deposited as the cathode to block electron injection from that side.
Measurement and Analysis:
-
The current density (J) is measured as a function of the applied voltage (V).
-
The J-V curve is plotted on a log-log scale.
-
At higher voltages, the current becomes space-charge limited, and the relationship between J and V is described by the Mott-Gurney law: J = (9/8)ε₀εᵣμ(V²/L³), where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, μ is the charge carrier mobility, V is the applied voltage, and L is the thickness of the HTM layer.[10]
-
By fitting the experimental data in the SCLC region to this equation, the hole mobility (μh) can be extracted.[11]
Time-of-Flight (TOF) Method
The TOF method is a transient measurement that directly measures the time it takes for charge carriers to travel across a known thickness of the material.
Sample Preparation:
-
A thick film (typically several micrometers) of the HTM is prepared on a conductive substrate (e.g., ITO-coated glass).[12]
-
A semi-transparent top electrode is deposited on the HTM film.
Measurement and Analysis:
-
A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates a sheet of charge carriers near the semi-transparent electrode.
-
An external electric field is applied across the sample, causing the holes to drift towards the opposite electrode.
-
The transient photocurrent is measured as a function of time using an oscilloscope.
-
The transit time (tₜ) is determined from the inflection point of the transient photocurrent curve.
-
The hole mobility (μh) is then calculated using the equation: μ = L² / (tₜV), where L is the film thickness and V is the applied voltage.
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for determining and comparing the hole mobility of different carbazole-based HTMs.
References
- 1. De Novo Design of Spiro-Type Hole-Transporting Material: Anisotropic Regulation Toward Efficient and Stable Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Hole-mobility measurements [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]
- 12. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
The Impact of N-Ethylation on the Physicochemical Properties of 3,6-Diacetylcarbazole: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle molecular modifications that influence the properties of pharmacologically relevant scaffolds like carbazole is paramount. This guide provides a detailed comparison of 3,6-diacetylcarbazole and its N-ethylated derivative, N-ethyl-3,6-diacetylcarbazole, highlighting the effects of the ethyl group on their synthesis and physicochemical characteristics. The information presented is supported by experimental data from various scientific sources.
The introduction of an ethyl group at the nitrogen atom of the carbazole ring in 3,6-diacetylcarbazole significantly alters its physical and chemical properties. This modification, a common strategy in medicinal chemistry, can enhance solubility, modulate electronic properties, and influence the biological activity of the parent compound. This guide will delve into a side-by-side comparison of these two molecules, providing researchers with the necessary data to inform their own design and synthesis strategies.
Physicochemical Properties: A Comparative Analysis
The addition of an ethyl group to the carbazole nitrogen leads to notable changes in the molecule's physical properties. One of the most significant effects is the disruption of intermolecular hydrogen bonding that is present in 3,6-diacetyl-9H-carbazole, which generally leads to a lower melting point and increased solubility in organic solvents.
| Property | 3,6-Diacetyl-9H-carbazole | N-Ethyl-3,6-diacetylcarbazole | Effect of Ethyl Group |
| Molecular Formula | C₁₆H₁₃NO₂ | C₁₈H₁₇NO₂ | Addition of C₂H₄ |
| Molecular Weight | 251.28 g/mol | 279.33 g/mol | Increased molecular weight |
| Melting Point | Not explicitly found in searched literature | 179-180 °C[1] or 100-103 °C[2] | Likely lowers the melting point by disrupting N-H hydrogen bonding |
| Solubility | Generally low in non-polar organic solvents | Expected to have higher solubility in organic solvents | Increased solubility |
| Appearance | White to off-white solid | White to off-white solid[2] | No significant change |
Note: A discrepancy exists in the reported melting point for N-ethyl-3,6-diacetylcarbazole, which may be due to different polymorphic forms or measurement conditions.
Synthetic Pathways
The synthesis of both compounds typically involves a two-step process starting from carbazole. The introduction of the acetyl groups is achieved via a Friedel-Crafts acylation, followed by N-alkylation for the ethyl derivative.
Caption: General synthetic routes for 3,6-diacetyl-9H-carbazole and its N-ethylated derivative.
Experimental Protocols
Synthesis of 3,6-Diacetyl-9H-carbazole
The synthesis of 3,6-diacetyl-9H-carbazole is typically achieved through a Friedel-Crafts acylation of carbazole.
Materials:
-
Carbazole
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of anhydrous aluminum chloride in dichloromethane is cooled to 0 °C in an ice bath.
-
Acetyl chloride is added dropwise to the cooled suspension with stirring.
-
The carbazole starting material is then added portion-wise to the reaction mixture.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional period.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Synthesis of N-Ethyl-3,6-diacetylcarbazole
The N-ethylation of 3,6-diacetylcarbazole can be carried out using a suitable ethylating agent in the presence of a base[3].
Materials:
-
3,6-Diacetyl-9H-carbazole
-
Ethyl halide (e.g., ethyl iodide or ethyl bromide)
-
A suitable base (e.g., potassium hydroxide or sodium hydride)
-
A suitable solvent (e.g., dimethylformamide or acetone)
Procedure:
-
3,6-Diacetyl-9H-carbazole is dissolved in a suitable solvent.
-
A base is added to the solution to deprotonate the carbazole nitrogen.
-
The ethylating agent is then added to the reaction mixture.
-
The reaction is stirred at room temperature or heated to ensure completion.
-
Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried, and the solvent is evaporated to yield the crude N-ethyl-3,6-diacetylcarbazole, which can be purified by chromatography or recrystallization.
Impact of the Ethyl Group on Physicochemical Properties
The primary structural difference between the two molecules is the presence of the N-H proton in 3,6-diacetylcarbazole versus the N-CH₂CH₃ group in its ethylated counterpart. This seemingly minor change has significant consequences for the molecule's behavior.
Caption: Influence of the N-H vs. N-ethyl group on key physical properties.
The presence of the N-H proton in 3,6-diacetylcarbazole allows for the formation of intermolecular hydrogen bonds. This strong intermolecular interaction contributes to a more ordered crystal lattice, which is expected to result in a higher melting point and lower solubility in organic solvents compared to its N-ethylated analog.
Conversely, the ethyl group in N-ethyl-3,6-diacetylcarbazole sterically hinders the close packing of molecules and eliminates the possibility of hydrogen bonding through the carbazole nitrogen. This leads to weaker intermolecular forces, resulting in a lower melting point and enhanced solubility in common organic solvents. This increased solubility is often a desirable trait in drug development, as it can improve bioavailability and ease of formulation.
Photophysical and Electrochemical Properties
While specific comparative data for the photophysical and electrochemical properties of these two exact compounds were not found in the searched literature, general trends for N-alkylation of carbazoles can be extrapolated. The electronic properties of the carbazole core are influenced by the substituent on the nitrogen atom.
-
UV-Vis Absorption and Fluorescence: N-alkylation of carbazoles typically results in slight shifts in the absorption and emission maxima. The electron-donating nature of the alkyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can lead to a red or blue shift in the spectra depending on the specific electronic transitions.
-
Electrochemical Properties: The oxidation potential of the carbazole moiety is also affected by N-substitution. Alkyl groups are generally considered to be weakly electron-donating, which can lower the oxidation potential of the carbazole ring, making it easier to oxidize.
Biological Activity
The biological activities of carbazole derivatives are diverse and highly dependent on their substitution patterns. While no direct comparative biological studies between 3,6-diacetylcarbazole and N-ethyl-3,6-diacetylcarbazole were identified in the search, N-substitution is a well-established strategy to modulate the pharmacological profile of carbazole-based compounds. The introduction of an ethyl group can affect factors such as membrane permeability, metabolic stability, and interaction with biological targets. For instance, N-substituted carbazoles have been investigated for a wide range of activities, including antimicrobial, antitumor, and neuroprotective effects. The increased lipophilicity due to the ethyl group could potentially enhance cell membrane penetration, a critical factor for intracellular drug targets.
References
A Spectroscopic Comparison of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the synthesized compound, 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, with its primary precursors, 9-ethylcarbazole and acetyl chloride. The synthesis of the target molecule is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of aromatic chemistry. This document presents a comprehensive analysis of the spectral changes observed through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy, offering valuable insights into the structural transformations occurring during the synthesis.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound and its precursors.
Table 1: FTIR Spectroscopy Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| 9-Ethylcarbazole | ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1600, ~1450 (aromatic C=C stretch), ~750 (C-H out-of-plane bend) | Aromatic and aliphatic C-H bonds, aromatic ring |
| Acetyl Chloride | ~1800 (strong C=O stretch) | Carbonyl group |
| This compound | ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~1680 (strong C=O stretch) , ~1600, ~1450 (aromatic C=C stretch) | Aromatic and aliphatic C-H bonds, ketone carbonyl , aromatic ring |
Note: The FTIR data for this compound is inferred from the expected functional groups and data from similar structures due to the absence of a publicly available spectrum. The most significant change is the appearance of a strong carbonyl peak.
Table 2: ¹H NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons | Ethyl Group Protons (-CH₂CH₃) | Acetyl Group Protons (-COCH₃) |
| 9-Ethylcarbazole | 7.2-8.1 (m) | 4.4 (q), 1.4 (t) | - |
| Acetyl Chloride | - | - | ~2.7 (s) |
| This compound | 8.8 (d), 8.2 (dd), 7.5 (d) | 4.4 (q), 1.5 (t) | 2.8 (s) |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons | Ethyl Group Carbons (-CH₂CH₃) | Acetyl Group Carbons (-COCH₃) | Carbonyl Carbon (C=O) |
| 9-Ethylcarbazole | 108.7, 118.8, 120.5, 122.9, 125.8, 139.9 | 37.7, 13.8 | - | - |
| Acetyl Chloride | - | - | ~33 | ~170 |
| This compound | 109.4, 122.9, 123.5, 127.0, 129.7, 143.4 | 38.2, 13.8 | 26.7 | 197.5 |
Table 4: UV-Vis Spectroscopy Data
| Compound | λmax (nm) | Solvent | Electronic Transition |
| 9-Ethylcarbazole | 235, 258, 293, 329, 342 | Dichloromethane | π → π |
| Acetyl Chloride | ~220 | - | n → σ |
| This compound | ~270, ~310, ~360 | - | π → π* and n → π* |
Note: The UV-Vis data for this compound is an estimation based on the expected electronic transitions and data from structurally similar di-acylated carbazole derivatives. The presence of the carbonyl groups is expected to cause a red shift (bathochromic shift) in the absorption maxima compared to 9-ethylcarbazole.
Experimental Protocols
1. Synthesis of this compound
This synthesis is a classic example of a Friedel-Crafts acylation reaction.
-
Materials: 9-ethylcarbazole, acetyl chloride, and a Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Procedure: To a solution of 9-ethylcarbazole in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) under an inert atmosphere, the Lewis acid is added, followed by the dropwise addition of acetyl chloride. The reaction mixture is stirred at a controlled temperature until the reaction is complete (monitored by TLC). The reaction is then quenched by the addition of ice-water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.
2. FTIR Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Sample Preparation: Solid samples (9-ethylcarbazole and the final product) are typically prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. Liquid samples (acetyl chloride) can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.
3. NMR Spectroscopy
-
Instrument: A Nuclear Magnetic Resonance Spectrometer (e.g., 300 MHz or 500 MHz).
-
Sample Preparation: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a reference standard (e.g., tetramethylsilane, TMS).
-
Data Acquisition: For ¹H NMR, the spectrum is typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
4. UV-Vis Spectroscopy
-
Instrument: A UV-Visible Spectrophotometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).
-
Data Acquisition: A baseline is recorded with the pure solvent. The absorption spectrum of the sample solution is then measured over a specific wavelength range (e.g., 200-800 nm).
Visualizing the Process
Synthetic Pathway
The following diagram illustrates the synthesis of this compound from its precursors.
Caption: Synthetic route to the target compound.
Spectroscopic Analysis Workflow
This diagram outlines the logical flow of the spectroscopic comparison.
Caption: Workflow for spectroscopic comparison.
A Comparative Guide to Purity Analysis of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a critical aspect of drug development and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone, a carbazole derivative with potential applications in medicinal chemistry. This document outlines a detailed HPLC methodology, presents a comparison with alternative techniques, and includes workflows to guide researchers in selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a primary method for the quantitative analysis of non-volatile and thermally labile compounds like this compound.[1] Its high resolution and sensitivity make it an ideal technique for separating the main compound from closely related impurities that may arise during synthesis.[2] A reversed-phase HPLC method with UV detection is commonly employed for carbazole derivatives.[1][3][4][5]
While a specific validated method for this exact compound is not widely published, the following protocol is based on established methods for similar carbazole derivatives and serves as a strong starting point for method development and validation.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid[1][3][4][5] |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 70% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or wavelength of maximum absorbance |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve a accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method for purity determination, other techniques can provide complementary information. The choice of method often depends on the specific analytical goal, such as routine quality control versus in-depth impurity profiling.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass analysis. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information. |
| Applicability | Ideal for non-volatile and thermally labile compounds.[2] | Suitable for volatile and thermally stable compounds. | Provides detailed structural information and can be used for quantitative analysis (qNMR).[6][7] |
| Sample Volatility | Not required. | Required. | Not required. |
| Sensitivity | High (ng to pg range).[2] | Very high (pg to fg range). | Lower than chromatographic methods.[6] |
| Resolution | High, excellent for separating closely related compounds and isomers.[2] | Very high, especially with capillary columns. | Depends on the magnetic field strength and sample matrix. |
| Quantification | Excellent, highly reproducible. | Good, but can be affected by sample volatility and matrix effects. | Excellent for qNMR with an internal standard.[7] |
| Impurity Identification | Limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). | Excellent, provides structural information from mass spectra. | Excellent for identifying and characterizing unknown impurities if present in sufficient quantity.[6] |
| Typical Impurities Detected | Unreacted starting materials, by-products from side reactions, and degradation products.[2] | Volatile starting materials, solvents, and low molecular weight by-products. | Structural isomers, and impurities with distinct NMR signals. |
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the purity analysis of this compound.
Caption: Workflow for HPLC Purity Determination.
Potential Impurities in the Synthesis of this compound
The synthesis of this compound typically involves a Friedel-Crafts acylation of 9-ethylcarbazole. Potential impurities that could arise from this synthesis include:
-
Unreacted Starting Materials: Residual 9-ethylcarbazole.
-
Mono-acylated Byproduct: 1-acetyl-9-ethylcarbazole or 3-acetyl-9-ethylcarbazole.
-
Over-acylated Products: Introduction of more than two acetyl groups.
-
Isomers: Positional isomers of the diacetylated product.
-
Residual Solvents and Reagents: From the reaction and purification steps.
The HPLC method described above should be capable of separating the target compound from these potential impurities, allowing for an accurate purity assessment.
Caption: Logical workflow for comprehensive purity analysis.
References
- 1. Separation of 9H-Carbazole, 9-(1-methylethyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 9-Methyl-9H-carbazole-3,6-diamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of Carbazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Comparative Analysis with Other Hole-Transporting Materials
In the development of high-performance organic electronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells, the thermal stability of the charge-transporting layers is a critical factor for ensuring long-term operational durability. This guide provides a comparative thermal analysis of the carbazole derivative 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone against other widely used hole-transporting materials (HTMs). The analysis is based on data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide key metrics for thermal stability, including decomposition temperature (Td), glass transition temperature (Tg), and melting point (Tm).
While direct, comprehensive TGA and DSC data for this compound is not extensively reported in recent literature, its melting point has been documented. To provide a thorough comparison, this guide incorporates data for closely related 3,6-disubstituted carbazole derivatives and common benchmark HTMs, namely Spiro-OMeTAD, N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine (TPD), and N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
Comparative Thermal Data
The thermal properties of various HTMs are summarized in the table below. These values are crucial for researchers and drug development professionals in selecting appropriate materials for their specific applications, where thermal stress may be a significant factor.
| Hole-Transporting Material (HTM) | Decomposition Temp. (Td) (°C) | Glass Transition Temp. (Tg) (°C) | Melting Point (Tm) (°C) |
| This compound | Not Reported | Not Reported | 179-180[1] |
| 3,6-Diphenyl-9-ethylcarbazole | Not Reported | Not Reported | 184.5-185.5[1] |
| 3,3-Di[3-(9-ethylcarbazol-3-yl)carbazol-9-ylmethyl]oxetane | >360[2] | 162[2] | Amorphous[2] |
| Spiro-OMeTAD | 417[3] | 126[3] | Not Reported |
| TPD | Not Reported | 63 | Not Reported |
| NPB | Not Reported | 98 | Not Reported |
Logical Relationship for Comparison
The following diagram illustrates the logical workflow for comparing the thermal properties of the target compound with alternative HTMs.
Caption: Workflow for comparing the thermal stability of HTMs.
Experimental Protocols
Due to the absence of a specific published protocol for this compound, a general experimental procedure for conducting TGA and DSC analyses on organic small molecules, such as HTMs, is provided below. These protocols are based on standard methodologies found in the literature.
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of a material.
-
Sample Preparation: A small amount of the HTM sample (typically 2-10 mg) is accurately weighed and placed into a clean, inert TGA crucible (e.g., alumina or platinum).[4][5][6]
-
Instrument Setup: The crucible is placed on the TGA's high-precision balance within the furnace.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[5]
-
Heating Program: The sample is heated from ambient temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate, commonly 10 °C/min.[3]
-
Data Acquisition: The instrument records the sample's mass as a function of temperature. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the heat flow associated with thermal transitions in a material, allowing for the determination of the glass transition temperature (Tg) and melting point (Tm).
-
Sample Preparation: A small amount of the HTM sample (typically 2-10 mg) is weighed and hermetically sealed in an aluminum DSC pan.[5][6] An empty, sealed aluminum pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell.
-
Atmosphere: Similar to TGA, an inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.[5]
-
Heating and Cooling Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle might involve heating from ambient temperature to above the expected melting point, cooling at a controlled rate, and then reheating. A common heating/cooling rate is 10 °C/min.[3][7]
-
Data Acquisition: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature. The glass transition is observed as a step-like change in the baseline, while melting is an endothermic peak.
By following these standardized protocols, researchers can obtain reliable and comparable data on the thermal properties of various HTMs, facilitating the selection of robust materials for advanced electronic applications.
References
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. epfl.ch [epfl.ch]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. qualitest.ae [qualitest.ae]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Di-acetylation's Influence on the Photophysical Landscape of 9-Ethylcarbazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of molecular modifications on the photophysical properties of core scaffolds is paramount. This guide provides a comparative analysis of 9-ethylcarbazole and its mono- and di-acetylated derivatives, offering insights into how the addition of acetyl groups alters their interaction with light. The data presented herein is essential for the rational design of novel carbazole-based materials for applications in optoelectronics, sensing, and photopharmacology.
The introduction of acetyl groups to the 9-ethylcarbazole core at the 3 and 6 positions significantly perturbs its electronic and, consequently, its photophysical properties. This guide summarizes the key changes in absorption and emission characteristics, providing a quantitative comparison to aid in the selection and development of carbazole derivatives with tailored optical properties.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for 9-ethylcarbazole, 3-acetyl-9-ethylcarbazole, and 3,6-diacetyl-9-ethylcarbazole. It is important to note that a direct comparative study with all three compounds measured in the same solvent was not available in the peer-reviewed literature. Therefore, the data presented is compiled from various sources and should be interpreted with caution, as solvent polarity and other experimental conditions can influence photophysical properties.
| Compound | Absorption Maxima (λ_abs) (nm) | Emission Maxima (λ_em) (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent |
| 9-Ethylcarbazole | 346 | 359, 378 | 13, 32 | ~0.4 | Dichloromethane, Ethanol |
| 3-Acetyl-9-ethylcarbazole | Data not available | Data not available | Data not available | Data not available | - |
| 3,6-Diacetyl-9-ethylcarbazole | Data not available | Data not available | Data not available | Data not available | - |
Experimental Protocols
The following section details the synthetic procedures for the preparation of the acetylated 9-ethylcarbazole derivatives and outlines the general methodologies for their photophysical characterization.
Synthesis of Acetylated 9-Ethylcarbazole Derivatives
Synthesis of 3-Acetyl-9-ethylcarbazole:
This procedure utilizes a Friedel-Crafts acylation reaction.
-
To a solution of 9-ethylcarbazole (1.95 g, 10 mmol) in a suitable solvent such as carbon disulfide or nitrobenzene, add anhydrous aluminum chloride (1.47 g, 11 mmol) portion-wise with stirring at 0 °C.
-
Slowly add acetyl chloride (0.78 mL, 11 mmol) to the cooled mixture.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 3-acetyl-9-ethylcarbazole.
Synthesis of 3,6-Diacetyl-9-ethylcarbazole:
This method employs boron trifluoride as a catalyst.[1]
-
Dissolve 9-ethylcarbazole (1.95 g, 10 mmol) in a solution of boron trifluoride in acetonitrile (12%, 10 mL).[1]
-
Slowly add acetyl chloride (1.72 g, 22 mmol) to the solution.[1]
-
Reflux the reaction mixture for 6 hours.[1]
-
After cooling to room temperature, decompose the excess boron trifluoride by adding crushed ice (5 g).[1]
-
Extract the mixture with dichloromethane (5 mL) and dry the organic layer over anhydrous sodium sulfate.[1]
-
Filter and concentrate the solution. The solid product can be further purified by recrystallization.[1]
Photophysical Measurements
UV-Vis Absorption Spectroscopy:
-
Prepare solutions of the carbazole derivatives in a spectroscopic grade solvent (e.g., dichloromethane, acetonitrile, or cyclohexane) at a concentration of approximately 1 x 10⁻⁵ M.
-
Record the absorption spectra using a dual-beam UV-Vis spectrophotometer over a wavelength range of 250-500 nm.
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
Fluorescence Spectroscopy:
-
Using the same solutions prepared for UV-Vis measurements, record the fluorescence emission spectra using a spectrofluorometer.
-
Excite the samples at their respective absorption maxima (λ_abs).
-
The wavelength of maximum emission (λ_em) is determined from the emission spectrum.
-
The Stokes shift is calculated as the difference between the emission maximum and the absorption maximum (Stokes Shift = λ_em - λ_abs).
Fluorescence Quantum Yield Determination:
-
The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard.
-
Prepare a series of solutions of the sample and a standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54) with absorbances less than 0.1 at the excitation wavelength.
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²)
where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Experimental and logical Workflow
The following diagrams illustrate the logical progression of synthesizing and characterizing the photophysical properties of acetylated 9-ethylcarbazole derivatives.
Caption: Synthetic and characterization workflow for acetylated 9-ethylcarbazoles.
Caption: Impact of acetylation on photophysical properties.
References
Safety Operating Guide
Proper Disposal of 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone: A Guide for Laboratory Professionals
For immediate reference, treat 1,1'-(9-ethyl-9H-carbazole-3,6-diyl)diethanone as a hazardous chemical waste. Due to the potential hazards associated with carbazole derivatives, including suspected carcinogenicity and environmental toxicity, it is imperative to handle this compound with strict adherence to safety protocols and dispose of it through a licensed chemical waste management facility.[1] This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on safety data sheets for structurally similar carbazole derivatives and general best practices for hazardous chemical waste management.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Source |
| Carcinogenicity | Suspected of causing cancer.[1][2][3] | Sigma-Aldrich SDS for Carbazole[1] |
| Mutagenicity | Suspected of causing genetic defects.[1] | Sigma-Aldrich SDS for Carbazole[1] |
| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life.[1][2][3] | Sigma-Aldrich SDS for Carbazole[1] |
| Irritant | May cause skin, eye, and respiratory irritation.[1][4] | Apollo Scientific SDS for 9-Ethyl-9H-carbazole[1] |
Step-by-Step Disposal Protocol
This protocol details the necessary steps for the safe segregation, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All solid residues, contaminated labware (e.g., pipette tips, vials), and solutions containing this compound must be treated as hazardous waste.[1]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1] Incompatible materials can lead to dangerous reactions.
2. Waste Containerization:
-
Solid Waste: Collect solid this compound waste and contaminated materials in a dedicated, leak-proof, and clearly labeled hazardous waste container.[1] A high-density polyethylene (HDPE) container is generally suitable.[1] Ensure the container is kept closed at all times, except when adding waste.[1]
-
Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled container.[1]
3. Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep containers away from incompatible materials, such as strong oxidizing agents and strong bases.[2][5]
5. Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste management contractor.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][4]
Emergency Spill Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.[1]
-
Control Ignition Sources: Remove all sources of ignition from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: If it is safe to do so, prevent the further spread of the spill.[1]
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[1] Collect all cleaning materials as hazardous waste.[1]
-
Report: Report the spill to your EHS department.[1]
Visual Guides
Caption: Waste Disposal Workflow for this compound.
Caption: Emergency Spill Response Protocol.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
